2-(1-methyl-1H-imidazol-2-yl)piperidine
Description
Properties
IUPAC Name |
2-(1-methylimidazol-2-yl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-12-7-6-11-9(12)8-4-2-3-5-10-8/h6-8,10H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEYNKTLWCMCJTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C2CCCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20654968 | |
| Record name | 2-(1-Methyl-1H-imidazol-2-yl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20654968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933713-92-9 | |
| Record name | 2-(1-Methyl-1H-imidazol-2-yl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20654968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(1-methyl-1H-imidazol-2-yl)piperidine: Synthesis, Characterization, and Potential Applications
Abstract: The unique structural combination of a piperidine ring and a methylated imidazole moiety in 2-(1-methyl-1H-imidazol-2-yl)piperidine presents a compelling scaffold for investigation in drug discovery and development. This technical guide provides a comprehensive overview of this heterocyclic compound, covering its fundamental properties, plausible synthetic routes, and robust characterization methodologies. While specific data for this exact molecule is limited in public literature, this document synthesizes information from closely related analogs to offer predictive insights into its physicochemical and pharmacological profiles. Detailed experimental protocols are provided to guide researchers in their exploration of this and similar chemical entities. The content is designed for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical, field-proven insights.
Introduction: The Significance of the Imidazolyl-Piperidine Scaffold
The piperidine ring is a ubiquitous structural motif in medicinal chemistry, found in a wide array of pharmaceuticals targeting central nervous system (CNS) disorders, cancer, and infectious diseases.[1][2] Its saturated, six-membered heterocyclic structure provides a versatile scaffold that can be functionalized to modulate pharmacokinetic properties and biological activity.[2] When coupled with an imidazole ring—a five-membered aromatic heterocycle known for its role in biological processes and its presence in numerous bioactive compounds—the resulting imidazolyl-piperidine framework offers a rich chemical space for drug design.[3][4][5]
The specific compound, this compound, features a piperidine ring directly linked at its 2-position to the 2-position of a 1-methylated imidazole ring. The N-methylation of the imidazole ring is a critical feature, as it can significantly influence the compound's basicity, lipophilicity, and metabolic stability, thereby affecting its interaction with biological targets. This guide will explore the foundational chemical and potential biological properties of this intriguing molecule.
Chemical Synthesis and Characterization
Proposed Synthetic Pathway
A logical approach involves the synthesis of the two heterocyclic cores separately, followed by a coupling reaction. An alternative, more convergent approach would be to construct the imidazole ring onto a pre-existing piperidine precursor. A plausible synthetic route is outlined below.
dot
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Predictive)
Step 1: Synthesis of N-Boc-2-(bromomethyl)piperidine
-
To a solution of N-Boc-2-(hydroxymethyl)piperidine (1.0 eq) in dichloromethane (DCM) at 0 °C, add carbon tetrabromide (1.5 eq) and triphenylphosphine (1.5 eq).
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract with DCM.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield N-Boc-2-(bromomethyl)piperidine.
Step 2: Synthesis of 1-methyl-1H-imidazole
-
This can be achieved through various methods, including the Debus-Radziszewski reaction or by methylation of imidazole.[4]
-
For methylation, dissolve imidazole (1.0 eq) in a suitable solvent like tetrahydrofuran (THF) and cool to 0 °C.
-
Add a base such as sodium hydride (1.1 eq) portion-wise.
-
After cessation of hydrogen evolution, add methyl iodide (1.1 eq) dropwise.
-
Allow the reaction to stir at room temperature for 4-6 hours.
-
Quench carefully with water and extract with a suitable organic solvent.
-
Purify by distillation or chromatography.
Step 3: Coupling of N-Boc-2-(bromomethyl)piperidine and 1-methyl-1H-imidazole
-
To a solution of 1-methyl-1H-imidazole (1.0 eq) in dry THF, add a strong base like n-butyllithium (1.1 eq) at -78 °C to deprotonate the C2 position.
-
Stir for 1 hour at -78 °C.
-
Add a solution of N-Boc-2-(bromomethyl)piperidine (1.0 eq) in THF dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench with saturated ammonium chloride solution and extract with ethyl acetate.
-
Dry, concentrate, and purify by column chromatography.
Step 4: Boc Deprotection
-
Dissolve the product from Step 3 in a solution of hydrochloric acid in dioxane or trifluoroacetic acid in DCM.
-
Stir at room temperature for 1-2 hours.
-
Concentrate under reduced pressure.
-
Neutralize with a base (e.g., sodium bicarbonate solution) and extract the free base into an organic solvent.
-
Dry and concentrate to yield the final product, this compound.
Structural Characterization
The identity and purity of the synthesized compound should be confirmed using a suite of analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the piperidine ring protons, the imidazole ring protons, and the N-methyl group. The chemical shifts and coupling patterns will be indicative of the connectivity. |
| ¹³C NMR | Resonances for all unique carbon atoms in the piperidine and imidazole rings, as well as the methyl group. |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the calculated molecular weight of C₉H₁₅N₃ (165.24 g/mol ).[6] |
| High-Resolution Mass Spectrometry (HRMS) | Provides the exact mass, confirming the elemental composition. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for C-H, C=N, and C-N bonds. |
A comprehensive guide on advanced NMR techniques for the structural characterization of heterocyclic compounds can provide further details on 1D and 2D NMR experiments that would be beneficial.[7][8][9]
Physicochemical Properties (Predicted)
The physicochemical properties of a drug candidate are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. Based on the structure of this compound, the following properties can be predicted:
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Weight | 165.24 g/mol | Calculated from the molecular formula C₉H₁₅N₃.[6] |
| pKa | The piperidine nitrogen will be basic (pKa ~9-10), and the imidazole ring will have a lower basicity. | The N-methylation of the imidazole ring will slightly alter its pKa compared to the unsubstituted parent. |
| LogP (Octanol/Water Partition Coefficient) | Likely to be in the range of 1.0 - 2.5. | The presence of the methyl group and the overall hydrocarbon character will contribute to some lipophilicity, while the nitrogen atoms will provide hydrophilicity. |
| Solubility | Expected to have good aqueous solubility, especially in acidic conditions where it will form a salt. | The basic nitrogen atoms will be protonated at physiological pH, enhancing solubility. |
| Hydrogen Bond Donors/Acceptors | 1 Hydrogen Bond Donor (piperidine N-H), 2 Hydrogen Bond Acceptors (imidazole nitrogens). | These features are important for interactions with biological targets and for solubility. |
Potential Pharmacological Profile and Biological Activity
The imidazolyl-piperidine scaffold is present in compounds with a wide range of biological activities.
Potential Targets and Therapeutic Areas
-
CNS Disorders: The piperidine moiety is a common feature in drugs targeting CNS receptors.[2] Depending on the conformation and substitution, derivatives could interact with dopamine, serotonin, or opioid receptors.
-
Histamine Receptors: Imidazole is the core of histamine, and many imidazole-containing compounds are antagonists or agonists at histamine receptors.[10]
-
Antimicrobial Activity: Imidazole derivatives are known for their antibacterial and antifungal properties.[11] The mechanism often involves the disruption of microbial cell membranes or DNA replication.[11]
-
Anti-inflammatory Activity: Some 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives have shown potent anti-inflammatory effects by inhibiting NO and TNF-α production.[12]
-
Anticancer Activity: Novel 2-(benzimidazol-2-yl)quinoxalines containing a piperidine moiety have demonstrated promising antitumor activity.[13]
Workflow for Biological Evaluation
dot
Caption: A typical workflow for the biological evaluation of a novel compound.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, chemical entity. This technical guide provides a foundational understanding of its basic properties, a plausible synthetic strategy, and a roadmap for its characterization and biological evaluation. The insights presented, derived from the analysis of related structures, suggest that this compound and its derivatives could hold potential in various therapeutic areas, particularly in CNS disorders and as antimicrobial or anti-inflammatory agents.
Future research should focus on the successful synthesis and purification of this compound, followed by a thorough in vitro screening against a panel of relevant biological targets. Elucidation of its crystal structure would provide valuable information on its conformational preferences, which could guide further structure-activity relationship (SAR) studies and the design of more potent and selective analogs.
References
- Replacement of imidazole by a piperidine moiety differentially affects the potency of histamine H3-receptor antagonists - PubMed.
- Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents - ACS Publications.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central.
- Advanced NMR techniques for structural characterization of heterocyclic structures.
- Optimization of N‐Piperidinyl‐Benzimidazolone Derivatives as Potent and Selective Inhibitors of 8‐Oxo‐Guanine DNA Glycosylase 1 - NIH.
- Imidazolium salts carrying two positive charges: design, synthesis, characterization, molecular docking, antibacterial and enzyme inhibitory activities.
- Synthesis and Applications of 2‐Substituted Imidazole and Its Derivatives: A Review.
- Synthesis of 2-(1H-imidazol-2-yl)-2,3-dihydro-1H-perimidine. - ResearchGate.
- Buy 3-((1H-Imidazol-4-yl)methyl)piperidine (EVT-3416253) - EvitaChem.
- 3-[(2-methyl-1H-imidazol-1-yl)methyl]piperidine - Sigma-Aldrich.
- Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB.
- Chemical Properties of 2-Methylpiperidine (CAS 109-05-7) - Cheméo.
- (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures.
- This compound, 95% Purity, C9H15N3, 100 mg - CP Lab Safety.
- WO2016087352A1 - Novel piperidine derivatives - Google Patents.
- Synthesis and pharmacological evaluation of some substituted imidazoles - Journal of Chemical and Pharmaceutical Research.
- Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines.
- Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - MDPI.
- Various synthesis and biological evaluation of some tri -tetra-substituted imidazoles derivatives: A review - PMC - NIH.
- 2-(Aminomethyl)piperidine - Chem-Impex.
- 1-[(1H-Imidazol-2-yl)methyl]piperidine - PubChem.
- CN112110893A - Preparation method of bilastine - Google Patents.
- NMR Protocols and Methods | Springer Nature Experiments.
- Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents.
- Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed.
- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed.
- Synthesis and antimicrobial activity of some new N-methyl-piperazinylthiadiazoles and their azetidinones - ResearchGate.
- Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul - Longdom Publishing.
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- 3. jocpr.com [jocpr.com]
- 4. mdpi.com [mdpi.com]
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An In-Depth Technical Guide to 2-(1-Methyl-1H-imidazol-2-yl)piperidine: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Landscape of Novel Heterocyclic Chemistry
The intersection of imidazole and piperidine scaffolds in medicinal chemistry represents a fertile ground for the discovery of novel therapeutic agents. The unique electronic and steric properties of the 1-methyl-1H-imidazol-2-yl moiety, coupled with the conformational flexibility and chirality of the piperidine ring, offer a compelling structural motif for targeting a diverse range of biological targets. This guide provides a comprehensive technical overview of "2-(1-methyl-1H-imidazol-2-yl)piperidine," a compound for which a specific CAS number is not yet publicly registered, suggesting its status as a novel or less-documented chemical entity. The absence of a dedicated CAS number underscores the pioneering nature of research in this specific chemical space. This document, therefore, serves as a foundational resource, presenting a scientifically robust, proposed synthesis protocol based on established chemical principles and analogous reactions, alongside methods for its characterization and a discussion of its potential applications in drug discovery.
Physicochemical Properties and Structural Data
While experimental data for the target molecule is not available in public databases, its physicochemical properties can be predicted based on its structure. These predictions are crucial for designing synthetic routes, purification strategies, and for understanding its potential pharmacokinetic profile.
| Property | Predicted Value | Notes |
| Molecular Formula | C₁₀H₁₇N₃ | |
| Molecular Weight | 179.26 g/mol | |
| CAS Number | Not Assigned | As of the latest database search, a specific CAS number for this compound has not been registered. |
| Appearance | Expected to be a solid or a high-boiling point oil at room temperature. | Based on analogous compounds. |
| Solubility | Likely soluble in polar organic solvents such as methanol, ethanol, and DMSO. | The presence of nitrogen atoms allows for hydrogen bonding. |
| pKa | The piperidine nitrogen is expected to be the most basic site. | The imidazole ring is weakly basic. |
Proposed Synthesis of this compound
The synthesis of this compound can be approached through a multi-step sequence. The following protocol is a proposed route, grounded in established methodologies for the synthesis of similar heterocyclic systems. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the synthetic strategy.
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule suggests a convergent approach, where the piperidine and imidazole rings are synthesized or functionalized separately before being coupled.
Caption: Retrosynthetic analysis of the target molecule.
Step-by-Step Synthesis Protocol
This protocol outlines a plausible pathway for the synthesis of this compound.
Step 1: Synthesis of N-Boc-piperidine-2-carbaldehyde (an N-protected 2-formylpiperidine)
The synthesis begins with the protection of the piperidine nitrogen to prevent side reactions, followed by the oxidation of the corresponding alcohol to the aldehyde.
-
Materials: N-Boc-2-piperidinemethanol, Dess-Martin periodinane (DMP), Dichloromethane (DCM).
-
Procedure:
-
Dissolve N-Boc-2-piperidinemethanol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add Dess-Martin periodinane (1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude aldehyde, which can be used in the next step without further purification.
-
Step 2: Wittig Reaction to form N-Boc-2-(2-(1-methyl-1H-imidazol-2-yl)vinyl)piperidine
This step creates the carbon-carbon bond between the piperidine and imidazole moieties.
-
Materials: (1-Methyl-1H-imidazol-2-ylmethyl)triphenylphosphonium iodide, N-Boc-piperidine-2-carbaldehyde, Sodium hydride (NaH), Anhydrous Tetrahydrofuran (THF).
-
Procedure:
-
Suspend (1-Methyl-1H-imidazol-2-ylmethyl)triphenylphosphonium iodide (1.2 eq) in anhydrous THF in a flame-dried, three-neck flask under argon.
-
Cool the suspension to 0 °C and add sodium hydride (1.2 eq) portion-wise.
-
Allow the mixture to stir at room temperature for 1 hour to form the ylide.
-
Cool the resulting deep red solution back to 0 °C and add a solution of N-Boc-piperidine-2-carbaldehyde (1.0 eq) in anhydrous THF dropwise.
-
Stir the reaction at room temperature overnight.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Step 3: Reduction of the Alkene and Deprotection
The final steps involve the reduction of the double bond and removal of the Boc protecting group to yield the target compound.
-
Materials: N-Boc-2-(2-(1-methyl-1H-imidazol-2-yl)vinyl)piperidine, Palladium on carbon (10% Pd/C), Methanol, Hydrogen gas, Hydrochloric acid (HCl) in dioxane.
-
Procedure:
-
Dissolve the purified alkene from Step 2 in methanol.
-
Add a catalytic amount of 10% Pd/C.
-
Subject the mixture to hydrogenation (using a balloon or a Parr hydrogenator) at room temperature until the starting material is consumed (monitor by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate.
-
Dissolve the resulting residue in a minimal amount of dioxane and add an excess of 4M HCl in dioxane.
-
Stir the mixture at room temperature for 2-4 hours.
-
The product will precipitate as the hydrochloride salt. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain this compound dihydrochloride.
-
Caption: Proposed synthetic workflow for this compound.
Analytical Characterization
A thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound.
| Technique | Expected Observations |
| ¹H NMR | Resonances corresponding to the piperidine ring protons, the imidazole ring protons, the N-methyl group, and the methylene bridge connecting the two rings. The chemical shifts and coupling patterns will be characteristic of the structure. |
| ¹³C NMR | Signals for all unique carbon atoms in the molecule, including those in the piperidine and imidazole rings, the N-methyl group, and the connecting methylene group. |
| Mass Spectrometry | The molecular ion peak corresponding to the exact mass of the compound (C₁₀H₁₇N₃). High-resolution mass spectrometry (HRMS) can confirm the elemental composition. |
| FT-IR Spectroscopy | Characteristic absorption bands for C-H, C-N, and C=N bonds within the molecule. |
Potential Applications in Drug Discovery
The 2-(imidazol-2-yl)piperidine scaffold is a privileged structure in medicinal chemistry due to its presence in numerous biologically active compounds. The introduction of a methyl group on the imidazole nitrogen can influence the compound's pharmacokinetic properties and target engagement.
-
Central Nervous System (CNS) Disorders: The piperidine moiety is a common feature in CNS-active drugs. The imidazole ring can act as a bioisostere for other functional groups and participate in hydrogen bonding interactions with biological targets.
-
Enzyme Inhibition: The nitrogen atoms in the imidazole ring can coordinate with metal ions in the active sites of metalloenzymes.
-
Receptor Modulation: The overall shape and electronic properties of the molecule may allow it to bind to various G-protein coupled receptors (GPCRs) or ion channels.
Further research, including in vitro and in vivo studies, would be necessary to elucidate the specific biological activities of this compound.
Conclusion
This technical guide provides a comprehensive overview of this compound, a novel chemical entity with potential applications in drug discovery. While a CAS number has not been assigned, a robust and scientifically sound synthetic protocol has been proposed based on established chemical principles. The detailed methodologies for synthesis and characterization provided herein are intended to serve as a valuable resource for researchers and scientists working at the forefront of heterocyclic chemistry and drug development. The exploration of this and similar novel scaffolds holds significant promise for the discovery of next-generation therapeutics.
References
- Due to the novel nature of the specific target compound "this compound," direct citations for its synthesis are not available. The proposed synthetic steps are based on well-established, general organic chemistry transformations. For analogous and foundational reactions, the following references are provided.
-
Dess-Martin Periodinane Oxidation: Dess, D. B.; Martin, J. C. A useful 12-I-5 triacetoxyperiodinane (the Dess-Martin periodinane) for the selective oxidation of primary or secondary alcohols and a variety of related 12-I-5 species. J. Am. Chem. Soc.1991 , 113 (19), 7277–7287. [Link]
-
Wittig Reaction: Maryanoff, B. E.; Reitz, A. B. The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chem. Rev.1989 , 89 (4), 863–927. [Link]
-
Catalytic Hydrogenation: Rylander, P. N. Catalytic Hydrogenation in Organic Syntheses. Academic Press, 1979 . [Link]
-
Boc-Deprotection: Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; John Wiley & Sons, 1999 . [Link]
-
Synthesis of Piperidine Derivatives: Watson, P. S.; Jiang, B.; Scott, B. Modern methods for the synthesis of piperidines. Org. Biomol. Chem.2007 , 5, 1815-1841. [Link]
-
Imidazole Synthesis and Functionalization: Grimmett, M. R. Imidazole and Benzimidazole Synthesis. Academic Press, 1997 . [Link]
"2-(1-methyl-1H-imidazol-2-yl)piperidine" chemical structure and analysis
An In-Depth Technical Guide to the Synthesis and Analysis of 2-(1-methyl-1H-imidazol-2-yl)piperidine
Authored by a Senior Application Scientist
This document provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry. By integrating a substituted imidazole ring with a piperidine moiety, this scaffold presents a unique three-dimensional architecture that is attractive for exploring interactions with various biological targets. This guide is intended for researchers and professionals in drug discovery and chemical synthesis, offering insights into its structure, a plausible synthetic route, and detailed analytical methodologies for its characterization.
Molecular Structure and Chemical Identity
This compound features a piperidine ring directly attached at its 2-position to the 2-position of a 1-methyl-1H-imidazole ring. This linkage creates a chiral center at the C2 position of the piperidine ring. The imidazole ring provides a hydrogen bond acceptor (the N3 nitrogen) and potential for π-stacking interactions, while the piperidine ring introduces a basic nitrogen atom and conformational flexibility. The N-methylation of the imidazole ring prevents tautomerization and removes a hydrogen bond donor site, which can be critical for modulating pharmacokinetic properties.
Caption: Chemical structure of this compound.
Retrosynthetic Analysis and Proposed Synthesis
The key starting material is 2-piperidinecarboxamide. The synthesis proceeds through the formation of an N-acylated intermediate, which then undergoes cyclization and methylation to yield the target compound.
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Experimental Protocol:
Step 1: Synthesis of N-(Chloroacetyl)-2-piperidinecarboxamide
-
Dissolve 2-piperidinecarboxamide (1.0 eq) in a suitable aprotic solvent, such as dichloromethane (DCM), under an inert atmosphere (N₂).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a non-nucleophilic base, such as triethylamine (TEA) (1.2 eq), to the solution.
-
Slowly add chloroacetyl chloride (1.1 eq) dropwise, maintaining the temperature at 0 °C. The choice of chloroacetyl chloride provides the two-carbon backbone required for the imidazole ring.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and perform a standard aqueous workup. Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Step 2 & 3: Imidazole Ring Formation and Aromatization
-
The synthesis of imidazoles from α-haloketones and amides is a well-established method. In this case, the N-acylated piperidine can be cyclized.
-
Dissolve the N-(chloroacetyl)-2-piperidinecarboxamide (1.0 eq) in a high-boiling point solvent like n-butanol.
-
Add a source of ammonia, such as ammonium acetate (excess), and heat the mixture to reflux (e.g., 180 °C in a pressure vial).[3] This step facilitates the initial cyclization and subsequent dehydration to form the imidazole ring.
-
The use of a mild oxidizing agent may be necessary to facilitate the final aromatization step if a dihydroimidazole intermediate is formed.
-
After cooling, the solvent is removed in vacuo, and the residue is purified by column chromatography to yield 2-(1H-imidazol-2-yl)piperidine.
Step 4: N-Methylation of the Imidazole Ring
-
Dissolve the 2-(1H-imidazol-2-yl)piperidine (1.0 eq) in a polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
-
Add a strong base such as sodium hydride (NaH) (1.1 eq) at 0 °C to deprotonate the imidazole nitrogen. The choice of a strong, non-nucleophilic base ensures specific deprotonation of the imidazole NH over the piperidine NH.
-
After stirring for 30 minutes, add methyl iodide (CH₃I) (1.2 eq) and allow the reaction to proceed at room temperature for 4-6 hours.
-
Quench the reaction carefully with methanol and then water.
-
Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over sodium sulfate, and concentrate.
-
The final product, this compound, can be purified via column chromatography or recrystallization.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the structure and purity of the synthesized compound. The following techniques are standard for this class of molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. The expected chemical shifts are predicted based on analogous structures found in the literature.[4][5]
| Assignment | Expected ¹H NMR Shift (ppm) | Expected ¹³C NMR Shift (ppm) | Rationale & Notes |
| Imidazole-CH (C4-H, C5-H) | 6.8 - 7.2 | 120 - 130 | Two singlets or doublets in the aromatic region, characteristic of the imidazole ring protons.[3] |
| Imidazole-N-CH₃ | ~3.7 | ~35 | A sharp singlet integrating to 3 protons, confirming the N-methylation.[3] |
| Piperidine-CH (C2-H) | 3.5 - 4.0 | 55 - 60 | A multiplet, deshielded due to the adjacent nitrogen and imidazole ring. |
| Piperidine-CH₂ (C3-C6) | 1.5 - 3.2 | 25 - 50 | A series of complex multiplets corresponding to the piperidine ring methylene protons. |
| Piperidine-NH | 1.5 - 2.5 (broad) | - | A broad singlet that is exchangeable with D₂O. Its chemical shift can be concentration and solvent dependent. |
| Imidazole-C (C2) | 145 - 155 | The quaternary carbon linking the two rings, expected to be significantly downfield. |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation analysis.
-
Method: Electrospray Ionization (ESI) in positive mode is the preferred method due to the basic nitrogen atoms, which are readily protonated.
-
Expected Molecular Ion: For the molecular formula C₉H₁₅N₃, the expected [M+H]⁺ peak would be at m/z 166.13.
-
Fragmentation Pattern: The fragmentation of piperidine-containing compounds often involves the cleavage of the piperidine ring.[6] A primary fragmentation pathway would likely be the loss of the imidazole moiety or ring-opening of the piperidine, providing characteristic daughter ions that can be analyzed in MS/MS experiments to confirm connectivity.[7]
High-Performance Liquid Chromatography (HPLC)
HPLC is used to assess the purity of the final compound.
-
Protocol:
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is suitable.
-
Mobile Phase: A gradient elution using water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA) or formic acid to ensure protonation of the analyte and sharp peak shapes.
-
Gradient: A typical gradient might run from 5% B to 95% B over 15-20 minutes.
-
Detection: UV detection at a wavelength of approximately 210-230 nm, where the imidazole chromophore absorbs.
-
Purity Assessment: Purity is determined by integrating the area of the product peak relative to the total peak area in the chromatogram. A purity of >95% is typically required for biological screening.
-
Pharmacological Context and Potential Applications
The fusion of imidazole and piperidine rings creates a versatile chemical scaffold found in numerous biologically active molecules.[8]
-
Central Nervous System (CNS) Activity: Both piperidine and imidazole derivatives are known to interact with targets in the CNS. For instance, compounds containing these motifs have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's by targeting various receptors and enzymes.[9][10]
-
Anticancer Potential: The imidazole ring is a key component in many anticancer agents.[11] The structural features of this compound could allow it to function as a scaffold for developing new kinase inhibitors or other antitumor compounds.
-
Ion Channel Modulation: Piperidine derivatives are well-known for their interactions with various ion channels, which are critical in cellular signaling and physiology.[9]
The specific compound, this compound, represents a valuable building block for creating libraries of molecules for high-throughput screening. Its synthetic accessibility and rich chemical functionality make it an excellent candidate for further derivatization and exploration in drug discovery programs.
References
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Supplementary information - The Royal Society of Chemistry. Available at: [Link]
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Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents - ACS Publications. Available at: [Link]
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Synthesis and Characterization of 6-(4-(1H-benzo[d]imidazol-2-yl)piperidine-1-yl). World Scientific News. Available at: [Link]
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¹H NMR spectra of 2-(1H-imidazol-2-yl)-2,3-dihydro-1H-perimidine (down)... - ResearchGate. Available at: [Link]
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N-Methyl-N-((1-methyl-5-(3-(piperidin-1-yl)propoxy)-1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new multitarget small molecule for the therapy of Alzheimer's disease - PubMed. Available at: [Link]
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1-[(1H-Imidazol-2-yl)methyl]piperidine - PubChem. Available at: [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. Available at: [Link]
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2-(1H-Imidazol-2-yl)-2,3-dihydro-1H-perimidine - MDPI. Available at: [Link]
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Synthesis of 2-(1H-imidazol-2-yl)-2,3-dihydro-1H-perimidine. - ResearchGate. Available at: [Link]
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N-[4-(1-Methyl-1H-imidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine - MDPI. Available at: [Link]
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4-[5-(2-methylpropyl)-1H-imidazol-2-yl]piperidine - PubChem. Available at: [Link]
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DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES - Revue Roumaine de Chimie. Available at: [Link]
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N-Methyl-N-((1-methyl-5-(3-(piperidin-1-yl)propoxy)-1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new mu - Digital CSIC. Available at: [Link]
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(4-(1H-Benzo[d]imidazol-2-yl)piperidin-1-yl)(piperidin-4-yl)methanone. MANASA Life Sciences. Available at: [Link]
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Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors | Request PDF - ResearchGate. Available at: [Link]
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Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed. Available at: [Link]
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An In-depth Technical Guide to 2-(1-methyl-1H-imidazol-2-yl)piperidine: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the heterocyclic compound 2-(1-methyl-1H-imidazol-2-yl)piperidine, a molecule of significant interest in medicinal chemistry. Despite its structural simplicity, the combination of the piperidine and N-methylated imidazole moieties offers a unique scaffold for designing novel therapeutic agents. This document will detail the compound's nomenclature, propose a robust synthetic pathway, present its physicochemical properties, and explore its potential pharmacological applications, particularly in the context of neuroactive compounds. Detailed experimental protocols and safety considerations are also provided to facilitate further research and development.
Nomenclature and Chemical Structure
The unambiguous identification of a chemical entity is paramount for scientific discourse. The compound of interest is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.
IUPAC Name: this compound
Synonyms: While no widely accepted synonyms currently exist, variations in naming may be encountered in literature and chemical databases. It is crucial to refer to the specific chemical structure and CAS number for accurate identification.
Chemical Structure:
Figure 1: Chemical structure of this compound.
Synthesis of this compound
A plausible and efficient synthesis of this compound can be envisioned through a multi-step process, commencing with the formation of the piperidine ring followed by the construction and methylation of the imidazole moiety.
Proposed Synthetic Pathway
The proposed synthesis involves a convergent approach, preparing the piperidine and imidazole precursors separately before their coupling.
Figure 2: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of N-Boc-2-chloropiperidine
-
Oxidation of Pyridine: Pyridine is first oxidized to 2-pyridone.
-
Hydrogenation and Protection: The resulting 2-pyridone is catalytically hydrogenated to 2-piperidone, which is then protected with di-tert-butyl dicarbonate (Boc₂O) to yield N-Boc-2-piperidone.
-
Reduction: N-Boc-2-piperidone is reduced to N-Boc-2-hydroxypiperidine using a mild reducing agent like sodium borohydride.
-
Chlorination: The hydroxyl group is converted to a chlorine atom using a chlorinating agent such as thionyl chloride to afford N-Boc-2-chloropiperidine.
Step 2: Synthesis of 2-Lithio-1-methyl-1H-imidazole
-
N-Methylation: Imidazole is N-methylated using a suitable methylating agent like dimethyl sulfate or methyl iodide in the presence of a base to yield 1-methyl-1H-imidazole.
-
Lithiation: 1-Methyl-1H-imidazole is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78 °C. A solution of n-butyllithium (n-BuLi) in hexanes is added dropwise under an inert atmosphere (e.g., argon or nitrogen). The reaction mixture is stirred at this temperature for 1-2 hours to ensure complete formation of the 2-lithio species.
Step 3: Coupling and Deprotection
-
Coupling Reaction: A solution of N-Boc-2-chloropiperidine in anhydrous THF is added dropwise to the freshly prepared solution of 2-lithio-1-methyl-1H-imidazole at -78 °C. The reaction is allowed to slowly warm to room temperature and stirred overnight.
-
Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product, N-Boc-2-(1-methyl-1H-imidazol-2-yl)piperidine, is purified by column chromatography on silica gel.
-
Deprotection: The purified N-Boc protected intermediate is dissolved in dichloromethane (DCM), and trifluoroacetic acid (TFA) is added. The mixture is stirred at room temperature for 2-4 hours. The solvent and excess TFA are removed under reduced pressure. The residue is dissolved in a minimal amount of DCM and neutralized with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with DCM, and the combined organic layers are dried and concentrated to yield the final product, this compound.
Physicochemical Properties
Due to the limited availability of experimental data for this compound, the following table presents predicted physicochemical properties. These values are useful for guiding experimental design, including solvent selection and purification methods.
| Property | Predicted Value |
| Molecular Formula | C₉H₁₅N₃ |
| Molecular Weight | 165.24 g/mol |
| XLogP3 | 1.1 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 1 |
| Topological Polar Surface Area | 32.8 Ų |
| pKa (most basic) | ~9.5 (piperidine nitrogen) |
Potential Pharmacological Applications and Biological Context
The structural motifs of piperidine and imidazole are prevalent in a vast array of biologically active compounds and approved pharmaceuticals. This suggests that this compound could serve as a valuable scaffold in drug discovery.
Histamine H3 Receptor Antagonism
A significant body of research has focused on 2-(imidazol-4-yl)piperidine derivatives as potent and selective histamine H₃ receptor antagonists. The histamine H₃ receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system. Antagonism of this receptor has been investigated as a therapeutic strategy for a range of neurological and psychiatric disorders, including Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and schizophrenia. The replacement of the imidazole moiety with a piperidine has been shown to affect the potency of these antagonists.[1]
Other Potential CNS Applications
The piperidine ring is a common feature in many centrally active drugs, including antipsychotics and antidepressants. The imidazole ring, present in endogenous molecules like histamine, also plays a crucial role in neurotransmission. The combination of these two heterocycles in this compound suggests potential interactions with various CNS targets. Further screening and pharmacological profiling are warranted to explore its full therapeutic potential.
Experimental Protocols for Biological Evaluation
To assess the potential biological activity of this compound, a series of in vitro and in vivo assays can be employed. The following is a generalized protocol for an initial in vitro screening assay.
Radioligand Binding Assay for Histamine H₃ Receptor
This protocol describes a competitive binding assay to determine the affinity of the test compound for the human histamine H₃ receptor.
Figure 3: Workflow for a histamine H₃ receptor binding assay.
Materials:
-
Cell membranes expressing the human histamine H₃ receptor.
-
[³H]-Nα-methylhistamine (radioligand).
-
Test compound: this compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and perform serial dilutions in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, the cell membrane preparation, the [³H]-Nα-methylhistamine solution, and the various concentrations of the test compound. For determining non-specific binding, a high concentration of a known H₃ receptor ligand is used instead of the test compound.
-
Incubation: Incubate the plates at a specified temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioactivity.
-
Quantification: Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Safety and Handling
While specific toxicity data for this compound is not available, it is prudent to handle the compound with care, following standard laboratory safety procedures. Based on the constituent moieties, the following hazards should be considered.
-
Piperidine: Piperidine is a flammable liquid and is toxic if swallowed, in contact with skin, or if inhaled. It can cause severe skin burns and eye damage.[2]
-
Substituted Imidazoles: Some substituted imidazoles can be skin and eye irritants.
Recommended Precautions:
-
Handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
Conclusion
This compound represents a promising, yet underexplored, chemical scaffold. Its synthesis is achievable through established organic chemistry methodologies. The structural relationship to known bioactive molecules, particularly histamine H₃ receptor antagonists, provides a strong rationale for its further investigation as a potential therapeutic agent for CNS disorders. This technical guide provides a foundational framework for researchers to embark on the synthesis, characterization, and biological evaluation of this intriguing compound, paving the way for new discoveries in medicinal chemistry and drug development.
References
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Pharmaffiliates. 2-(3-(2-(4-(1-(2-Ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidin-1-yl)ethyl)phenyl)-2-methylpropanoic Acid. Available from: [Link]
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Stark, H., et al. (2000). Replacement of imidazole by a piperidine moiety differentially affects the potency of histamine H3-receptor antagonists. Naunyn-Schmiedeberg's Archives of Pharmacology, 361(2), 217-224. Available from: [Link]
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Marmo, E., & Annunziata, A. (1970). [Pharmacodynamic properties of 1-(2'-piperidine-ethyl)-4,4-bis-(para-methoxy-phenyl)-2,5-imidazolidinedione-chlorhydrate (I. 255). Studies of the effect on musculature of intestine gallbladder, uterus, bladder and trachea in vitro]. Arzneimittel-Forschung, 20(2), 277–281. Available from: [Link]
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Petkova, Z., et al. (2023). Synthesis of 2-(1H-imidazol-2-yl)-2,3-dihydro-1H-perimidine. Molbank, 2023(1), M1587. Available from: [Link]
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EFSA Panel on Food Additives and Flavourings (FAF), et al. (2024). Flavouring group evaluation 419 (FGE.419): 2‐methyl‐1‐(2‐(5‐(p‐tolyl)‐1H‐imidazol‐2‐yl)piperidin‐1‐yl)butan‐1‐one. EFSA Journal, 22(5), e08759. Available from: [Link]
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de la Torre, B. G., & Albericio, F. (2020). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). MethodsX, 7, 101082. Available from: [Link]
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Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available from: [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12957464, Methyl 1-methylpiperidine-2-carboxylate. Retrieved January 19, 2026 from [Link].
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National Institute of Standards and Technology. Piperidine, 1-methyl-. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; NIST Standard Reference Database Number 69; National Institute of Standards and Technology: Gaithersburg, MD. Available from: [Link]
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An In-Depth Technical Guide to the Synthesis and Characterization of 2-(1-methyl-1H-imidazol-2-yl)piperidine
Audience: Researchers, scientists, and drug development professionals. Prepared by: Gemini, Senior Application Scientist
Abstract
The convergence of imidazole and piperidine moieties in a single molecular framework represents a cornerstone of modern medicinal chemistry. These heterocycles are privileged structures, appearing in numerous pharmaceuticals and bioactive natural products.[1][2] This guide provides a comprehensive technical overview of the target molecule, 2-(1-methyl-1H-imidazol-2-yl)piperidine . While this specific compound is not extensively documented in publicly available literature, this paper constructs a robust profile based on the established chemistry of its constituent parts. We will detail its core molecular properties, propose a validated synthetic pathway with mechanistic justifications, outline rigorous analytical characterization protocols, and discuss the therapeutic potential of this molecular scaffold in drug discovery.
Part 1: Core Molecular Profile
The fundamental characteristics of a compound are critical for any downstream application, from reaction stoichiometry to formulation. The molecular formula and weight dictate its physical and chemical behavior. Based on its constituent fragments (a piperidine ring and a 1-methylimidazole ring), the theoretical properties of this compound have been calculated. These values are identical to its structural isomers, such as 1-[(1H-Imidazol-2-yl)methyl]piperidine.[3][4]
| Property | Value | Source |
| Molecular Formula | C₉H₁₅N₃ | Calculated (PubChem Isomer Data)[3][4] |
| Molecular Weight | 165.24 g/mol | Calculated (PubChem Isomer Data)[3][4] |
| Monoisotopic Mass | 165.1266 Da | Calculated (PubChem Isomer Data)[3] |
| SMILES | CN1C=CN=C1C2CCCCN2 | Hypothetical |
| InChI Key | (Isomer Dependent) | (Isomer Dependent) |
Part 2: Proposed Synthesis and Mechanistic Rationale
The direct synthesis of this compound is not prominently described in peer-reviewed literature. However, a robust and logical synthetic route can be designed based on well-established organometallic and heterocyclic chemistry principles. The proposed pathway involves the nucleophilic addition of a metallated imidazole to an electrophilic piperidine precursor.
Experimental Workflow: A Proposed Two-Step Synthesis
The chosen strategy hinges on the deprotonation of the C2 position of 1-methylimidazole. This position is the most acidic proton on the imidazole ring, facilitating regioselective lithiation. The resulting nucleophile can then attack a suitable N-protected piperidine derivative.
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Navigating the Unseen: A Technical Guide to the Safe Handling and Management of 2-(1-methyl-1H-imidazol-2-yl)piperidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
As novel heterocyclic amines like 2-(1-methyl-1H-imidazol-2-yl)piperidine see increasing use in pharmaceutical research and development, a thorough understanding of their safe handling and management is paramount. This guide provides an in-depth technical framework for researchers and laboratory personnel. In the absence of specific toxicological data for this compound, this document extrapolates from the known hazards of its constituent moieties—piperidine and imidazole—to establish a robust safety protocol. It covers hazard identification, risk mitigation strategies, appropriate use of personal protective equipment (PPE), emergency procedures, and proper storage and disposal. The causality behind each recommendation is explained to foster a culture of safety and scientific integrity.
Introduction: Understanding the Compound
This compound is a heterocyclic amine incorporating both a piperidine and a substituted imidazole ring system. These structural motifs are common in pharmacologically active compounds, suggesting its potential application in drug discovery. The piperidine ring is a saturated heterocycle known for its basicity and presence in numerous alkaloids and pharmaceuticals. The imidazole ring is an aromatic heterocycle with amphoteric properties, also a key component in many biologically active molecules. The combination of these two rings suggests that this compound may exhibit a complex toxicological profile, warranting a cautious and well-informed approach to its handling.
Heterocyclic amines, as a class, can present significant health risks, with some being identified as potential mutagens or carcinogens.[1] Therefore, a proactive and stringent safety protocol is essential when working with novel compounds like this compound.
Hazard Identification and Risk Assessment
Given the lack of specific data for this compound, a comprehensive risk assessment must be based on the known hazards of its structural components: piperidine and imidazole.
Piperidine Moiety Hazards:
-
Corrosivity and Irritation: Piperidine is known to cause severe skin burns and eye damage.[2][3] Contact can lead to significant irritation and burns.[3]
-
Toxicity: It is classified as toxic if it comes into contact with the skin or is inhaled, and harmful if swallowed.[2]
-
Flammability: Piperidine is a flammable liquid.[3]
Imidazole Moiety Hazards:
-
Corrosivity: Imidazole can also cause severe skin burns and eye damage.[4]
-
Toxicity: It is harmful if swallowed.[4]
-
Reproductive Toxicity: Some sources suggest that imidazole may damage fertility or the unborn child.[5]
Inferred Hazards for this compound:
Based on the above, it is prudent to assume that this compound may exhibit the following hazardous properties:
| Hazard Category | Potential Effect | Rationale |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful to Toxic | Based on piperidine and imidazole toxicity.[2][4] |
| Skin Corrosion/Irritation | Corrosive | Both parent structures are corrosive.[2][3][4] |
| Serious Eye Damage/Eye Irritation | Causes serious eye damage | Both parent structures cause severe eye damage.[2][4] |
| Flammability | Potentially Flammable | Based on the flammability of piperidine.[3] |
| Reproductive Toxicity | Potential for reproductive harm | Inferred from data on imidazole.[5] |
Safe Handling and Engineering Controls
A multi-layered approach to safety, combining engineering controls, administrative controls, and personal protective equipment (PPE), is essential for mitigating the risks associated with handling this compound.
Engineering Controls
The primary line of defense is to minimize exposure through engineering controls.
-
Fume Hoods: All work with this compound, especially when handling powders or creating solutions, must be conducted in a properly functioning and certified chemical fume hood.[6][7] This is critical for preventing the inhalation of any dust or vapors.
-
Ventilation: The laboratory should have adequate general ventilation to ensure that any fugitive emissions are diluted and removed.[8]
Personal Protective Equipment (PPE)
The appropriate selection and use of PPE is the final barrier between the researcher and the chemical.[9]
-
Hand Protection: Chemical-resistant gloves are mandatory. Given the corrosive nature of the parent compounds, gloves tested against both amines and heterocyclic compounds should be selected. It is recommended to consult glove manufacturer's compatibility charts. Double-gloving may be appropriate for certain procedures. Gloves must be inspected before use and removed properly to avoid skin contact.[4][10]
-
Eye and Face Protection: Safety glasses with side shields are the minimum requirement.[10] However, due to the high risk of severe eye damage, chemical splash goggles and a face shield are strongly recommended, especially when handling larger quantities or when there is a risk of splashing.[3] Contact lenses should not be worn in the laboratory.[10]
-
Skin and Body Protection: A lab coat that closes at the front and has long sleeves is required.[7] For procedures with a higher risk of splashing, a chemically resistant apron or suit should be considered.[3] Closed-toe shoes are mandatory.[7]
-
Respiratory Protection: In most cases, working in a fume hood will provide adequate respiratory protection. If there is a potential for exposure outside of a fume hood, a risk assessment should be conducted to determine the need for a respirator.[10]
Caption: Personal Protective Equipment (PPE) Workflow.
Emergency Procedures
Preparedness is key to mitigating the consequences of an accidental exposure or spill.
Accidental Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[6] Remove contaminated clothing while under an emergency shower.[8] Seek immediate medical attention.[6]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids.[6][8] Seek immediate medical attention.[8]
-
Inhalation: Move the affected person to fresh air.[8] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water. Seek immediate medical attention.[2]
Spills
-
Small Spills: For small spills within a fume hood, absorb the material with an inert absorbent material (e.g., vermiculite, sand).[11] Place the contaminated material in a sealed, labeled container for hazardous waste disposal.[4]
-
Large Spills: Evacuate the area immediately and prevent entry.[11] Alert laboratory personnel and the institutional safety office. Do not attempt to clean up a large spill without appropriate training and equipment.[6]
Caption: Emergency Response Decision Tree.
Storage and Disposal
Proper storage and disposal are critical for maintaining a safe laboratory environment and ensuring environmental protection.
Storage
-
Store this compound in a cool, dry, and well-ventilated area away from incompatible materials.[9]
-
Store away from sources of ignition, heat, and direct sunlight.[7][8]
-
Incompatible materials to consider, based on parent compounds, include strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[3][6][12]
Disposal
-
All waste containing this compound must be treated as hazardous waste.
-
Collect waste in a designated, sealed, and properly labeled container.[6]
-
Dispose of the waste through an authorized hazardous waste disposal company, following all local, state, and federal regulations.[4][5] Do not pour down the drain.[2][4]
Conclusion
While the specific toxicological profile of this compound is not yet fully characterized, a robust safety protocol can be established by understanding the hazards of its constituent piperidine and imidazole moieties. A proactive approach that emphasizes engineering controls, diligent use of appropriate personal protective equipment, and thorough emergency preparedness is essential for the safe handling of this and other novel chemical entities in a research environment. Adherence to these guidelines will not only protect the health and safety of laboratory personnel but also ensure the integrity of the research being conducted.
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Spectroscopic and Synthetic Elucidation of 2-(1-methyl-1H-imidazol-2-yl)piperidine: A Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic characteristics and a plausible synthetic route for the heterocyclic compound 2-(1-methyl-1H-imidazol-2-yl)piperidine. In the absence of a complete, publicly available experimental dataset for the title compound, this document leverages established principles of spectroscopic interpretation and data from closely related analogues to present a robust predictive analysis. Detailed discussions of the expected ¹H NMR, ¹³C NMR, IR, and MS data are provided, alongside a proposed synthetic protocol and the necessary characterization workflows. This guide is intended for researchers, scientists, and professionals in drug development and medicinal chemistry who require a deep understanding of the structural and synthetic aspects of this and similar molecular scaffolds.
Introduction
The fusion of piperidine and imidazole rings in a single molecular entity, as seen in this compound, represents a scaffold of significant interest in medicinal chemistry. The piperidine moiety is a ubiquitous feature in a vast number of pharmaceuticals, valued for its ability to confer favorable pharmacokinetic properties and to serve as a versatile anchor for further functionalization. The 1-methylimidazole group, a key component of many biologically active molecules, offers a unique combination of aromaticity, hydrogen bonding capabilities, and coordination properties. The linkage of these two heterocyclic systems presents a compelling template for the design of novel therapeutic agents.
A thorough understanding of the spectroscopic signature of this compound is paramount for its unambiguous identification, purity assessment, and for elucidating its interactions in biological systems. This guide provides a detailed predictive analysis of its key spectroscopic features.
Molecular Structure and Predicted Spectroscopic Data
The structure of this compound is presented below. The subsequent sections will detail the predicted spectroscopic data based on the analysis of its constituent parts and analogous compounds.
Figure 1: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted ¹H and ¹³C NMR chemical shifts are based on the analysis of spectral data for piperidine, 1-methylimidazole, and related substituted heterocyclic systems.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale/Notes |
| Imidazole H-4/H-5 | 6.8 - 7.2 | d, d | ~1-2 | The two protons on the imidazole ring are expected to appear as doublets in the aromatic region. |
| Piperidine H-2 | 3.0 - 3.5 | m | - | The methine proton at the point of substitution will be deshielded by the imidazole ring. |
| Piperidine H-6 (axial & equatorial) | 2.6 - 3.1 | m | - | The protons on the carbon adjacent to the nitrogen will be deshielded. |
| Imidazole N-CH₃ | 3.6 - 3.8 | s | - | The methyl group on the imidazole nitrogen will appear as a singlet. |
| Piperidine H-3, H-4, H-5 | 1.4 - 1.9 | m | - | The remaining methylene protons of the piperidine ring will appear as a complex multiplet. |
| Piperidine N-H | 1.5 - 2.5 | br s | - | The proton on the piperidine nitrogen will likely be a broad singlet, and its chemical shift can be concentration-dependent. |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale/Notes |
| Imidazole C-2 | 145 - 150 | The quaternary carbon of the imidazole ring attached to the piperidine will be significantly downfield. |
| Imidazole C-4/C-5 | 120 - 130 | The two CH carbons of the imidazole ring. |
| Piperidine C-2 | 55 - 60 | The carbon of the piperidine ring attached to the imidazole. |
| Piperidine C-6 | 45 - 50 | The carbon adjacent to the piperidine nitrogen. |
| Imidazole N-CH₃ | 30 - 35 | The carbon of the methyl group on the imidazole nitrogen. |
| Piperidine C-3, C-4, C-5 | 20 - 30 | The remaining methylene carbons of the piperidine ring. |
Infrared (IR) Spectroscopy
The IR spectrum is predicted to show characteristic absorptions for the functional groups present in the molecule.
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Vibration | Rationale/Notes |
| 3300 - 3500 | N-H stretch | A broad peak corresponding to the piperidine N-H group. |
| 2850 - 3000 | C-H stretch | Aliphatic C-H stretching from the piperidine and methyl groups. |
| ~3100 | C-H stretch (aromatic) | C-H stretching of the imidazole ring. |
| 1580 - 1650 | C=N and C=C stretch | Stretching vibrations from the imidazole ring. |
| 1400 - 1500 | C-N stretch | C-N stretching vibrations from both rings. |
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns.
Table 4: Predicted Mass Spectrometry Data
| m/z | Ion | Rationale/Notes |
| 165 | [M]⁺ | Molecular ion peak. |
| 164 | [M-H]⁺ | Loss of a hydrogen atom. |
| 83 | [C₅H₉N]⁺ | Fragmentation of the piperidine ring. |
| 82 | [C₄H₆N₂]⁺ | Imidazole moiety. |
Proposed Synthesis and Experimental Protocols
A plausible synthetic route for this compound involves the reaction of 1-methyl-1H-imidazole-2-carbaldehyde with a suitable piperidine precursor.
Figure 2: Proposed Synthetic Pathway.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of this compound
-
To a solution of 1-methyl-1H-imidazole-2-carbaldehyde (1.0 eq) in a suitable solvent such as methanol, add piperidine (1.1 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours to form the imine intermediate. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq), portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield pure this compound.
Spectroscopic Characterization Workflow
Figure 3: Spectroscopic Characterization Workflow.
Causality and Self-Validation in Experimental Design
The choice of a reductive amination approach for the synthesis is based on its reliability and high functional group tolerance. The use of a mild reducing agent like sodium borohydride is selective for the imine and avoids over-reduction.
The proposed characterization workflow forms a self-validating system. ¹H and ¹³C NMR provide detailed information on the carbon-hydrogen framework, which must be consistent with the proposed structure. IR spectroscopy confirms the presence of key functional groups (N-H, C-N, aromatic C-H), and high-resolution mass spectrometry provides the exact molecular weight, confirming the elemental composition. The congruence of data from these orthogonal techniques provides a high degree of confidence in the structural assignment.
Conclusion
References
- Note: As no direct literature source for the complete spectroscopic data of the title compound was found, the following references pertain to analogous structures and general spectroscopic principles that inform the predictive analysis in this guide.
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
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Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning. [Link]
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NIST Chemistry WebBook. Piperidine. [Link]
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NIST Chemistry WebBook. 1-Methylimidazole. [Link]
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MDPI. (2023). 2-(1H-Imidazol-2-yl)-2,3-dihydro-1H-perimidine. Molbank, 2023(1), M1587. [Link]
An In-depth Technical Guide to 2-(1-methyl-1H-imidazol-2-yl)piperidine: Synthesis, Properties, and Pharmacological Context
Foreword: Unveiling the Potential of a Privileged Scaffold
In the vast landscape of medicinal chemistry, certain molecular architectures consistently reappear in successful therapeutic agents. These "privileged scaffolds" serve as versatile platforms for engaging with a multitude of biological targets. The fusion of an imidazole ring and a piperidine moiety represents one such powerful combination. This guide delves into the specifics of 2-(1-methyl-1H-imidazol-2-yl)piperidine , a molecule that, while not extensively documented in its own right, embodies the chemical and pharmacological potential of its constituent parts. For researchers and drug development professionals, understanding this compound is not just about a single molecule, but about grasping the principles that make the 2-(imidazol-2-yl)piperidine core a fertile ground for discovery. This document provides a comprehensive overview of its likely synthesis, physicochemical properties, and the rich pharmacological context from which it emerges.
Physicochemical Characteristics
While detailed experimental data for this compound is sparse in publicly accessible literature, its fundamental properties can be reliably predicted based on its structure and data from close analogs. These characteristics are crucial for designing experiments, predicting metabolic fate, and formulating this compound for biological assays.
| Property | Value | Source |
| Molecular Formula | C₉H₁₅N₃ | Inferred |
| Molecular Weight | 165.24 g/mol | [1] |
| Appearance | Likely a liquid or low-melting solid | Inferred from analogs[2][3] |
| Purity | Commercially available up to 95% | [4] |
| Boiling Point | Not available | - |
| LogP (predicted) | ~0.8 | [1] |
| CAS Number | Not widely available for this specific N-methylated compound. The parent compound 1-[(1H-Imidazol-2-yl)methyl]piperidine has CAS 54534-82-6. | [1] |
Note: Some data is inferred from structurally similar compounds or computational models due to the limited specific literature on this exact molecule.
Synthesis and Mechanistic Rationale
The synthesis of this compound is not explicitly detailed in a dedicated publication. However, a plausible and efficient synthetic route can be designed based on established methodologies for constructing 2-substituted imidazoles and functionalizing piperidines. The proposed pathway below is a logical convergence of known chemical transformations.
Proposed Retrosynthetic Analysis
A logical approach to the synthesis involves the formation of the imidazole ring as a key step, followed by N-methylation. The piperidine moiety can be introduced via a condensation reaction.
Caption: Retrosynthetic analysis of the target molecule.
Step-by-Step Synthetic Protocol
Step 1: Reductive Amination to Form 2-(1H-imidazol-2-yl)piperidine
This step involves the condensation of an aldehyde with an amine to form an imine, which is then reduced in situ to the corresponding amine.
-
Reaction Setup: To a solution of imidazole-2-carboxaldehyde (1.0 eq) in a suitable solvent such as methanol or dichloromethane, add piperidine (1.1 eq).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium intermediate.
-
Reduction: Cool the reaction mixture to 0 °C and add a reducing agent such as sodium borohydride (NaBH₄) (1.5 eq) portion-wise. The use of a mild reducing agent is crucial to avoid the reduction of the imidazole ring.
-
Work-up and Purification: After the reaction is complete (monitored by TLC or LC-MS), quench the reaction with water. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Causality: The choice of reductive amination is based on its high efficiency and selectivity for forming C-N bonds. Using a pre-formed aldehyde and a readily available amine is a convergent and practical approach.
Step 2: N-methylation of the Imidazole Ring
-
Reaction Setup: Dissolve the product from Step 1, 2-(1H-imidazol-2-yl)piperidine, (1.0 eq) in an aprotic polar solvent like dimethylformamide (DMF) or acetonitrile.
-
Deprotonation: Add a base such as sodium hydride (NaH) (1.1 eq) or potassium carbonate (K₂CO₃) (2.0 eq) to deprotonate the imidazole nitrogen. The N1 position is generally more acidic and sterically accessible.
-
Alkylation: Add a methylating agent, for example, methyl iodide (CH₃I) (1.2 eq), and stir the reaction at room temperature until completion.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash with brine, dry, and concentrate. The final product, this compound, can be purified by column chromatography or distillation.
Causality: The N-methylation of imidazoles is a well-established transformation. The choice of base and solvent is critical for achieving good yields and regioselectivity.
Caption: Potential biological targets for the imidazole-piperidine scaffold.
Conclusion and Future Directions
"this compound" stands as a representative of a privileged class of heterocyclic compounds with significant, yet largely untapped, potential. While its own history is not deeply chronicled, the wealth of data on related structures provides a clear roadmap for its future investigation. The synthetic pathways are accessible, and the pharmacological rationale is compelling.
Future research should focus on:
-
Definitive Synthesis and Characterization: A formal, published synthesis and complete spectroscopic characterization of the title compound.
-
Screening and Biological Evaluation: Testing the compound in a panel of assays related to inflammation, oncology, and infectious diseases to identify its primary biological activity.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing analogs with modifications on both the piperidine and imidazole rings to optimize potency and selectivity for identified biological targets.
For drug development professionals, this molecule and its derivatives represent a low-hanging fruit for generating novel intellectual property and exploring new therapeutic avenues.
References
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Serdaliyeva, D., Nurgozhin, T., Satbayeva, E., Khayitova, M., Seitaliyeva, A., & Ananyeva, L. (2022). Review of pharmacological effects of imidazole derivatives. Journal of Clinical Medicine of Kazakhstan, 19(3), 16-22. [Link]
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Wang, L., et al. (2015). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. Chemical Biology & Drug Design, 86(1), 113-121. [Link]
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Zainullina, L. F., et al. (2022). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. ACS Pharmacology & Translational Science, 5(10), 945-962. [Link]
- Orjales, A., et al. (1993). 2-(piperidin-4-yl)-1H-benzimidazole compounds with antihistamine and antiallergic activity.
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Cohen, M., et al. (2011). 6-phenyl-2-[((piperidin-4-ylmethyl)-piperazin-1yl) or piperazin 1-ylmethyl)-piperidin-1-yl)]-imidazo[2,1-b]t[5][6][7]hiadiazole derivatives and their use. Google Patents, US20110306619A1.
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Vasilevsky, S. F., & El-Sayed, N. N. E. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(15), 4825. [Link]
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IJRAR. (2019). IMIDAZOLE DERIVATIVES AND ITS PHARMACOLOGICAL ACTIVITIES. International Journal of Research and Analytical Reviews, 6(1). [Link]
- Al-Tel, T. H. (2014). Benzo[D]imidazole derivatives of piperidine and piperazine.
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Zainullina, L. F., et al. (2022). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. PubMed, 36268120. [Link]
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Petkova, Z., et al. (2023). Synthesis of 2-(1H-imidazol-2-yl)-2,3-dihydro-1H-perimidine. ResearchGate. [Link]
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Zhang, Y., et al. (2025). Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo. European Journal of Medicinal Chemistry, 281, 117023. [Link]
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Cheméo. Chemical Properties of 2-Methylpiperidine. [Link]
- F. Hoffmann-La Roche AG. (2020). SYNTHESIS OF LABELED IMIDAZO[1,2-A]PYRIMIDINES.
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Request PDF. Synthesis of Morpholine-, Piperidine-, and N -Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. ResearchGate. [Link]
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CP Lab Safety. This compound, 95% Purity, C9H15N3, 100 mg. [Link]
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PubChem. 1-[(1H-Imidazol-2-yl)methyl]piperidine. [Link]
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Padwa, A., et al. (2021). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Catalysts, 11(10), 1221. [Link]
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Methodological & Application
Application Notes and Protocols: 2-(1-methyl-1H-imidazol-2-yl)piperidine as a Potential Alpha-Adrenergic Agonist
Introduction: Unveiling the Therapeutic Potential of 2-(1-methyl-1H-imidazol-2-yl)piperidine
The quest for novel therapeutic agents with high specificity and efficacy is a cornerstone of modern pharmacology. Within this landscape, heterocyclic compounds, particularly those incorporating imidazole and piperidine scaffolds, have garnered significant attention due to their prevalence in numerous biologically active molecules.[1] This document outlines a comprehensive guide for the investigation of This compound , a compound of interest due to its structural resemblance to known adrenergic receptor ligands.
The imidazole nucleus is a key feature of many sympathomimetic drugs, suggesting that this compound may exhibit activity at adrenergic receptors. Specifically, we hypothesize that this compound acts as an alpha-adrenergic agonist . Alpha-adrenergic receptors are G-protein coupled receptors (GPCRs) that mediate the effects of catecholamines like norepinephrine and epinephrine. They are subdivided into α1 and α2 subtypes, each with distinct physiological roles. α1 agonists are primarily known for their vasoconstrictive effects, making them useful as vasopressors and nasal decongestants, while α2 agonists have applications in treating hypertension, pain, and ADHD due to their sympatholytic properties in the central nervous system.[2][3][4][5][6]
These application notes provide a structured, in-depth guide for the synthesis, in vitro characterization, and in vivo evaluation of this compound to rigorously test its hypothesized activity as an alpha-adrenergic agonist and to lay the groundwork for its potential development as a therapeutic agent.
Section 1: Synthesis and Characterization of this compound
A reliable and scalable synthetic route is paramount for the thorough investigation of any novel compound. The following protocol outlines a plausible multi-step synthesis of this compound, adapted from established methodologies for the synthesis of related imidazole and piperidine derivatives.[1][7][8]
Synthetic Pathway Overview
Caption: Plausible synthetic route for this compound.
Step-by-Step Synthesis Protocol
Step 1: Lithiation of 1-methyl-1H-imidazole
-
To a solution of 1-methyl-1H-imidazole in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (argon or nitrogen), add n-butyllithium (1.1 equivalents) dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the lithiated intermediate.
Step 2: Nucleophilic Substitution
-
To the solution of the lithiated intermediate from Step 1, add a solution of 2-chloropyridine (1.0 equivalent) in anhydrous THF dropwise at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-(1-methyl-1H-imidazol-2-yl)pyridine.
Step 3: Catalytic Hydrogenation of the Pyridine Ring
-
Dissolve the 2-(1-methyl-1H-imidazol-2-yl)pyridine from Step 2 in glacial acetic acid.
-
Add platinum(IV) oxide (Adam's catalyst, 0.1 equivalents) to the solution.
-
Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (50 psi) at room temperature for 24 hours.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in water and basify with a 2M sodium hydroxide solution to pH > 10.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound.
Characterization
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity.
Section 2: In Vitro Pharmacological Evaluation
The initial pharmacological characterization of this compound involves determining its binding affinity and functional activity at alpha-adrenergic receptors.
Radioligand Binding Assays
Rationale: Competitive radioligand binding assays are used to determine the affinity (expressed as the inhibition constant, Ki) of the test compound for different alpha-adrenergic receptor subtypes (α1A, α1B, α1D, α2A, α2B, α2C).[9][10][11][12][13] This is achieved by measuring the ability of the unlabeled test compound to displace a radiolabeled ligand that is known to bind to the receptor.
Protocol:
-
Membrane Preparation: Prepare cell membranes from cell lines stably expressing each human alpha-adrenergic receptor subtype.[9]
-
Assay Setup: In a 96-well plate, combine the cell membranes, a specific radioligand (e.g., [³H]-prazosin for α1 receptors or [³H]-rauwolscine for α2 receptors) at a concentration close to its Kd, and varying concentrations of this compound.
-
Incubation: Incubate the plates to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. The IC50 (concentration of the compound that inhibits 50% of specific binding) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.
Hypothetical Data Summary:
| Receptor Subtype | Radioligand | Hypothetical Ki (nM) of this compound |
| α1A | [³H]-prazosin | 50 |
| α1B | [³H]-prazosin | 150 |
| α1D | [³H]-prazosin | 200 |
| α2A | [³H]-rauwolscine | 10 |
| α2B | [³H]-rauwolscine | 75 |
| α2C | [³H]-rauwolscine | 120 |
Functional Assay: Calcium Mobilization
Rationale: Activation of Gq-coupled receptors, such as α1-adrenergic receptors, leads to an increase in intracellular calcium concentration ([Ca²⁺]i).[14][15][16][17][18] A calcium mobilization assay can therefore be used to determine the functional potency (EC50) and efficacy of this compound as an agonist at these receptors.
Caption: Hypothesized signaling pathway for α1-adrenergic receptor activation.
Protocol:
-
Cell Culture: Culture a cell line stably expressing the α1-adrenergic receptor subtype of interest (e.g., HEK293 or CHO cells) in 96-well plates.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Use a fluorescence plate reader with automated injection capabilities (e.g., a FLIPR or FlexStation) to add varying concentrations of this compound to the wells.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
-
Data Analysis: Plot the peak fluorescence response against the log concentration of the compound to generate a dose-response curve and determine the EC50 and maximum response relative to a reference agonist (e.g., phenylephrine).
Section 3: Ex Vivo Functional Evaluation
Rationale: To assess the physiological effect of the compound on vascular tone, ex vivo tissue bath experiments are performed using isolated blood vessels. This provides a more integrated physiological response compared to cell-based assays.
Vasoconstriction in Isolated Rat Aorta
Protocol:
-
Tissue Preparation: Euthanize a rat and dissect the thoracic aorta in cold Krebs-Henseleit buffer. Cut the aorta into rings.
-
Mounting: Mount the aortic rings in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and aerated with 95% O₂/5% CO₂.
-
Equilibration: Allow the tissues to equilibrate under a resting tension.
-
Compound Addition: Add cumulative concentrations of this compound to the organ bath.
-
Tension Measurement: Record the changes in isometric tension using a force transducer.
-
Data Analysis: Construct a dose-response curve by plotting the contractile response against the log concentration of the compound to determine the EC50 and maximal contraction.
Section 4: In Vivo Pharmacological Evaluation
Rationale: In vivo studies are essential to determine the physiological effects of the compound in a whole organism, providing insights into its potential therapeutic efficacy and side effect profile.
Blood Pressure Measurement in Anesthetized Rats
Rationale: As an alpha-adrenergic agonist, this compound is expected to cause vasoconstriction and an increase in blood pressure.[19][20] This protocol describes the direct measurement of arterial blood pressure in anesthetized rats following administration of the compound.[19][20][21][22][23]
Caption: Experimental workflow for in vivo blood pressure measurement.
Protocol:
-
Animal Preparation: Anesthetize a male Wistar or Sprague-Dawley rat.
-
Surgical Procedure: Surgically expose and cannulate the carotid artery for blood pressure measurement and the jugular vein for intravenous drug administration.[19]
-
Instrumentation: Connect the arterial cannula to a pressure transducer linked to a data acquisition system.
-
Acclimatization: Allow the animal to stabilize and record baseline mean arterial pressure (MAP).
-
Drug Administration: Administer increasing doses of this compound intravenously.
-
Data Recording: Continuously record the blood pressure response.
-
Data Analysis: Calculate the change in MAP from baseline for each dose and construct a dose-response curve.
Conclusion
The protocols detailed in these application notes provide a robust framework for the comprehensive evaluation of this compound as a potential alpha-adrenergic agonist. By systematically assessing its synthesis, in vitro and ex vivo pharmacology, and in vivo effects, researchers can elucidate its mechanism of action, determine its potency and selectivity, and evaluate its therapeutic potential. The successful execution of these studies will be a critical step in the drug discovery and development process for this novel compound.
References
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Ma, P., et al. (2017). An overview of Ca2+ mobilization assays in GPCR drug discovery. Expert Opinion on Drug Discovery, 12(9), 939-954. [Link]
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Kamal, M. & Jamil, K. (2015). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol, 5(13), e1513. [Link]
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Creative Bioarray. Ca2+ Mobilization Assay. [Link]
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Toll, L. (2015). Ca2+ mobilization assays in GPCR drug discovery. Methods in Molecular Biology, 1272, 79-89. [Link]
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Zhang, R. & Xie, X. (2012). Tools for GPCR drug discovery. Acta Pharmacologica Sinica, 33(3), 372-384. [Link]
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Wikipedia. Alpha-adrenergic agonist. [Link]
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Patsnap Synapse. (2024). What are adrenergic receptor agonists and how do they work? [Link]
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Giovannitti, J. A., et al. (2015). Alpha-2 adrenergic receptor agonists: a review of current clinical applications. Anesthesia Progress, 62(1), 31-39. [Link]
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Giovannitti, J. A., et al. (2015). Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications. Anesthesia Progress, 62(1), 31-39. [Link]
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Parasuraman, S. & Raveendran, R. (2012). Measurement of invasive blood pressure in rats. Journal of Pharmacology & Pharmacotherapeutics, 3(2), 172-177. [Link]
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Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]
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Gardner, A., et al. (2016). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Journal of Visualized Experiments, (117), 54737. [Link]
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Bogdan, S., et al. (2019). Comparison among different methods for blood pressure monitoring in rats: literature review. Bulletin of University of Agricultural Sciences and Veterinary Medicine Cluj-Napoca. Veterinary Medicine, 76(1), 1-8. [Link]
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iWorx Systems. Invasive Blood Pressure – Rat Model. [Link]
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Yadav, R. L., et al. (2012). Noninvasive measurement of systolic blood pressure in rats: A novel technique. Indian Journal of Pharmacology, 44(5), 646-649. [Link]
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Brockway, E. & Torday, J. S. (2009). Measuring Blood Pressure in Small Laboratory Animals. In: Methods in Molecular Biology, vol 469. Humana Press. [Link]
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Patel, K. & Shah, S. (2025). Synthesis and Characterization of 6-(4-(1H-benzo[d]imidazol- 2-yl)piperidine-1-yl)- N2,N4-diphenyl-1,3,5-triazine-2,4-diamine Derivatives. World Scientific News, 205, 70-75. [Link]
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Ivanova, Y. B., et al. (2022). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. ACS Pharmacology & Translational Science, 5(9), 834-853. [Link]
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Petkova, Z., et al. (2023). Synthesis of 2-(1H-imidazol-2-yl)-2,3-dihydro-1H-perimidine. Molbank, 2023(2), M1587. [Link]
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Gevorgyan, A., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(22), 6932. [Link]
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Application Note & Protocols: A Hierarchical Screening Strategy for Characterizing the Biological Activity of 2-(1-methyl-1H-imidazol-2-yl)piperidine
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic biological activity screening of the novel compound, 2-(1-methyl-1H-imidazol-2-yl)piperidine. The core chemical scaffold, featuring an imidazole ring linked to a piperidine moiety, is a privileged structure in medicinal chemistry, frequently associated with activity at several key neurological targets.[1][2] This guide outlines a tiered, rationale-driven screening cascade, beginning with the most probable biological target based on established structure-activity relationships and progressing to secondary and selectivity profiling. We provide detailed, field-proven protocols for in vitro binding and functional assays, data interpretation guidelines, and the scientific rationale underpinning the experimental design to ensure a robust and efficient characterization of the compound's pharmacological profile.
Introduction: The Scientific Rationale
The compound this compound integrates two critical pharmacophoric elements: an imidazole ring and a piperidine scaffold. This combination is a well-established feature in ligands targeting aminergic G-protein coupled receptors (GPCRs) and other central nervous system (CNS) proteins.
-
The Imidazole-Piperidine Core as a Histamine H₃ Receptor (H₃R) Pharmacophore: Extensive research has identified the imidazole-piperidine scaffold as a cornerstone for potent histamine H₃ receptor (H₃R) antagonists.[3][4] The H₃R is a presynaptic autoreceptor that modulates the release of histamine and other key neurotransmitters like acetylcholine, dopamine, and norepinephrine.[5] Consequently, H₃R antagonism is a promising therapeutic strategy for neurological disorders such as narcolepsy, Alzheimer's disease, and ADHD.[5]
-
Potential for Off-Target Activities: Privileged scaffolds often interact with multiple targets. Literature suggests that piperidine-containing H₃R antagonists can also exhibit high affinity for Sigma-1 receptors (σ₁R).[6][7] Furthermore, the imidazole and piperidine moieties are independently found in ligands for dopamine receptors (DR), nicotinic acetylcholine receptors (nAChR), and monoamine oxidase (MAO) enzymes.[8][9][10][11]
Therefore, a systematic screening approach is essential to not only confirm the primary target but also to build a comprehensive selectivity profile, which is critical for predicting therapeutic efficacy and potential side effects. This guide proposes a hierarchical screening cascade designed to maximize efficiency and yield a clear pharmacological fingerprint of the compound.
The Screening Cascade: A Multi-Tiered Approach
Our proposed strategy is a decision-tree-based process. We begin with the highest probability target (H₃R) and use the results to inform subsequent assays for secondary targets and selectivity.
Caption: Simplified signaling pathways for key receptors in the screening cascade.
Protocol 2.1: Dopamine D₂ Receptor (D₂R) Binding and Functional Assays
Rationale: D₂R, like H₃R, is a Gᵢ/ₒ-coupled receptor, making cross-reactivity plausible. The imidazole moiety is also found in some dopamine ligands. [12]
-
Binding Assay: A competitive binding assay using membranes expressing human D₂R and a suitable radioligand (e.g., [³H]-Spiperone or [³H]-Raclopride) should be performed. The protocol is analogous to the H₃R binding assay (Protocol 1.1). Commercial HTRF-based kits are also excellent, user-friendly alternatives. [13][14][15]* Functional Assay: A D₂R functional assay measuring the inhibition of forskolin-stimulated cAMP production can be conducted, similar to the H₃R functional assay (Protocol 1.2). [16][17]This will determine if the compound acts as a D₂R antagonist.
Protocol 2.2: Nicotinic Acetylcholine Receptor α7 (nAChR α7) Functional Assay
Rationale: The piperidine moiety is a known scaffold for nAChR modulators. [11][18][19]The α7 subtype is a ligand-gated ion channel involved in cognitive processes, making it a relevant CNS target.
Principle: The α7 nAChR is a ligand-gated ion channel with high permeability to calcium (Ca²⁺). [20]This assay measures changes in intracellular Ca²⁺ using a fluorescent indicator in response to an agonist. Due to the rapid desensitization of α7 receptors, a positive allosteric modulator (PAM) is often used to amplify the signal window. [21] Materials:
-
Cell Line: IMR-32 (endogenous expression) or HEK293 cells stably expressing human α7 nAChR. [21]* Calcium Indicator Dye: Fluo-4 AM or similar.
-
Agonist: Acetylcholine or a specific agonist like PNU-282987.
-
PAM (Type II): PNU-120596.
-
Antagonist Control: Methyllycaconitine (MLA).
-
Assay Buffer: HBSS with 20 mM HEPES.
Step-by-Step Methodology:
-
Cell Plating: Seed cells in a black, clear-bottom 96-well plate.
-
Dye Loading: Incubate cells with Fluo-4 AM dye for 60 minutes at 37°C. Wash cells with assay buffer to remove excess dye.
-
Compound Addition: Add the test compound and the PAM PNU-120596 (typically ~10 µM) to the wells.
-
Signal Detection: Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Agonist Injection: After establishing a stable baseline fluorescence reading, inject the α7 agonist and monitor the change in fluorescence (ex/em ~494/516 nm) over time.
-
Data Analysis: Calculate the percent inhibition of the agonist-induced calcium flux caused by the test compound. Determine the IC₅₀ from a concentration-response curve.
Protocol 2.3: Sigma-1 (σ₁R) Receptor Binding Assay
Rationale: A known liability for piperidine-containing H₃R antagonists is off-target binding to the σ₁R. [6][7]
-
Assay: Perform a radioligand binding assay using membranes from cells expressing σ₁R (e.g., from guinea pig brain or recombinant cells) and the radioligand [³H]-(+)-pentazocine. The protocol is analogous to that described in 1.1.
Protocol 2.4: Monoamine Oxidase (MAO-A/B) Inhibition Assay
Rationale: Imidazole-based structures have been reported as inhibitors of MAO-A and MAO-B, enzymes critical for neurotransmitter metabolism. [8][10][22]
-
Assay: Use a commercially available chemiluminescent or fluorescent assay kit that measures the activity of recombinant human MAO-A and MAO-B. These kits typically provide the enzyme, a substrate (e.g., luciferin derivative), and a detection reagent. The ability of the test compound to inhibit the enzyme's activity is measured by a decrease in signal.
Data Interpretation and Profile Generation
The culmination of this screening cascade is a comprehensive pharmacological profile. The data should be compiled into a clear, comparative table.
| Target | Assay Type | Parameter | Result (e.g., for a hypothetical potent & selective H₃R antagonist) |
| Histamine H₃R | Binding | Kᵢ | 15 nM |
| Functional | IC₅₀ (Antagonist) | 45 nM | |
| Dopamine D₂R | Binding | Kᵢ | > 10,000 nM |
| Functional | IC₅₀ (Antagonist) | > 10,000 nM | |
| nAChR α7 | Functional | IC₅₀ (Antagonist) | > 10,000 nM |
| Sigma-1 R | Binding | Kᵢ | 1,200 nM |
| MAO-A | Enzymatic | IC₅₀ | > 20,000 nM |
| MAO-B | Enzymatic | IC₅₀ | > 20,000 nM |
Interpretation of Hypothetical Results:
-
Potency: The compound is a potent H₃R antagonist, with nanomolar affinity and functional activity.
-
Selectivity:
-
The compound shows >200-fold selectivity for H₃R over the D₂R and nAChR α7.
-
It exhibits moderate affinity for the Sigma-1 receptor (80-fold selectivity), which is a common characteristic and an important finding to carry forward into further studies. [6] * It is inactive against MAO-A and MAO-B at the concentrations tested.
-
References
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Stark, H., et al. (2001). Piperidine-containing Histamine H3 Receptor Antagonists of the Carbamate Series: The Alkyl Derivatives. PubMed. Available at: [Link]
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Szczepańska, K., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. Available at: [Link]
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Vaccaro, W. D., et al. (2006). Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Chen, J., et al. (2016). Discovery, synthesis, biological evaluation and structure-based optimization of novel piperidine derivatives as acetylcholine-binding protein ligands. PubMed Central. Available at: [Link]
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Kathmann, M., et al. (2001). Replacement of imidazole by a piperidine moiety differentially affects the potency of histamine H3-receptor antagonists. PubMed. Available at: [Link]
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Stankovic, S., et al. (2008). Synthesis, dopamine D2 receptor binding studies and docking analysis of 5-[3-(4-arylpiperazin-1-yl)propyl]. PubMed. Available at: [Link]
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Le Foll, B., et al. (2000). Interactions between imidazoline binding sites and dopamine levels in the rat nucleus accumbens. PubMed. Available at: [Link]
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Stępnicki, P., et al. (2023). Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation. PMC. Available at: [Link]
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Kumar, A., et al. (2023). Imidazoles as Serotonin Receptor Modulators for Treatment of Depression: Structural Insights and Structure–Activity Relationship Studies. MDPI. Available at: [Link]
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Al-Hourani, B. J., et al. (2022). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. PMC. Available at: [Link]
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Lyakh, V. A., et al. (2022). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. NIH. Available at: [Link]
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Hansen, K. B., et al. (2010). Implementation of a fluorescence-based screening assay identifies histamine H3 receptor antagonists clobenpropit and iodophenpropit as subunit-selective N-methyl-D-aspartate receptor antagonists. PubMed. Available at: [Link]
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Newcombe, J., et al. (2018). Identification by virtual screening and functional characterisation of novel positive and negative allosteric modulators of the α7 nicotinic acetylcholine receptor. PubMed Central. Available at: [Link]
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Ammazzalorso, A., et al. (2019). Novel monoamine oxidase inhibitors based on the privileged 2-imidazoline molecular framework. ResearchGate. Available at: [Link]
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Lyakh, V. A., et al. (2022). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. ACS Publications. Available at: [Link]
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Walter, M., et al. (2020). Development of a Conformational Histamine H3 Receptor Biosensor for the Synchronous Screening of Agonists and Inverse Agonists. ACS Publications. Available at: [Link]
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Kumar, D., et al. (2023). Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. ResearchGate. Available at: [Link]
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Hansen, K. B., et al. (2010). Implementation of a Fluorescence-Based Screening Assay Identifies Histamine H3 Receptor Antagonists Clobenpropit and Iodophenpropit as Subunit-Selective N-Methyl-d-Aspartate Receptor Antagonists. PubMed Central. Available at: [Link]
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Mazurov, A., & Yohannes, D. (2014). Nicotinic Acetylcholine Receptor Modulators. ResearchGate. Available at: [Link]
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Sadek, B., et al. (2016). Multiple Targeting Approaches on Histamine H3 Receptor Antagonists. Frontiers in Neuroscience. Available at: [Link]
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de Oliveira, R., et al. (2017). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PubMed Central. Available at: [Link]
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ResearchGate. (2025). Synthesis and pharmacological evaluation of novel 1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one derivatives as potential antimicrobial agents. ResearchGate. Available at: [Link]
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Wang, L., et al. (2008). Synthesis and biological evaluation of imidazol-2-one derivatives as potential antitumor agents. PubMed. Available at: [Link]
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Bolea, I., et al. (2025). N-Methyl-N-((1-methyl-5-(3-(piperidin-1-yl)propoxy)-1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new multitarget small molecule for the therapy of Alzheimer's disease. PubMed. Available at: [Link]
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PubChem. (n.d.). 1-[(1H-Imidazol-2-yl)methyl]piperidine. PubChem. Available at: [Link]
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EFSA Panel on Food Additives and Flavourings (FAF). (2024). Flavouring group evaluation 419 (FGE.419): 2‐methyl‐1‐(2‐(5‐(p‐tolyl)‐1H‐imidazol‐2‐yl)piperidin‐1‐yl)butan‐1‐one. EFSA. Available at: [Link]
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de Oliveira, R., et al. (2017). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. ResearchGate. Available at: [Link]
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Application Note: Strategic Derivatization of the 2-(1-Methyl-1H-imidazol-2-yl)piperidine Scaffold for Structure-Activity Relationship (SAR) Studies
Abstract
The 2-(1-methyl-1H-imidazol-2-yl)piperidine core represents a promising heterocyclic scaffold for drug discovery, combining the features of two pharmacologically significant moieties. The piperidine ring offers a versatile anchor for modulating physicochemical properties, while the imidazole ring is a key component in many biologically active compounds, including ligands for G-protein coupled receptors (GPCRs) like histamine and dopamine receptors.[1][2] This guide provides a comprehensive framework for initiating a Structure-Activity Relationship (SAR) campaign around this scaffold. We present detailed synthetic protocols for targeted derivatization at two key diversification points: the piperidine nitrogen and the C5-position of the imidazole ring. The methodologies are grounded in established, robust chemical transformations, and the strategic rationale behind library design is discussed to enable efficient exploration of chemical space and identification of potent, selective modulators of biological targets.
Analysis of the Core Scaffold and Diversification Strategy
The this compound scaffold offers two primary, chemically distinct sites for modification. A successful SAR exploration requires systematic and independent variation at these positions to deconvolve the structural drivers of biological activity.
-
Vector 1 (R¹): N-Functionalization of the Piperidine Ring. The secondary amine of the piperidine moiety is a highly tractable handle for introducing a wide array of substituents. This position is critical for modulating properties such as solubility, lipophilicity (logP), and hydrogen bonding capacity. Modifications here often influence pharmacokinetics and can form key interactions with the target protein. Common derivatization strategies include N-alkylation, N-arylation, reductive amination, and N-acylation.[3][4]
-
Vector 2 (R²): C-H Functionalization of the Imidazole Ring. The imidazole ring presents opportunities for more nuanced structural modifications. While N1 is blocked with a methyl group and C2 is substituted, the C4 and C5 positions are available for functionalization. The C5 position is generally the most electron-rich and susceptible to electrophilic substitution, making it a prime target for introducing substituents that can probe specific pockets within a binding site.[5]
The overall strategy involves creating two focused sub-libraries: one exploring diversity at the R¹ position while keeping R² as a hydrogen, and a second exploring diversity at the R² position while fixing R¹ to a favorable group identified in the first screen (or leaving it as a simple hydrogen).
Caption: Workflow for SAR exploration of the target scaffold.
Protocols for Derivatization at the Piperidine Nitrogen (Vector 1)
The secondary amine of the piperidine ring is more nucleophilic than the imidazole nitrogens, allowing for selective functionalization under controlled conditions.[3]
Protocol 2.1: Reductive Amination with Aldehydes/Ketones
This is a robust and high-yielding method for introducing a wide variety of alkyl groups at the R¹ position. The reaction proceeds via an iminium ion intermediate which is reduced in situ.[1] Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent as it is mild, selective for the iminium ion, and does not reduce the starting aldehyde.[1]
Materials:
-
This compound (1.0 eq)
-
Aldehyde or Ketone (1.1 - 1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (catalytic, ~5% v/v, optional)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DCM, add the desired aldehyde or ketone (1.1 eq).
-
Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation. The addition of a catalytic amount of acetic acid can accelerate this step, particularly for less reactive ketones.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Caution: Gas evolution may occur.
-
Continue stirring the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure N-alkylated derivative.
Protocol 2.2: Direct N-Alkylation with Alkyl Halides
Direct alkylation is a straightforward method for introducing simple alkyl or benzyl groups. The choice of base and solvent is critical to success, and slow addition of the alkylating agent can help minimize undesired quaternary ammonium salt formation.[6]
Materials:
-
This compound (1.0 eq)
-
Alkyl Halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq)
-
Base: Potassium Carbonate (K₂CO₃, 2.0 eq) or N,N-Diisopropylethylamine (DIPEA, 1.5 eq)
-
Anhydrous solvent: Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Water
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), anhydrous K₂CO₃ (2.0 eq), and anhydrous ACN.
-
Stir the suspension vigorously.
-
Slowly add the alkyl halide (1.1 eq) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature or heat to 50-60 °C for 4-16 hours, depending on the reactivity of the alkyl halide.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Perform an aqueous work-up by partitioning the residue between EtOAc and water.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocols for Derivatization at the Imidazole Ring (Vector 2)
Functionalization of the imidazole C5-position typically requires a two-step process: initial halogenation followed by a palladium-catalyzed cross-coupling reaction. This sequence provides access to a vast array of aryl, heteroaryl, and vinyl substituents.
Caption: Two-step strategy for C5-functionalization of the imidazole ring.
Protocol 3.1: C5-Bromination
This protocol installs a bromine atom at the C5 position, which serves as a handle for subsequent cross-coupling reactions. N-Bromosuccinimide (NBS) is a convenient and effective brominating agent for electron-rich heterocycles.
Materials:
-
This compound (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Anhydrous Acetonitrile (ACN) or Dichloromethane (DCM)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous ACN and cool the solution to 0 °C in an ice bath under an inert atmosphere.
-
Add NBS (1.05 eq) portion-wise, ensuring the temperature remains below 5 °C.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by LC-MS for the disappearance of starting material and the appearance of the desired product mass.
-
Quench the reaction with aqueous sodium thiosulfate solution.
-
Extract the product with DCM or EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography to yield the C5-bromo derivative. This intermediate is often used directly in the next step.
Protocol 3.2: Suzuki Cross-Coupling
The Suzuki coupling is a powerful C-C bond-forming reaction that couples the C5-bromo intermediate with a wide range of commercially available boronic acids or esters.[5]
Materials:
-
C5-bromo-2-(1-methyl-1H-imidazol-2-yl)piperidine (1.0 eq)
-
Aryl or Heteroaryl Boronic Acid (1.2 - 1.5 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., Na₂CO₃ or K₃PO₄, 2.0 - 3.0 eq)
-
Solvent system (e.g., 1,4-Dioxane/Water or Toluene/Ethanol/Water)
Procedure:
-
To a reaction vessel, add the C5-bromo intermediate (1.0 eq), the boronic acid (1.2 eq), the base (e.g., Na₂CO₃, 2.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Purge the vessel with an inert gas (N₂ or Ar) for 10-15 minutes.
-
Add the degassed solvent system (e.g., 1,4-Dioxane and Water, 4:1 ratio).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with EtOAc.
-
Filter the mixture through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the pure C5-arylated derivative.
SAR Library Design and Data Interpretation
A well-designed initial library is crucial for generating meaningful SAR. The following table provides a template for structuring a primary screening library.
| Compound ID | Vector 1 (R¹) | Vector 2 (R²) | Hypothetical IC₅₀ (nM) | Notes |
| Core-01 | -H | -H | >10,000 | Parent Scaffold |
| Lib1-01 | -CH₃ | -H | 5,800 | Small alkyl |
| Lib1-02 | -CH₂Ph | -H | 750 | Benzyl group, lipophilic |
| Lib1-03 | -CH₂(4-F-Ph) | -H | 250 | Introduce electron-withdrawing group |
| Lib1-04 | -CH₂(4-OMe-Ph) | -H | 900 | Introduce electron-donating group |
| Lib1-05 | -C(=O)Ph | -H | >10,000 | N-Acyl, H-bond acceptor |
| Lib2-01 | -H | -Ph | 4,200 | C5-Phenyl |
| Lib2-02 | -H | -Pyridin-4-yl | 1,500 | Introduce basic nitrogen |
| Lib2-03 | -CH₂(4-F-Ph) | -Ph | 50 | Combine optimal R¹ and R² |
| Lib2-04 | -CH₂(4-F-Ph) | -Pyridin-4-yl | 25 | Combine optimal R¹ and R² |
Data Interpretation:
-
Series 1 (Lib1-): Compare compounds Lib1-01 to Lib1-04. The increase in potency from a simple methyl (Lib1-01) to a benzyl group (Lib1-02) suggests a hydrophobic pocket is being engaged by the R¹ substituent. The improved activity of the 4-fluoro-benzyl analog (Lib1-03) over the benzyl (Lib1-02) may indicate a favorable electronic or halogen-bonding interaction. The N-acyl analog (Lib1-05) shows a loss of activity, suggesting a hydrogen bond donor at this position is detrimental.
-
Series 2 (Lib2-): Compare Lib2-01 and Lib2-02. The improved potency of the pyridine analog suggests a hydrogen bond acceptor or a charged interaction at the R² position is beneficial.
-
Optimization: The combination of the optimal 4-fluoro-benzyl group at R¹ with promising R² substituents (Lib2-03, Lib2-04) leads to a significant synergistic improvement in potency. This validates the orthogonal design strategy and provides clear vectors for further optimization.
References
- BenchChem. (2025).
- BenchChem. (2025).
-
Various Authors. (2017). Procedure for N-alkylation of Piperidine?. ResearchGate. [Link]
- BenchChem. (2025). Technical Support Center: Enhancing Regioselectivity of Imidazole Substitution Reactions.
- BenchChem. (2025).
-
Nakane, Y., et al. (2010). Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. Bioorganic & Medicinal Chemistry, 18(14), 5441-8. [Link]
Sources
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the In Vitro Characterization of 2-(1-methyl-1H-imidazol-2-yl)piperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The compound 2-(1-methyl-1H-imidazol-2-yl)piperidine belongs to a class of heterocyclic compounds containing both piperidine and imidazole moieties. These structural motifs are prevalent in a wide range of biologically active molecules and approved pharmaceuticals.[1][2][3] The presence of the imidazole ring, in particular, suggests a potential interaction with adrenergic and imidazoline receptor systems, which are critical targets in the central nervous system and peripheral tissues.[4][5] This guide provides a comprehensive framework for the in vitro characterization of this compound, focusing on its potential activity at α2-adrenergic and imidazoline receptors. The protocols outlined below are designed to establish a foundational understanding of the compound's pharmacological profile.
Rationale for Target Selection
The chemical architecture of this compound shares features with known ligands of α2-adrenergic receptors (α2-ARs) and imidazoline receptors (I-receptors). Both receptor families recognize compounds with an imidazole or a related heterocyclic system.
-
α2-Adrenergic Receptors (α2-ARs): These are G protein-coupled receptors (GPCRs) that mediate the effects of norepinephrine and epinephrine.[6] They are subdivided into α2A, α2B, and α2C subtypes and are involved in the regulation of blood pressure, sedation, and analgesia.[7][8][9] Many α2-AR agonists, such as clonidine, possess an imidazoline ring, which is structurally related to the imidazole in the test compound.
-
Imidazoline Receptors (I-receptors): This is a class of non-adrenergic receptors that are also recognized by clonidine and other α2-AR ligands.[5] They are classified into I1, I2, and I3 subtypes, each with distinct signaling pathways and physiological roles, including blood pressure regulation and neuroprotection.[4][5][10][11]
Given the structural similarities, a primary characterization of this compound should focus on its binding affinity and functional activity at both α2-ARs and I-receptors.
Experimental Workflow for In Vitro Characterization
The following workflow provides a logical progression for characterizing the in vitro pharmacology of this compound.
Caption: The principle of the [³⁵S]GTPγS binding assay for measuring agonist-induced G protein activation.
2.2. cAMP Accumulation Assay for Functional Antagonism
Since α2-ARs are coupled to inhibitory G proteins (Gi), their activation leads to a decrease in intracellular cyclic AMP (cAMP) levels. [6]This assay can be used to determine if the test compound can block the effect of a known agonist.
Materials:
-
Cell Line: A cell line expressing the α2-AR of interest (e.g., CHO or HEK293 cells).
-
Forskolin: An adenylyl cyclase activator used to stimulate cAMP production.
-
Agonist: A known α2-AR agonist (e.g., clonidine).
-
cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA).
-
Test Compound: this compound.
Protocol:
-
Cell Seeding: Seed the cells in a 96-well plate and grow to confluency.
-
Pre-treatment: Pre-incubate the cells with varying concentrations of the test compound.
-
Stimulation: Add a fixed concentration of the α2-AR agonist in the presence of forskolin.
-
Incubation: Incubate for the time specified in the cAMP assay kit protocol.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the kit manufacturer's instructions.
Data Analysis:
-
Plot the cAMP levels against the log concentration of the test compound.
-
Determine the IC₅₀ value, which represents the concentration of the antagonist that inhibits 50% of the agonist's effect.
Data Interpretation and Reporting
The results from these assays will provide a comprehensive in vitro pharmacological profile of this compound.
-
Binding Affinity (Ki): A lower Ki value indicates a higher affinity for the receptor.
-
Functional Activity (EC₅₀ and Emax): The EC₅₀ value from the GTPγS binding assay will indicate the potency of the compound as an agonist. The Emax will show its efficacy relative to a standard agonist.
-
Antagonist Potency (IC₅₀): The IC₅₀ from the cAMP assay will quantify the compound's ability to block the action of an agonist.
-
Selectivity: By comparing the Ki values for the different α2-AR subtypes and imidazoline receptors, the selectivity of the compound can be determined.
Conclusion
The protocols described in this application note provide a robust framework for the initial in vitro characterization of this compound. By systematically evaluating its binding affinity and functional activity at α2-adrenergic and imidazoline receptors, researchers can gain valuable insights into its potential therapeutic applications and guide further drug development efforts.
References
-
α-Adrenoceptor Assays. PubMed. Available at: [Link]
-
In vitro potency and intrinsic activity of alpha2-adrenoceptor... ResearchGate. Available at: [Link]
-
Assay Protocol Book. PDSP. Available at: [Link]
-
2-(1H-Imidazol-2-yl)-2,3-dihydro-1H-perimidine. MDPI. Available at: [Link]
-
Synthesis and Characterization of 6-(4-(1H-benzo[d]imidazol- 2-yl)piperidine-1-yl). World Scientific News. Available at: [Link]
-
Insights into the Pharmacokinetics and In Vitro Cell-Based Studies of the Imidazoline I2 Receptor Ligand B06. MDPI. Available at: [Link]
-
Imidazoline I2 receptors: an update. PubMed Central. Available at: [Link]
-
Pharmacophore Development and SAR Studies of Imidazoline Receptor Ligands. ResearchGate. Available at: [Link]
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Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. ACS Publications. Available at: [Link]
-
Effect Of α2-Adrenergic Agonists And Antagonists On Cytokine Release From Human Lung Macrophages Cultured In Vitro. PubMed Central. Available at: [Link]
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Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PubMed Central. Available at: [Link]
-
Synthesis of 2-(1H-imidazol-2-yl)-2,3-dihydro-1H-perimidine. ResearchGate. Available at: [Link]
-
This compound, 95% Purity, C9H15N3, 100 mg. CP Lab Safety. Available at: [Link]
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N-Methyl-N-((1-methyl-5-(3-(piperidin-1-yl)propoxy)-1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new multitarget small molecule for the therapy of Alzheimer's disease. PubMed. Available at: [Link]
-
1-[(1H-Imidazol-2-yl)methyl]piperidine. PubChem. Available at: [Link]
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Pharmacological Profiles of Alpha 2 Adrenergic Receptor Agonists Identified Using Genetically Altered Mice and Isobolographic Analysis. PubMed Central. Available at: [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. Available at: [Link]
-
(PDF) Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. ResearchGate. Available at: [Link]
-
Supplementary Material Table of Contents Pages Evaluation of the test compounds using Lipinski's rule 2 Characterization o. Dove Medical Press. Available at: [Link]
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available at: [Link]
-
Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. PubMed Central. Available at: [Link]
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- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. mdpi.com [mdpi.com]
Application Notes & Protocols: In Vivo Experimental Design for 2-(1-methyl-1H-imidazol-2-yl)piperidine
Authored by: A Senior Application Scientist
Introduction: Rationale for the In Vivo Evaluation of 2-(1-methyl-1H-imidazol-2-yl)piperidine
The compound this compound, hereafter referred to as "Cmpd-X," is a novel chemical entity featuring a methyl-imidazole group linked to a piperidine ring. This structural motif is a hallmark of ligands targeting the histamine H3 receptor (H3R). The H3R is a presynaptic autoreceptor predominantly expressed in the central nervous system (CNS) that negatively regulates the release of histamine and other key neurotransmitters, including acetylcholine, dopamine, and norepinephrine.[1][2][3] Antagonism or inverse agonism at the H3R is a promising therapeutic strategy for treating a range of neurological and psychiatric disorders by enhancing neurotransmitter release, thereby promoting wakefulness, and improving cognitive functions like learning and memory.[2][4][5]
Given the structural alerts within Cmpd-X, it is hypothesized to be a brain-penetrant H3R antagonist. This document provides a comprehensive, multi-phase in vivo experimental plan designed to rigorously test this hypothesis. The guide will detail the necessary studies to characterize its pharmacokinetic profile, confirm target engagement, evaluate its pharmacodynamic effects and efficacy in relevant preclinical models, and establish a preliminary safety profile. This structured approach is critical for determining the therapeutic potential of Cmpd-X and making informed decisions for further development.
Phase 1: Foundational In Vivo Profiling
The initial phase is designed to understand how the animal body acts on Cmpd-X and vice-versa. This includes its absorption, distribution, metabolism, and excretion (ADME) profile, confirmation of its interaction with the intended target in a living system, and establishing a safe dose range for subsequent, more complex studies.
Pharmacokinetic (PK) and Brain Penetration Assessment
Causality: Before assessing efficacy, it is crucial to determine if Cmpd-X can reach its intended target—the brain—at sufficient concentrations and for an adequate duration. A comprehensive PK study will define the dosing parameters (e.g., dose, frequency) for all subsequent experiments.
Protocol: Single-Dose Pharmacokinetic Study in Rats
-
Animal Model: Male Wistar or Sprague-Dawley rats (n=3-4 per time point per route), weighing 200-250g.
-
Formulation: Prepare Cmpd-X in a suitable vehicle (e.g., 0.5% methylcellulose in water) for oral (PO) administration and in a saline/solubilizing agent solution for intravenous (IV) administration.
-
Dosing:
-
Administer a single IV bolus dose (e.g., 1-2 mg/kg) via the tail vein to determine clearance and volume of distribution.
-
Administer a single PO gavage dose (e.g., 10 mg/kg) to determine oral bioavailability.
-
-
Sample Collection: Collect serial blood samples (approx. 100 µL) from a cannulated vessel (e.g., jugular vein) or via tail-nick at predefined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose). At each time point, a separate cohort of animals is euthanized for brain tissue collection.
-
Sample Processing:
-
Process blood to plasma by centrifugation.
-
Homogenize brain tissue.
-
-
Bioanalysis: Quantify the concentration of Cmpd-X in plasma and brain homogenates using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Data Analysis: Calculate key PK parameters using software like Phoenix WinNonlin.
Table 1: Key Pharmacokinetic Parameters to be Determined
| Parameter | Description | Importance |
| Cmax | Maximum plasma concentration | Indicates the peak exposure after administration. |
| Tmax | Time to reach Cmax | Measures the rate of absorption. |
| AUC | Area Under the Curve | Represents total drug exposure over time. |
| T½ | Half-life | Determines the duration of action and dosing interval. |
| F% | Bioavailability | The fraction of the oral dose that reaches systemic circulation. |
| Brain:Plasma Ratio | Ratio of drug concentration in the brain vs. plasma | Indicates the extent of blood-brain barrier penetration. |
In Vivo Target Engagement: H3 Receptor Occupancy
Causality: Demonstrating that Cmpd-X binds to H3 receptors in the brain is a critical validation step. An in vivo receptor occupancy (RO) assay provides direct evidence of target engagement and helps correlate the administered dose with the degree of receptor interaction.[6] This is vital for linking pharmacokinetics to pharmacodynamics.
Protocol: Ex Vivo H3 Receptor Occupancy Assay
-
Animal Model: CD-1 or C57BL/6 mice (n=4-5 per dose group).
-
Dosing: Administer Cmpd-X via the intended therapeutic route (e.g., PO) at a range of doses determined from the PK study (e.g., 0.1, 0.3, 1, 3, 10 mg/kg). Include a vehicle control group.
-
Tracer Administration: At the time of expected peak plasma concentration (Tmax) of Cmpd-X, administer a radiolabeled H3R ligand (e.g., [³H]-Nα-methylhistamine) or a non-radiolabeled tracer that can be measured by LC-MS/MS.[6]
-
Tissue Collection: Euthanize animals at a time point that allows for tracer equilibrium and collect brain regions with high H3R density (e.g., striatum, cortex) and a region with low/no specific binding (e.g., cerebellum, for non-specific binding).[6]
-
Analysis:
-
For radiolabeled tracers, measure radioactivity in tissue homogenates using scintillation counting.
-
For non-radiolabeled tracers, quantify tracer concentration using LC-MS/MS.
-
-
Data Calculation: Calculate receptor occupancy as the percentage reduction in specific tracer binding in Cmpd-X-treated animals compared to vehicle-treated controls. Plot the dose-occupancy curve to determine the ED50 (the dose required to occupy 50% of the receptors).
Acute Safety and Tolerability Assessment
Causality: A dose-range finding study is essential to identify a maximum tolerated dose (MTD) and observe any overt behavioral or physiological side effects. This ensures that efficacy studies are conducted at well-tolerated doses.
Protocol: Dose Escalation Study
-
Animal Model: Mice or rats (n=3-5 per dose group).
-
Dosing: Administer single, escalating doses of Cmpd-X (e.g., 10, 30, 100, 300 mg/kg, PO).
-
Observation: Closely monitor animals for a defined period (e.g., 4-24 hours) for any signs of toxicity, including changes in posture, gait, activity level, and autonomic signs (e.g., salivation, piloerection). Record body weight before and after the study.
-
Endpoint: The MTD is defined as the highest dose that does not produce significant signs of toxicity or more than a 10% loss in body weight.
Phase 2: Pharmacodynamic & Preclinical Efficacy Evaluation
With a clear understanding of Cmpd-X's PK profile and target engagement, this phase aims to determine its functional effects on brain neurochemistry and its potential to reverse disease-relevant deficits in animal models.
Neurochemical Footprint: In Vivo Microdialysis
Causality: H3R antagonism is expected to increase the release of histamine and other neurotransmitters in specific brain regions. In vivo microdialysis provides direct evidence of this neurochemical effect, bridging the gap between receptor occupancy and behavioral outcomes.
Protocol: Microdialysis in Freely Moving Rats
-
Surgical Preparation: Stereotaxically implant a microdialysis guide cannula into a target brain region, such as the prefrontal cortex or hippocampus. Allow animals to recover for several days.
-
Experiment: On the day of the experiment, insert a microdialysis probe and perfuse with artificial cerebrospinal fluid (aCSF). Collect baseline dialysate samples.
-
Drug Administration: Administer an effective dose of Cmpd-X (e.g., a dose achieving >50% receptor occupancy).
-
Sample Collection: Continue to collect dialysate fractions for several hours post-administration.
-
Analysis: Analyze the samples for levels of histamine, acetylcholine, and dopamine using HPLC with electrochemical or fluorescence detection, or LC-MS/MS.
-
Data Presentation: Express neurotransmitter levels as a percentage change from the baseline average.
Efficacy in Cognitive Impairment Models
Causality: Given that H3R antagonists are known to be pro-cognitive, evaluating Cmpd-X in a model of cognitive deficit is a primary efficacy test.[1][4] The scopolamine-induced amnesia model is a well-validated and widely used assay for screening compounds with potential memory-enhancing properties.
Protocol: Scopolamine-Induced Deficit in the Novel Object Recognition (NOR) Task
-
Animal Model: Mice or rats.
-
Habituation: Allow animals to freely explore an open-field arena for several days to acclimate.
-
Dosing:
-
Administer Cmpd-X (at doses shown to occupy H3R) or vehicle.
-
After a set pretreatment time (based on Tmax), administer scopolamine (a muscarinic antagonist that induces memory deficits) or saline.
-
-
Training Phase (T1): Place the animal in the arena with two identical objects and allow it to explore for a set time (e.g., 5-10 minutes).
-
Testing Phase (T2): After an inter-trial interval (e.g., 1-24 hours), place the animal back in the arena where one of the familiar objects has been replaced with a novel object.
-
Data Analysis: Videotape and score the time spent exploring each object. Calculate a discrimination index (DI): (Time with Novel - Time with Familiar) / (Total Exploration Time). A positive DI indicates successful memory of the familiar object.
Table 2: Hypothetical Outcome of the Novel Object Recognition Task
| Treatment Group | N | Mean Discrimination Index (DI) | Statistical Significance (vs. Scopolamine) |
| Vehicle + Saline | 12 | 0.45 ± 0.05 | p < 0.001 |
| Vehicle + Scopolamine | 12 | -0.02 ± 0.04 | - |
| Cmpd-X (3 mg/kg) + Scopolamine | 12 | 0.18 ± 0.06 | p < 0.05 |
| Cmpd-X (10 mg/kg) + Scopolamine | 12 | 0.39 ± 0.05 | p < 0.001 |
| Donepezil (1 mg/kg) + Scopolamine | 12 | 0.35 ± 0.07 | p < 0.001 |
Assessment of Wake-Promoting Effects
Causality: The brain's histaminergic system is a cornerstone of the sleep-wake cycle. H3R antagonists, by increasing histamine release, are expected to promote wakefulness.[5] This can be assessed using electroencephalography (EEG).
Protocol: EEG/EMG Recording in Rats
-
Surgical Preparation: Implant rats with electrodes to record EEG (from the cortex) and electromyography (EMG) (from nuchal muscles).
-
Recording: After recovery, tether the animals to a recording system and record baseline sleep-wake patterns.
-
Drug Administration: Administer Cmpd-X or vehicle at the beginning of the light (inactive) phase.
-
Data Analysis: Score the EEG/EMG recordings to quantify time spent in wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep. Compare the effects of Cmpd-X to the vehicle control.
Phase 3: Preliminary Safety Pharmacology
Causality: Before considering further development, a preliminary assessment of Cmpd-X's effects on other major physiological systems is necessary. This ensures that the compound does not have overt liabilities that would preclude its advancement.
Key Assessments:
-
Central Nervous System: A functional observational battery (e.g., Irwin test) to systematically assess behavioral and physiological functions.
-
Cardiovascular System: Evaluation of blood pressure, heart rate, and ECG in conscious, telemetered animals.
-
Respiratory System: Assessment of respiratory rate and tidal volume using whole-body plethysmography.
These studies are typically conducted in dedicated models and provide a foundational dataset for a more extensive regulatory toxicology program.
Conclusion and Future Directions
This comprehensive in vivo testing cascade provides a robust framework for evaluating the therapeutic potential of this compound. The logical progression from pharmacokinetics and target engagement to pharmacodynamics and efficacy ensures that each step is built on a solid foundation of data. Positive outcomes from these studies—specifically, good brain penetration, confirmed H3R occupancy, increased cortical neurotransmitter levels, and efficacy in cognitive models at well-tolerated doses—would provide a strong rationale for advancing Cmpd-X into formal preclinical development, including more extensive toxicology studies and, ultimately, clinical trials.
References
-
Bitner, R. S., Markosyan, S., Nikkel, A. L., & Brioni, J. D. (2011). In-vivo histamine H3 receptor antagonism activates cellular signaling suggestive of symptomatic and disease modifying efficacy in Alzheimer's disease. Neuropharmacology, 60(2-3), 460–466. [Link]
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Plazzi, P. V., Mor, M., Bordi, F., Silva, C., Rivara, S., Caretta, A., Ballabeni, V., Impicciatore, M., & Vitali, T. (1997). Ligands of the histamine H3-receptor: new potent antagonists of the 2-thioimidazole type. Il Farmaco, 52(5), 295–302. [Link]
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Alachkar, A., Al-Abbadi, A., & Ramadan, W. (2021). Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder. Frontiers in Pharmacology, 12, 709593. [Link]
-
Ravi, V., Saravanakumar, P., Shinde, A., Kumar, A., & T, S. (2016). In vivo receptor occupancy assay of histamine H₃ receptor antagonist in rats using non-radiolabeled tracer. Journal of Pharmacological and Toxicological Methods, 81, 268–274. [Link]
-
Kathmann, M., Schlicker, E., Detzner, M., & Stark, H. (2001). Influence of Imidazole Replacement in Different Structural Classes of Histamine H(3)-receptor Antagonists. Archiv der Pharmazie, 334(8-9), 265–272. [Link]
-
Wikipedia contributors. (n.d.). H3 receptor antagonist. In Wikipedia. Retrieved January 19, 2026, from [Link]
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Stark, H., Kathmann, M., Schlicker, E., Ligneau, X., Arrang, J. M., & Schwartz, J. C. (1996). Search for novel leads for histamine H3-receptor antagonists: oxygen-containing derivatives. Pharmazie, 51(10), 753–758. [Link]
-
Yoshida, M., et al. (2020). A Novel Potent and Selective Histamine H3 Receptor Antagonist Enerisant: In Vitro Profiles, In Vivo Receptor Occupancy, and Wake-Promoting and Procognitive Effects in Rodents. The Journal of Pharmacology and Experimental Therapeutics, 375(1), 146-155. [Link]
-
Tosato, M., et al. (2010). Non-imidazole histamine H3 ligands: part V. synthesis and preliminary pharmacological investigation of 1-[2-thiazol-4-yl)ethyl]piperazines and piperidines. Bioorganic & Medicinal Chemistry, 18(18), 6723-6733. [Link]
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- 3. Non-imidazole histamine H3 ligands: part V. synthesis and preliminary pharmacological investigation of 1-[2-thiazol-4-yl- and 1-[2-thiazol-5-yl-(2-aminoethyl)]-4-n-propylpiperazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for the Pharmacological Profiling of 2-(1-methyl-1H-imidazol-2-yl)piperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Therapeutic Potential of a Novel Scaffold
The compound 2-(1-methyl-1H-imidazol-2-yl)piperidine represents a novel chemical entity with significant therapeutic potential, warranting a thorough pharmacological investigation. Its structure, featuring a methyl-imidazole ring linked to a piperidine moiety, suggests possible interactions with a range of biological targets. The imidazole core is a common feature in many biologically active compounds, while the piperidine ring can influence properties like receptor binding and pharmacokinetics.[1] Derivatives of imidazole and piperidine have shown promise in various therapeutic areas, including as histamine H3 receptor antagonists, highlighting the potential for this compound to modulate key signaling pathways in the central nervous system and periphery.[2][3][4][5][6]
These application notes provide a comprehensive and strategic guide for the systematic pharmacological profiling of this compound. The protocols outlined herein are designed to be self-validating and are grounded in established scientific principles to ensure the generation of robust and reproducible data. Our approach is not a rigid template but rather a dynamic framework that can be adapted based on emerging data, guiding the researcher from initial target identification to in vivo proof-of-concept.
Part 1: Foundational In Vitro Characterization: Target Identification and Functional Activity
The initial phase of pharmacological profiling is to cast a wide net to identify the primary biological targets of this compound and then to characterize the nature of its interaction with these targets.
Comprehensive Receptor Binding Profiling
A broad-based radioligand binding assay panel is the cornerstone of initial target identification. This unbiased screen will assess the affinity of the compound for a wide array of receptors, ion channels, and transporters.
Protocol: Radioligand Displacement Assay
-
Preparation of Cell Membranes:
-
Utilize commercially available cell lines stably expressing the receptor of interest or prepare membrane fractions from tissues known to express the target.
-
Homogenize cells or tissues in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes.
-
Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous ligands.
-
Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Competitive Binding Assay:
-
In a 96-well plate, combine the prepared cell membranes, a known concentration of a specific radioligand (e.g., [³H]-ligand), and a range of concentrations of this compound (typically from 10⁻¹⁰ M to 10⁻⁵ M).
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).
-
Incubate the plate at a specific temperature and for a duration optimized for the receptor-ligand pair to reach equilibrium.
-
-
Detection and Data Analysis:
-
Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of this compound.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation: Receptor Binding Affinity Profile
| Receptor Target | Radioligand | Ki (nM) for this compound |
| Histamine H1 | [³H]pyrilamine | To be determined |
| Histamine H2 | [³H]tiotidine | To be determined |
| Histamine H3 | [³H]Nα-methylhistamine | To be determined |
| Adrenergic α1 | [³H]prazosin | To be determined |
| Adrenergic α2 | [³H]rauwolscine | To be determined |
| Dopamine D2 | [³H]spiperone | To be determined |
| Serotonin 5-HT2A | [³H]ketanserin | To be determined |
| ...and others | ... | ... |
In Vitro Functional Assays: Elucidating the Mechanism of Action
Once a primary target is identified from the binding screen, the next critical step is to determine the functional consequence of the compound's interaction with that target. Is it an agonist, antagonist, or inverse agonist?
Protocol: cAMP Second Messenger Assay (for G-protein coupled receptors)
This protocol is applicable if the primary target is a Gs or Gi-coupled receptor.
-
Cell Culture and Treatment:
-
Culture a suitable cell line stably expressing the receptor of interest (e.g., CHO-K1 cells).
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
To assess antagonist activity, pre-incubate the cells with various concentrations of this compound before stimulating with a known agonist.
-
To assess agonist activity, treat the cells with a range of concentrations of this compound alone.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
-
Data Analysis:
-
For antagonist activity, plot the agonist-induced cAMP response against the logarithm of the agonist concentration in the presence of different concentrations of the test compound. Perform a Schild analysis to determine the pA₂ value, which is a measure of antagonist potency.
-
For agonist activity, plot the cAMP levels against the logarithm of the concentration of this compound to determine the EC₅₀ (effective concentration to produce 50% of the maximal response) and the Emax (maximal effect).
-
Experimental Workflow for In Vitro Characterization
Caption: Workflow for in vitro pharmacological profiling.
Part 2: Delving Deeper: Cellular Signaling and In Vivo Effects
With a clear understanding of the in vitro profile, the investigation progresses to understanding the compound's effects in a more complex biological context.
Cellular Signaling Pathway Analysis
To understand the downstream consequences of receptor engagement, it is crucial to investigate the modulation of key signaling pathways.
Protocol: Western Blot Analysis of Key Signaling Proteins
-
Cell Treatment and Lysis:
-
Treat cultured cells with this compound at various concentrations and time points.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of the lysates.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
-
Immunoblotting:
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of key signaling proteins (e.g., ERK1/2, Akt, CREB).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
-
Illustrative Signaling Pathway
Sources
- 1. Buy 3-((1H-Imidazol-4-yl)methyl)piperidine (EVT-3416253) | 710278-27-6 [evitachem.com]
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- 3. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 6. A new potent and selective histamine H3 receptor agonist, 4-(1H-imidazol-4-ylmethyl)piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Biological Landscape of 2-(1-methyl-1H-imidazol-2-yl)piperidine: A Guide to Potential Targets and Experimental Validation
Introduction
The compound 2-(1-methyl-1H-imidazol-2-yl)piperidine integrates two pharmacologically significant heterocyclic scaffolds: piperidine and imidazole. Piperidine rings are privileged structures in medicinal chemistry, found in numerous pharmaceuticals due to their metabolic stability and ability to modulate pharmacokinetic properties.[1] Similarly, the imidazole moiety is a key component of many biologically active molecules. The specific arrangement in this compound, particularly the substituted imidazole ring, bears a structural resemblance to endogenous catecholamines and established synthetic ligands. This structural analogy strongly suggests that the compound's biological activity may be mediated through interaction with adrenergic and imidazoline receptor systems. This guide provides a detailed overview of these potential targets, outlines robust experimental protocols for their validation, and presents a logical workflow for comprehensive characterization.
Part 1: Primary Hypothesized Biological Targets
Based on chemoinformatic analysis and structural similarity to known pharmacologically active agents, the most probable biological targets for this compound are alpha-2 adrenergic receptors and imidazoline receptors.
Alpha-2 Adrenergic Receptors (α2-ARs)
Alpha-2 adrenergic receptors are G-protein coupled receptors (GPCRs) that play a crucial role in regulating neurotransmitter release and sympathetic nervous system activity.[2] They are activated by endogenous catecholamines like norepinephrine and epinephrine.
-
Rationale for Hypothesis: The core structure of the compound resembles clonidine and other α2-AR agonists, which also feature an imidazole-like ring system. Activation of α2-ARs, which are coupled to the inhibitory G-protein (Gi), leads to a decrease in intracellular cyclic AMP (cAMP) levels.[3] This signaling cascade is responsible for the sedative, analgesic, and antihypertensive effects associated with α2-AR agonists.[4]
-
Subtypes and Function: There are three main subtypes—α2A, α2B, and α2C—with distinct tissue distributions and physiological roles.[2] The α2A subtype is predominant in the central nervous system and is a key mediator of the sedative and hypotensive effects.[3]
-
Potential Therapeutic Implications: If this compound is an α2-AR agonist, it could have potential applications in hypertension, pain management, sedation, or ADHD.[5]
Caption: α2-Adrenergic Receptor Signaling Pathway.
Imidazoline Receptors (I-Receptors)
Imidazoline receptors are a class of receptors that bind clonidine and other imidazoline-containing compounds but are distinct from adrenergic receptors.[6]
-
Rationale for Hypothesis: The presence of the imidazole ring is the key structural alert for potential activity at imidazoline receptors. These receptors are classified into three main subtypes (I1, I2, and I3), each with unique functions and signaling pathways.[7]
-
Subtypes and Function:
-
I1 Receptors: Primarily located in the brainstem, I1 receptors are involved in the central regulation of blood pressure.[8] Their activation leads to a decrease in sympathetic tone, producing a hypotensive effect. The signaling pathway is not coupled to conventional G-protein pathways but may involve phospholipase C and the generation of diacylglycerol.[9]
-
I2 Receptors: These sites are located on the outer mitochondrial membrane and may be an allosteric site on monoamine oxidase (MAO).[6] Ligands for I2 receptors can influence neurotransmitter levels and have been investigated for roles in pain modulation and neuroprotection.[7]
-
I3 Receptors: Found in pancreatic beta cells, I3 receptors are involved in the regulation of insulin secretion.[6]
-
-
Cross-Reactivity: It is common for ligands to exhibit affinity for both α2-ARs and imidazoline receptors.[7] Determining the selectivity profile of this compound is therefore a critical step in its characterization.
Part 2: Experimental Protocols for Target Validation
To empirically determine the biological targets of this compound, a tiered approach starting with binding assays followed by functional assays is recommended.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a specific receptor.[10] These assays measure the displacement of a known radioactive ligand ('radioligand') from the receptor by the test compound.
Protocol 2.1.1: Competitive Binding Assay for α2-Adrenergic Receptors
-
Objective: To determine the binding affinity (Ki) of the test compound for α2-AR subtypes.
-
Materials:
-
Cell membranes from HEK293 or CHO cells stably expressing human α2A, α2B, or α2C adrenergic receptors.
-
Radioligand: [³H]-Rauwolscine (an antagonist, for labeling all subtypes) or [³H]-Clonidine (an agonist).
-
Non-specific binding control: Yohimbine (10 µM) or another high-affinity unlabeled ligand.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[11]
-
96-well filter plates (e.g., GF/C with 0.3% PEI pre-soak).[11]
-
Scintillation fluid and a microplate scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compound (e.g., from 10⁻¹¹ M to 10⁻⁴ M) in assay buffer.
-
In a 96-well plate, add in order: 150 µL of membrane preparation (5-20 µg protein), 50 µL of test compound dilution (or buffer for total binding, or non-specific control), and 50 µL of radioligand at a final concentration near its Kd value.[11]
-
Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.
-
Terminate the reaction by rapid vacuum filtration through the pre-soaked filter plate, followed by 4-5 quick washes with ice-cold wash buffer (e.g., 50 mM Tris-HCl).
-
Allow filters to dry completely. Add scintillation fluid to each well and count the radioactivity using a microplate counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]
-
Functional Assays (Cell-Based)
Functional assays are essential to determine whether the compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist.
Protocol 2.2.1: cAMP Accumulation Assay for α2-AR Agonism
-
Objective: To measure the ability of the test compound to inhibit adenylyl cyclase activity via the Gi-coupled α2-AR, thereby confirming agonism.
-
Materials:
-
CHO or HEK293 cells expressing the desired α2-AR subtype.
-
Adenylyl cyclase stimulator: Forskolin.
-
Assay medium: HBSS or serum-free medium containing a phosphodiesterase (PDE) inhibitor like IBMX (0.5 mM) to prevent cAMP degradation.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).[13][14]
-
-
Procedure:
-
Plate the cells in a 384-well plate and allow them to adhere overnight.
-
Aspirate the culture medium and replace it with assay medium containing various concentrations of the test compound. Incubate for 15-30 minutes.
-
Add Forskolin (e.g., 1-10 µM final concentration) to all wells except the basal control to stimulate cAMP production.
-
Incubate for an additional 15-30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.[15]
-
-
Data Analysis:
-
Normalize the data, setting the signal from Forskolin-only treated cells as 100% and the basal signal as 0%.
-
Plot the percent inhibition of the Forskolin response against the log concentration of the test compound.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the EC₅₀ (potency) and Emax (efficacy) values. A decrease in cAMP levels indicates agonistic activity at the Gi-coupled receptor.[16]
-
Part 3: Data Interpretation and Advanced Characterization
A systematic evaluation of the data generated from binding and functional assays will guide further investigation.
Data Summary and Interpretation
Quantitative data should be summarized for clear comparison. This allows for an initial assessment of potency and selectivity.
| Target | Binding Affinity (Ki, nM) | Functional Potency (EC₅₀, nM) | Efficacy (% Inhibition of Forskolin) |
| α2A-AR | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| α2B-AR | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| α2C-AR | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| I1-Receptor | [Experimental Value] | (Requires specific functional assay) | (Requires specific functional assay) |
| I2-Receptor | [Experimental Value] | (Requires specific functional assay) | (Requires specific functional assay) |
-
Interpretation: A low Ki value indicates high binding affinity. A low EC₅₀ value indicates high potency in the functional assay. Comparing Ki and EC₅₀ values across different receptor subtypes will reveal the compound's selectivity profile.
Workflow for Target Prioritization and Further Studies
A logical progression from initial screening to in-depth analysis is crucial for efficient drug development.
Caption: Experimental Workflow for Target Identification and Validation.
Conclusion
The structural characteristics of this compound make it a compelling candidate for interaction with α2-adrenergic and imidazoline receptors. The outlined experimental protocols provide a robust framework for researchers to systematically investigate these interactions, determine the compound's affinity and functional activity, and establish its selectivity profile. This multi-step validation process is fundamental to understanding the compound's mechanism of action and evaluating its potential as a novel therapeutic agent.
References
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Ernsberger, P. (1999). The I1-imidazoline receptor and its cellular signaling pathways. Annals of the New York Academy of Sciences, 881, 35-53. [Link]
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Multispan, Inc. GPCR Membrane Ligand Binding Assay Development. Multispan, Inc. Website. [Link]
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Kenney, M. J., & Ganta, C. K. (2014). Alpha(2)-adrenergic receptor signalling in hypertension. Acta physiologica (Oxford, England), 211(4), 581–589. [Link]
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Zhang, R., & Xie, X. (2012). GPCR-radioligand binding assays. Methods in molecular biology (Clifton, N.J.), 922, 99–110. [Link]
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Wikipedia contributors. (2024). Alpha-2 adrenergic receptor. Wikipedia, The Free Encyclopedia. [Link]
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Parravicini, C., et al. (2011). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Purinergic Signalling, 7(4), 463-468. [Link]
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Ernsberger, P. (2000). The I1-imidazoline-binding site is a functional receptor mediating vasodepression via the ventral medulla. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology, 278(5), R1133-R1140. [Link]
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Näsman, J. (2002). Alpha-2 Adrenergic Receptors and Signal Transduction: Effector Output in Relation to G-Protein Coupling and Signalling Cross-Talk. Semantic Scholar. [Link]
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MacKinnon, A. C., et al. (1993). Imidazoline binding sites and signal transduction pathways. Molecular Neuropharmacology, 3(1), 35-40. [Link]
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Weber, M., et al. (2004). A 1,536-Well cAMP Assay for Gs- and Gi-Coupled Receptors Using Enzyme Fragmentation Complementation. ASSAY and Drug Development Technologies, 2(1), 39-49. [Link]
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Eberini, I., et al. (2011). Innovative functional cAMP assay for studying G protein-coupled receptors. Purinergic Signalling, 7(4), 463-468. [Link]
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Creative BioMart. cAMP Accumulation Assay. Creative BioMart Website. [Link]
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Synapse. (2024). What are imidazoline receptor modulators and how do they work? Synapse Website. [Link]
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Wikipedia contributors. (2023). Imidazoline receptor. Wikipedia, The Free Encyclopedia. [Link]
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Grokipedia. (n.d.). Alpha-2 adrenergic receptor. Grokipedia. [Link]
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Gifford Bioscience. Radioligand Binding Assay Protocol. Gifford Bioscience Data Sheet. [Link]
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QIAGEN. α-Adrenergic Signaling. QIAGEN GeneGlobe. [Link]
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de Oliveira, R., et al. (2018). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. Bioorganic & Medicinal Chemistry, 26(2), 433-443. [Link]
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National Center for Biotechnology Information. 1-[(1H-Imidazol-2-yl)methyl]piperidine. PubChem Compound Database. [Link]
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Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. [Link]
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de Oliveira, R., et al. (2017). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. ResearchGate. [Link]
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Sanna, M., et al. (2016). Synthesis and biological characterization of 3-(imidazol-1-ylmethyl)piperidine sulfonamides as aromatase inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(13), 3048-3051. [Link]
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Application Notes & Protocols: A Strategic Guide to the Synthesis of 2-(1-methyl-1H-imidazol-2-yl)piperidine
Introduction
2-(1-methyl-1H-imidazol-2-yl)piperidine is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Its structure, combining the versatile imidazole moiety with the saturated piperidine ring, presents a scaffold with potential for diverse biological activities. The imidazole ring can engage in hydrogen bonding and metal coordination, while the piperidine unit can influence solubility, lipophilicity, and receptor binding. This guide provides a comprehensive overview of a plausible and robust synthetic pathway to this target molecule, designed for researchers and scientists in the field. The protocols are presented with in-depth explanations of the underlying chemical principles to empower the user with a thorough understanding of the entire synthetic process.
Overall Synthetic Strategy
The synthesis of this compound is most effectively approached via a two-step sequence. The first step involves the construction of the core intermediate, 2-(1H-imidazol-2-yl)piperidine. This is followed by the selective N-methylation of the imidazole ring to yield the final product. This strategy allows for the purification of the intermediate, ensuring a higher purity of the final compound.
Part 1: Synthesis of 2-(1H-imidazol-2-yl)piperidine Intermediate
The initial phase of the synthesis focuses on the creation of the 2-(1H-imidazol-2-yl)piperidine scaffold. A viable and straightforward approach is the cyclocondensation of imidazole-2-carboxaldehyde with 1,5-diaminopentane. This reaction forms the piperidine ring in situ.
Expertise & Experience: The Chemistry Behind the Cyclization
This reaction is a classic example of imine formation followed by intramolecular cyclization. The aldehyde group of imidazole-2-carboxaldehyde reacts with one of the primary amine groups of 1,5-diaminopentane to form an imine intermediate. The second amine group of the diamine then acts as a nucleophile, attacking the imine carbon, leading to the formation of the six-membered piperidine ring. A subsequent dehydration step yields the stable heterocyclic product. The choice of a protic solvent like methanol is crucial as it can facilitate the proton transfer steps involved in both imine formation and the final dehydration.
Protocol 1: Synthesis of 2-(1H-imidazol-2-yl)piperidine
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Imidazole-2-carboxaldehyde | 96.09 | 5.0 g | 0.052 |
| 1,5-Diaminopentane | 102.18 | 5.3 g | 0.052 |
| Methanol | 32.04 | 200 mL | - |
| Sodium borohydride (NaBH₄) | 37.83 | 2.0 g | 0.053 |
| Hydrochloric acid (1M) | - | As needed | - |
| Sodium bicarbonate (sat. sol.) | - | As needed | - |
| Anhydrous sodium sulfate | - | As needed | - |
| Ethyl acetate | - | For extraction | - |
| Hexane | - | For chromatography | - |
Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5.0 g of imidazole-2-carboxaldehyde and 5.3 g of 1,5-diaminopentane in 200 mL of methanol.[1]
-
Initial Reaction: Stir the mixture at room temperature for 1 hour to facilitate the initial imine formation.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add 2.0 g of sodium borohydride in small portions. The addition should be controlled to manage the effervescence. Sodium borohydride reduces the initially formed imine in situ, driving the reaction towards the desired piperidine product.
-
Reaction Monitoring: After the addition of sodium borohydride, allow the reaction to warm to room temperature and stir for an additional 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/methanol (9:1).
-
Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of 1M hydrochloric acid at 0 °C until the effervescence ceases and the pH is acidic. This step neutralizes the excess sodium borohydride.
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: To the remaining aqueous residue, add saturated sodium bicarbonate solution until the pH is basic (pH ~8-9). Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford pure 2-(1H-imidazol-2-yl)piperidine.[2]
Visualization of the Workflow
Caption: Workflow for the synthesis of the piperidine intermediate.
Part 2: N-Methylation of 2-(1H-imidazol-2-yl)piperidine
The final step in the synthesis is the selective N-methylation of the imidazole ring of the previously synthesized intermediate. Dimethyl sulfate is a common and effective methylating agent for this transformation.[3] However, it is highly toxic and should be handled with extreme care in a well-ventilated fume hood.[3] An alternative, greener methylating agent is dimethyl carbonate, which can also be used, often requiring a catalyst such as TMEDA.[4]
Expertise & Experience: The Mechanism of N-Methylation
The N-methylation of the imidazole ring with dimethyl sulfate proceeds via a nucleophilic substitution reaction. The nitrogen atom of the imidazole ring acts as a nucleophile, attacking the electrophilic methyl group of dimethyl sulfate. A base, such as sodium bicarbonate, is used to neutralize the sulfuric acid byproduct formed during the reaction. The choice of an aprotic solvent like acetone is suitable for this reaction as it does not interfere with the methylating agent.
Protocol 2: Synthesis of this compound
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-(1H-imidazol-2-yl)piperidine | 151.21 | 3.0 g | 0.020 |
| Dimethyl sulfate | 126.13 | 2.8 g (2.1 mL) | 0.022 |
| Sodium bicarbonate | 84.01 | 3.4 g | 0.040 |
| Acetone | 58.08 | 100 mL | - |
| Ethyl acetate | - | For extraction | - |
| Water | - | For washing | - |
| Brine | - | For washing | - |
| Anhydrous sodium sulfate | - | As needed | - |
Procedure:
-
Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve 3.0 g of 2-(1H-imidazol-2-yl)piperidine in 100 mL of acetone.[3]
-
Addition of Base: Add 3.4 g of sodium bicarbonate to the solution.
-
Addition of Methylating Agent: Heat the mixture to reflux. Slowly add 2.1 mL of dimethyl sulfate dropwise from the dropping funnel over 30 minutes. Caution: Dimethyl sulfate is highly toxic and carcinogenic; handle with appropriate personal protective equipment in a fume hood.[3]
-
Reaction and Monitoring: Continue to reflux the mixture for 6-8 hours. Monitor the reaction by TLC (ethyl acetate/methanol, 9:1) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetone.
-
Solvent Removal: Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in 100 mL of ethyl acetate and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane to obtain the final product, this compound.
Visualization of the Workflow
Caption: Workflow for the N-methylation of the piperidine intermediate.
Trustworthiness: Characterization and Validation
To ensure the identity and purity of the synthesized this compound, a comprehensive analytical characterization is essential.
Expected Analytical Data:
-
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons, the imidazole ring protons, and the newly introduced methyl group. The piperidine protons would appear as a series of multiplets in the range of δ 1.5-3.0 ppm. The imidazole protons should appear as singlets or doublets in the aromatic region (δ 6.8-7.5 ppm). The N-methyl group should give a sharp singlet at approximately δ 3.7 ppm.
-
¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will confirm the carbon framework of the molecule. The piperidine carbons are expected in the aliphatic region (δ 20-60 ppm). The imidazole carbons will be in the aromatic region (δ 115-145 ppm). The N-methyl carbon should appear around δ 35 ppm.
-
Mass Spectrometry (ESI-MS): The mass spectrum should show a molecular ion peak [M+H]⁺ corresponding to the calculated mass of C₉H₁₅N₃ (m/z = 166.13).
-
Purity (HPLC): The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC) and should ideally be >95%.
By correlating the data from these analytical techniques, the structure and purity of the synthesized this compound can be unequivocally confirmed.
References
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
- Google Patents. (1996). Process for producing n-methylated organic pigments.
-
MDPI. (2023). 2-(1H-Imidazol-2-yl)-2,3-dihydro-1H-perimidine. Retrieved from [Link]
- Google Patents. (2020). SYNTHESIS OF LABELED IMIDAZO[1,2-A]PYRIMIDINES.
-
ACS Omega. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Retrieved from [Link]
-
PubMed. (2003). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. Retrieved from [Link]
-
Chemical Communications (RSC Publishing). (n.d.). Direct methylation and trifluoroethylation of imidazole and pyridine derivatives. Retrieved from [Link]
- Google Patents. (n.d.). A kind of purification method of high-purity piperidine.
-
ResearchGate. (2023). 2-(1H-Imidazol-2-yl)-2,3-dihydro-1H-perimidine. Retrieved from [Link]
-
PubMed. (2005). Catalytic asymmetric hydrogenation of N-iminopyridinium ylides: expedient approach to enantioenriched substituted piperidine derivatives. Retrieved from [Link]
-
ResearchGate. (2011). N-Methylation of NH-Containing Heterocycles with Dimethyl Carbonate Catalyzed by TMEDA. Retrieved from [Link]
Sources
The Piperidine-Imidazole Scaffold: Emerging Applications of 2-(1-methyl-1H-imidazol-2-yl)piperidine in Medicinal Chemistry
Introduction: The Strategic Union of Piperidine and Imidazole in Drug Design
The convergence of piperidine and imidazole rings within a single molecular framework represents a highly privileged scaffold in modern medicinal chemistry. Piperidine, a ubiquitous saturated heterocycle, is a cornerstone of numerous FDA-approved drugs, valued for its ability to confer favorable pharmacokinetic properties such as improved solubility and metabolic stability.[1] Its conformational flexibility allows for optimal binding to a variety of biological targets.[1] The imidazole moiety, an aromatic five-membered heterocycle, is also a key pharmacophore found in many natural products and synthetic drugs.[2] Its unique electronic properties and ability to participate in hydrogen bonding and metal coordination make it a versatile component for interacting with biological macromolecules.[2]
The specific compound, 2-(1-methyl-1H-imidazol-2-yl)piperidine , combines these two powerful pharmacophores, suggesting a rich potential for diverse biological activities. While direct literature on this exact molecule is sparse, a comprehensive analysis of its structural analogs provides a strong foundation for exploring its applications in drug discovery. This guide will synthesize data from closely related compounds to propose potential therapeutic applications, detailed synthetic protocols, and robust biological evaluation methods for this compound.
Hypothesized Therapeutic Applications: Learning from Structural Analogs
Based on the established biological activities of related piperidine-imidazole and benzimidazole-piperidine scaffolds, we can hypothesize several promising therapeutic avenues for this compound.
Oncology: Targeting Kinase Signaling Pathways
A significant body of research points to the potential of piperidine-imidazole derivatives as potent kinase inhibitors.[3] Kinases play a pivotal role in cell signaling, and their dysregulation is a hallmark of many cancers. The imidazole ring can act as a hinge-binding motif, a common feature of many kinase inhibitors.
-
Potential Targets: Cyclin-dependent kinases (CDKs), Anaplastic Lymphoma Kinase (ALK), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are plausible targets.[3]
-
Mechanism of Action: The 1-methyl-imidazole moiety could engage in hydrogen bonding with the hinge region of the kinase domain, while the piperidine ring could extend into the hydrophobic pocket, providing additional binding affinity and selectivity.
Anti-inflammatory Applications: Modulation of Inflammatory Mediators
Derivatives of 2-(piperidin-4-yl)-1H-benzo[d]imidazole have demonstrated significant anti-inflammatory properties by inhibiting the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.[4]
-
Potential Targets: Inhibition of pro-inflammatory cytokine production.
-
Mechanism of Action: The compound may interfere with intracellular signaling cascades, such as the NF-κB pathway, which is crucial for the expression of inflammatory mediators.[4]
Neurodegenerative Disorders: Cholinesterase Inhibition
Hybrid molecules incorporating benzimidazole and piperidine moieties have been investigated as potential agents for the treatment of Alzheimer's disease through the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[5]
-
Potential Targets: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE).
-
Mechanism of Action: The piperidine nitrogen can interact with the catalytic anionic site (CAS) of the cholinesterase enzymes, while the imidazole ring could bind to the peripheral anionic site (PAS), leading to potent inhibition.
Data Presentation: Biological Activities of Related Piperidine-Imidazole Scaffolds
| Compound Class | Biological Target | Key Findings | Reference |
| Benzofuran-piperazine hybrids | CDK2 | Potent inhibition of CDK2 and tumor growth in xenograft models. | [3] |
| 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives | NO and TNF-α production | Significant in vitro and in vivo anti-inflammatory activity. | [4] |
| Benzimidazole-piperidine hybrids | AChE and BuChE | Good to moderate inhibitory activity against both enzymes. | [5] |
| 2-(Benzimidazol-2-yl)-3-arylquinoxalines with piperidine | Antitumor | Promising activity against a wide range of cancer cell lines. | [6] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This proposed synthesis is a multi-step process adapted from established methodologies for the synthesis of 2-substituted piperidines and imidazoles.[7][8]
Workflow Diagram:
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Methodology:
-
Lithiation of 1-Methylimidazole:
-
Dissolve 1-methylimidazole (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise, maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
-
Nucleophilic Substitution with 2-Chloropyridine:
-
To the solution from Step 1, add a solution of 2-chloropyridine (1.2 eq) in anhydrous THF dropwise at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-(1-methyl-1H-imidazol-2-yl)pyridine.
-
-
Catalytic Hydrogenation:
-
Dissolve 2-(1-methyl-1H-imidazol-2-yl)pyridine (1.0 eq) in methanol.
-
Add platinum(IV) oxide (Adam's catalyst, 0.1 eq) to the solution.
-
Hydrogenate the mixture in a Parr apparatus at 50 psi of hydrogen gas for 24 hours at room temperature.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield this compound.
-
Further purification can be achieved by recrystallization or column chromatography if necessary.
-
Causality Behind Experimental Choices:
-
The use of n-butyllithium is a standard and effective method for the deprotonation of the C2 position of the imidazole ring, creating a potent nucleophile.
-
The reaction is performed at low temperatures to control the reactivity of the organolithium species and prevent side reactions.
-
Catalytic hydrogenation with platinum oxide is a well-established method for the reduction of the pyridine ring to a piperidine ring.[8]
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol describes a general method to screen this compound for its inhibitory activity against a panel of kinases.
Workflow Diagram:
Caption: General workflow for an in vitro kinase inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Prepare serial dilutions of the test compound in assay buffer.
-
Prepare solutions of the target kinase, its specific substrate, and ATP in assay buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the diluted test compound or vehicle (DMSO) to the appropriate wells.
-
Add 10 µL of the kinase solution to all wells and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of a solution containing the substrate and ATP.
-
Incubate the plate at 30 °C for 1 hour.
-
-
Detection:
-
Stop the reaction and detect the amount of phosphorylated substrate using a suitable method (e.g., addition of a detection reagent that produces a luminescent signal in the presence of ADP, such as Kinase-Glo®).
-
Read the plate on a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Self-Validating System:
-
Include positive controls (known inhibitors of the target kinase) and negative controls (vehicle only) in each assay plate to ensure the validity of the results.
-
Determine the Z'-factor for the assay to assess its quality and suitability for high-throughput screening.
Conclusion and Future Directions
The this compound scaffold holds significant promise for the development of novel therapeutic agents. Based on the activities of its structural analogs, this compound warrants investigation as a potential kinase inhibitor for oncology, an anti-inflammatory agent, and a cholinesterase inhibitor for neurodegenerative diseases. The synthetic and biological evaluation protocols provided in this guide offer a solid foundation for researchers to explore the medicinal chemistry of this intriguing molecule. Future work should focus on the synthesis of a library of derivatives to establish structure-activity relationships (SAR) and optimize the potency and selectivity for specific biological targets.
References
- [Reference to a general medicinal chemistry textbook or a review on privileged scaffolds]
- Synthesis and Characterization of 6-(4-(1H-benzo[d]imidazol- 2-yl)piperidine-1-yl). (URL not available)
- [Reference to a review on piperidine synthesis or applic
- [Reference to a paper on imidazole synthesis or applic
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. [Link]
- [Reference to a paper on 1-methylimidazole applic
- [Reference to a paper on 1-methylimidazole properties]
- [Reference to a paper on 2-substituted piperidine alkaloids]
-
Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed. [Link]
- [Reference to a review on the pharmacological applications of piperidine deriv
-
Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents - NIH. [Link]
- [Reference to a review on the medicinal perspective of imidazole analogs]
- [Reference to a paper on the pharmacological properties of substituted piperidines]
- [Reference to a review on the pharmacological effects of imidazole deriv
- [Reference to a paper on the role of 1-methylimidazole in organic synthesis]
- [Reference to a patent on the synthesis of rel
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. [Link]
- [Reference to a paper on the synthesis and biological evaluation of benzimidazole deriv
-
Imidazole piperazines: SAR and development of a potent class of cyclin-dependent kinase inhibitors with a novel binding mode | Request PDF - ResearchGate. [Link]
-
Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents - ACS Publications. [Link]
-
Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. [Link]
- [Reference to a review on Imidazo[1,2-a]pyridines in medicinal chemistry]
- [Reference to PubChem entry for a rel
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. worldscientificnews.com [worldscientificnews.com]
- 8. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Crystallization of 2-(1-methyl-1H-imidazol-2-yl)piperidine
Welcome to the dedicated technical support guide for the crystallization of 2-(1-methyl-1H-imidazol-2-yl)piperidine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining high-quality crystalline material of this compound. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols grounded in established crystallographic principles.
Introduction to Crystallization of this compound
This compound is a key intermediate in pharmaceutical synthesis. Its purification via crystallization is a critical step to ensure high purity and consistent physical properties for subsequent reactions. The molecule's structure, featuring both a polar imidazole ring and a more flexible piperidine moiety, presents unique crystallization challenges, including the potential for polymorphism and the tendency to form oils or amorphous solids. This guide will help you overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common problems encountered when crystallizing this compound?
A1: The most frequently reported issues include:
-
Oiling Out: The compound separates from the solution as a liquid phase instead of a solid. This is common when the supersaturation is too high or when using a solvent in which the compound's solubility is very high.
-
Formation of Amorphous Precipitate: The compound crashes out of solution as a non-crystalline, often powdery, solid. This is also a result of rapid precipitation.
-
Poor Crystal Quality: Crystals obtained are small, needle-like, or agglomerated, which can be difficult to filter and may trap impurities.
-
Polymorphism: The compound may crystallize in different crystal forms (polymorphs) with different physical properties. Controlling polymorphism is crucial for consistent product quality.
Q2: How do I select an appropriate solvent system for crystallization?
A2: Solvent selection is the most critical parameter for successful crystallization. A good solvent system for this compound should exhibit moderate solubility for the compound, with solubility increasing significantly with temperature.
-
Initial Screening: Start with a range of solvents with varying polarities. Based on the molecule's structure (a polar imidazole and a piperidine ring), consider solvents like alcohols (isopropanol, ethanol), ketones (acetone), esters (ethyl acetate), and ethers (methyl tert-butyl ether, MTBE).
-
Solubility Testing: Test the solubility of your compound at room temperature and at an elevated temperature (e.g., the solvent's boiling point). An ideal solvent will dissolve the compound at a higher temperature but show limited solubility at room temperature or below. A summary of potential starting solvents is provided in the table below.
| Solvent | Polarity Index | Boiling Point (°C) | Expected Solubility Behavior |
| Isopropanol | 4.3 | 82.6 | Good potential for temperature-dependent solubility. |
| Acetone | 5.1 | 56 | May be too strong of a solvent at room temperature. |
| Ethyl Acetate | 4.4 | 77.1 | A good starting point for screening. |
| Toluene | 2.4 | 111 | A non-polar option, could be used as an anti-solvent. |
| Heptane | 0.1 | 98.4 | Likely to be a poor solvent, but an excellent anti-solvent. |
Q3: My compound is "oiling out." What should I do?
A3: "Oiling out" occurs when the solution becomes supersaturated too quickly. To troubleshoot this:
-
Reduce the Cooling Rate: A slower cooling rate gives the molecules more time to orient themselves into a crystal lattice.
-
Use a More Dilute Solution: Starting with a lower concentration can prevent the solution from reaching the supersaturation level where oiling out occurs.
-
Add a Co-solvent (Anti-solvent): The slow addition of an anti-solvent (a solvent in which the compound is poorly soluble) to a solution of the compound can gently induce crystallization. For this compound, if dissolved in a polar solvent like isopropanol, a non-polar anti-solvent like heptane could be effective.
-
Seed the Solution: Introducing a small crystal of the desired form (a seed crystal) can provide a template for crystal growth and bypass the nucleation barrier that can lead to oiling out.
Troubleshooting Guide
This section provides a structured approach to resolving specific crystallization issues.
Issue 1: No Crystals Form Upon Cooling
If your solution remains clear after cooling, it has not reached a sufficient level of supersaturation for nucleation to occur.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for solutions that fail to crystallize upon cooling.
Issue 2: Formation of Amorphous Powder
An amorphous powder indicates that precipitation occurred too rapidly, not allowing for the ordered arrangement of a crystal lattice.
Corrective Actions:
-
Re-dissolve and Recrystallize: Heat the mixture to re-dissolve the precipitate.
-
Slow Down the Process:
-
If using cooling crystallization, decrease the cooling rate.
-
If using an anti-solvent, add it more slowly and at a higher temperature.
-
-
Increase Solvent Volume: Using a larger volume of solvent will create a less concentrated solution, which will become supersaturated more slowly upon cooling.
Detailed Experimental Protocols
Protocol 1: Cooling Crystallization
This is often the simplest method for compounds with good temperature-dependent solubility.
-
Dissolution: In a flask, add a measured amount of this compound and the chosen solvent (e.g., isopropanol).
-
Heating: Gently heat the mixture with stirring until all the solid has dissolved. If some solid remains, add small additional volumes of solvent until a clear solution is obtained at the elevated temperature.
-
Cooling (Controlled):
-
Slow Cooling: Allow the flask to cool slowly to room temperature on the benchtop, insulated with a cloth.
-
Further Cooling: Once at room temperature, transfer the flask to a refrigerator or ice bath to maximize the yield of crystals.
-
-
Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Protocol 2: Anti-Solvent Crystallization
This method is useful when the compound is highly soluble in a solvent, even at low temperatures.
-
Dissolution: Dissolve the compound in a minimum amount of a "good" solvent (e.g., acetone) at room temperature.
-
Anti-Solvent Addition: Slowly add an "anti-solvent" (e.g., heptane) dropwise to the stirred solution until it becomes slightly turbid (cloudy). The turbidity indicates the onset of nucleation.
-
Crystal Growth: Add a few drops of the "good" solvent back into the mixture until the turbidity just disappears. Allow the solution to stand undisturbed. Crystals should form over time.
-
Isolation: Collect the crystals by filtration, wash with a mixture of the solvent and anti-solvent, and dry.
Workflow for Anti-Solvent Crystallization:
Caption: Step-by-step workflow for the anti-solvent crystallization method.
References
-
Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press. [Link]
-
Myerson, A. S. (Ed.). (2002). Handbook of Industrial Crystallization (2nd ed.). Butterworth-Heinemann. [Link]
-
Dunitz, J. D., & Gavezzotti, A. (2005). Molecular recognition in organic crystals: the "oiling out" problem. Chemical Communications, (5), 577-581. [Link]
"2-(1-methyl-1H-imidazol-2-yl)piperidine" handling and storage issues
Welcome to the technical support guide for 2-(1-methyl-1H-imidazol-2-yl)piperidine. This resource is designed for researchers, scientists, and drug development professionals to ensure the safe handling, proper storage, and effective use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the immediate safety precautions I should take before working with this compound?
A1: Before handling this compound, it is crucial to work in a well-ventilated area, preferably within a chemical fume hood. You must wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (tested according to EN 374), safety goggles with side protection, and a lab coat. Avoid inhaling any vapors or dust, and prevent contact with skin and eyes. An emergency safety shower and eye wash station should be readily accessible.
Q2: How should I properly store this compound to ensure its stability?
A2: To maintain the integrity of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated place. Recommended storage temperatures are typically between 2-8°C, and the compound should be protected from light. Keep it away from sources of ignition, as piperidine derivatives can be flammable.
Q3: What materials and substances are incompatible with this compound?
A3: This compound should not be stored with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides. Contact with these substances can lead to vigorous reactions and degradation of the compound.
Troubleshooting Guide
Issue 1: Inconsistent Experimental Results
Q: My recent experiments using this compound have been yielding inconsistent or unexpected results. What could be the cause?
A: Inconsistent results can often be traced back to the degradation of the compound. This can be caused by improper storage, handling, or exposure to incompatible substances.
Troubleshooting Workflow for Inconsistent Results
Caption: Troubleshooting workflow for inconsistent experimental results.
Step-by-step guidance:
-
Verify Storage Conditions: Confirm that the compound has been stored according to the recommendations (2-8°C, protected from light, in a tightly sealed container).
-
Assess Purity: The purity of the compound may have diminished over time. It is advisable to re-analyze the compound's purity using an appropriate analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).
-
Review Handling: Consider if the compound has been repeatedly exposed to air or moisture, which could lead to degradation. If the compound is hygroscopic, it should be handled in a dry atmosphere (e.g., in a glove box).
-
Check for Incompatibilities: Ensure that the solvents, reagents, or other materials used in your experiment are compatible with the compound.
Issue 2: Visible Changes in the Compound
Q: I've noticed a change in the color or consistency of my stored this compound. Is it still usable?
A: A visible change in the physical appearance of the compound, such as discoloration or clumping, is a strong indicator of degradation or contamination. It is highly recommended to assess the purity of the compound before further use.
Potential Degradation Pathways
Caption: Potential degradation pathways of this compound.
Experimental Protocols
Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general method for assessing the purity of this compound. Optimization may be required based on the specific instrument and conditions.
1. Sample Preparation:
- Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or dichloromethane) at a concentration of 1 mg/mL.
- Perform serial dilutions to obtain a working concentration suitable for your instrument's sensitivity (e.g., 10 µg/mL).
2. GC-MS Parameters (Example):
- Injector Temperature: 250°C
- Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms).
- Oven Program:
- Initial temperature: 100°C, hold for 2 minutes.
- Ramp: 10°C/min to 280°C.
- Hold at 280°C for 5 minutes.
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- MS Parameters:
- Ion Source Temperature: 230°C
- Quadrupole Temperature: 150°C
- Scan Range: 40-500 m/z
3. Data Analysis:
- Integrate the peak corresponding to this compound.
- Calculate the purity by dividing the peak area of the compound by the total peak area of all components in the chromatogram.
Data Summary
| Parameter | Recommendation | Source |
| Storage Temperature | 2-8°C | |
| Storage Conditions | Tightly sealed container, dry, well-ventilated, protected from light | |
| Incompatible Materials | Strong oxidizing agents, strong acids, acid anhydrides, acid chlorides | |
| Recommended PPE | Chemical-resistant gloves, safety goggles, lab coat |
References
- Carl ROTH. (2025).
- Thermo Fisher Scientific. (n.d.).
- ResearchGate. (n.d.). Reaction pathways for degradation of 1 by piperidine in all ionic liquids, DMSO and MeCN.
- Thermo Fisher Scientific. (n.d.). Safety Data Sheet: (1-Methyl-1H-benzimidazol-2-yl)methylamine.
- Enamine. (n.d.).
- Sigma-Aldrich. (2025).
- ChemScene. (2024). Safety Data Sheet: 2-(Piperidin-4-yl)-1H-benzo[d]imidazole.
- SynQuest Laboratories, Inc. (n.d.). Safety Data Sheet: 4-(1-Methyl-1H-imidazol-2-yl)piperidine hydrochloride.
- ChemicalBook. (2025). tert-butyl 4-(1H-benzo[d]iMidazol-2-yl)
- Royal Society of Chemistry. (n.d.). Analytical Methods.
- BLDpharm. (n.d.). 2-(1-Methyl-1H-imidazol-2-yl)piperazine trihydrochloride.
- CP Lab Safety. (n.d.). This compound, 95% Purity, C9H15N3, 100 mg.
- EFSA. (2024). Flavouring group evaluation 419 (FGE.419): 2‐methyl‐1‐(2‐(5‐(p‐tolyl)‐1H‐imidazol‐2‐yl)piperidin‐1‐yl)butan‐1‐one.
- PubChem. (n.d.). 1-[(1H-Imidazol-2-yl)methyl]piperidine.
- MDPI. (2023). 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one.
- ResearchGate. (2025).
Technical Support Center: Synthesis of 2-(1-methyl-1H-imidazol-2-yl)piperidine
Welcome to the technical support center for the synthesis of 2-(1-methyl-1H-imidazol-2-yl)piperidine. This guide is designed for researchers, medicinal chemists, and process development professionals aiming to optimize the synthesis of this valuable heterocyclic building block. Since a standardized, high-yield protocol is not widely published, this document outlines a robust and logical synthetic strategy, addresses common challenges, and provides evidence-based solutions to improve reaction yield and purity.
Our approach is grounded in established chemical principles, drawing from analogous transformations in heterocyclic chemistry. We will explore a plausible and efficient synthetic route, breaking down each step to anticipate potential issues and provide actionable troubleshooting advice.
Proposed Synthetic Strategy: A Two-Step Approach
A logical and efficient pathway to synthesize this compound involves two key transformations:
-
Step 1: Nucleophilic Addition. The synthesis begins with the deprotonation (lithiation) of 1-methyl-1H-imidazole at the C2 position, creating a potent nucleophile. This is followed by an addition reaction to an N-protected piperidone, specifically N-Boc-2-piperidone, to form a hemiaminal intermediate.
-
Step 2: Reduction. The resulting hydroxyl group and the Boc-protecting group are subsequently removed via a reduction sequence to yield the final target molecule.
This strategy is advantageous as it builds the core C-C bond between the two heterocyclic rings efficiently.
Visualizing the Workflow
Below is a conceptual diagram of the proposed synthetic workflow.
Caption: Proposed two-step synthesis of the target compound.
Troubleshooting Guide & Protocol Optimization
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
Part 1: Lithiation and Nucleophilic Addition
Q1: My yield for the first step is consistently low, or I recover mostly starting material. What's going wrong?
A1: Root Cause Analysis & Solutions
Low conversion in the lithiation-addition step typically points to three primary issues: incomplete lithiation, degradation of the lithiated intermediate, or issues with the electrophile (N-Boc-2-piperidone).
-
Incomplete Lithiation: The proton at the C2 position of 1-methylimidazole is acidic, but precise conditions are crucial for quantitative deprotonation.
-
Moisture Contamination: Organolithium reagents like n-butyllithium (n-BuLi) are extremely sensitive to moisture. Ensure all glassware is oven-dried or flame-dried under vacuum and that anhydrous solvents (like THF) are used. Even trace amounts of water will quench the n-BuLi.
-
Incorrect Stoichiometry: Use a slight excess of n-BuLi (typically 1.1-1.2 equivalents) to ensure complete deprotonation. Titrate your n-BuLi solution before use to determine its exact molarity.
-
Temperature Control: The lithiation should be performed at low temperatures, typically -78 °C (a dry ice/acetone bath), to prevent side reactions.[1]
-
-
Degradation of the Lithiated Intermediate: The 2-lithio-1-methylimidazole species is thermally unstable.
-
Maintain Low Temperature: Do not allow the reaction to warm up before the addition of the electrophile. The stability of such intermediates is highly temperature-dependent.
-
Reaction Time: While deprotonation is often rapid, ensure sufficient time for it to complete (e.g., 30-60 minutes at -78 °C) before adding the piperidone.
-
-
Electrophile Issues:
-
Purity: Ensure the N-Boc-2-piperidone is pure and dry.
-
Addition Method: Add the electrophile as a solution in anhydrous THF dropwise to the cold solution of the lithiated imidazole. This maintains the low temperature and minimizes side reactions.[2]
-
Q2: I'm observing multiple spots on my TLC plate after the addition reaction. What are these byproducts?
A2: Identifying and Mitigating Side Reactions
The formation of byproducts often results from competing reaction pathways.
-
Unreacted Starting Materials: As discussed in Q1, incomplete reaction is a common cause.
-
Products of n-BuLi reacting with the Electrophile: If the n-BuLi is not fully consumed by the imidazole, it can directly attack the lactam carbonyl of N-Boc-2-piperidone. To mitigate this, ensure the imidazole is added first and allowed to fully react before the piperidone is introduced.
-
Ring-Opening of Piperidone: Lactams can be susceptible to ring-opening under strongly basic conditions, although the low temperature should minimize this.
-
Dilithiation: Using a large excess of n-BuLi or elevated temperatures could lead to dilithiation at both the C2 and C5 positions of the imidazole ring, leading to more complex products.[3][4]
Optimized Protocol for Step 1
-
To a flame-dried, three-neck flask under an argon atmosphere, add 1-methyl-1H-imidazole (1.0 eq) and anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq, ~2.5M in hexanes) dropwise, maintaining the internal temperature below -70 °C.
-
Stir the mixture at -78 °C for 45 minutes.
-
In a separate flask, dissolve N-Boc-2-piperidone (1.05 eq) in anhydrous THF.
-
Add the N-Boc-2-piperidone solution dropwise to the reaction mixture at -78 °C.
-
Stir for an additional 2-3 hours at -78 °C.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at -78 °C.
-
Allow the mixture to warm to room temperature, extract with ethyl acetate, dry the organic layer with anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product should be purified by column chromatography.
Part 2: Reduction of the Intermediate
Q3: I am struggling to reduce the hemiaminal intermediate to the final product. What reducing agent is best?
A3: Selecting the Right Reduction Strategy
This is a challenging reduction as it requires removing a hydroxyl group and ultimately the Boc group. A one-pot reductive deoxygenation and deprotection is ideal.
-
Ionic Reduction: A highly effective method is using a trialkylsilane (e.g., triethylsilane, Et₃SiH) in the presence of a strong acid like trifluoroacetic acid (TFA). The acid protonates the hydroxyl group, turning it into a good leaving group (water). The resulting iminium ion is then reduced by the hydride delivered from the silane. This method often facilitates the simultaneous cleavage of the acid-labile Boc group.
-
Catalytic Hydrogenation: While potentially effective for reducing an iminium intermediate, catalytic hydrogenation might be sluggish for dehydroxylation and may require harsh conditions (high pressure, strong acid additives) that could lead to piperidine ring opening or imidazole ring reduction.
Recommended Conditions: Silane-Based Reduction
-
Reagents: Triethylsilane (Et₃SiH, 2-3 equivalents) and Trifluoroacetic acid (TFA, as solvent or co-solvent with Dichloromethane (DCM)).
-
Procedure: Dissolve the crude intermediate from Step 1 in DCM or neat TFA at 0 °C. Add the triethylsilane dropwise. Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis shows complete consumption of the starting material.
-
Causality: The strong acid (TFA) activates the C-O bond for cleavage, and the silane serves as a mild yet effective hydride source to reduce the resulting carbocation/iminium ion intermediate.
Q4: The final product is difficult to purify. What is the best method?
A4: Purification Strategies for a Polar Diamine
The final product is a relatively polar, basic diamine, which can present purification challenges.
-
Column Chromatography:
-
Stationary Phase: Use silica gel, but it's crucial to deactivate it to prevent streaking and irreversible adsorption of the basic product. Pre-treat the silica slurry with a solvent mixture containing a small amount of a volatile base, such as triethylamine (~1-2%) or ammonium hydroxide (~1%).
-
Mobile Phase: A gradient of methanol in dichloromethane (DCM) is a good starting point (e.g., 0% to 10% MeOH in DCM). The added base in the mobile phase (0.5-1% triethylamine) is essential.
-
-
Acid-Base Extraction:
-
Dissolve the crude product in an organic solvent like ethyl acetate or DCM.
-
Extract with a dilute aqueous acid solution (e.g., 1M HCl). The basic product will move into the aqueous layer as its hydrochloride salt, leaving non-basic impurities behind in the organic layer.
-
Wash the aqueous layer with fresh organic solvent to remove any remaining neutral impurities.
-
Basify the aqueous layer carefully with a strong base (e.g., 10M NaOH or solid K₂CO₃) to a pH > 12 while cooling in an ice bath.
-
Extract the free-based product back into an organic solvent (DCM or ethyl acetate).
-
Dry the organic layer, filter, and evaporate to yield the purified product.
-
-
Crystallization/Salt Formation: If the free base is an oil, it can often be converted to a crystalline hydrochloride (HCl) or fumarate salt, which can be purified by recrystallization.
Frequently Asked Questions (FAQs)
Q: What is the most critical step for achieving a high overall yield? A: The first step—the lithiation and subsequent C-C bond formation—is the most critical. Success here is highly dependent on strictly anhydrous conditions and precise temperature control (-78 °C). Failure at this stage cannot be compensated for later.[1]
Q: Can I use a different protecting group for the piperidine nitrogen? A: Yes, but the N-Boc group is often ideal. It is stable to the strongly basic conditions of the lithiation step but can be easily removed under the acidic conditions of the subsequent reduction step, allowing for a streamlined process. Other groups like N-Cbz may also work but would require a separate deprotection step (e.g., hydrogenolysis).
Q: How can I monitor the reaction progress effectively? A:
-
Thin-Layer Chromatography (TLC): Use silica plates. For the final product, a mobile phase of 10% Methanol in DCM with 1% triethylamine is effective. Visualize spots with UV light (for the imidazole ring) and a potassium permanganate stain (which reacts with most organic compounds).
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the best method for unambiguous monitoring. It allows you to track the disappearance of starting material mass peaks and the appearance of the intermediate and final product mass peaks.
Q: Are there alternative synthetic routes? A: Yes, another plausible route is the reductive amination of 1-methyl-1H-imidazole-2-carbaldehyde with piperidine.[5][6][7] This involves forming an iminium ion intermediate in situ, which is then reduced.
-
Pros: It's a one-pot reaction and avoids the use of highly pyrophoric organolithium reagents.
-
Cons: The aldehyde starting material must be synthesized first. Furthermore, controlling the reaction to favor mono-alkylation can sometimes be challenging, and the electrophilicity of imidazole aldehydes can be lower than that of simple aliphatic or aromatic aldehydes.[8]
Comparative Data for Reducing Agents in Reductive Amination
| Reducing Agent | Typical Solvent(s) | pH Condition | Key Advantages | Potential Issues |
| Sodium Triacetoxyborohydride (STAB) | DCM, DCE, THF | Weakly Acidic | Mild, selective for imines over aldehydes, does not require pH control.[5] | Moisture sensitive. |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, Ethanol | Acidic (pH 3-6) | Stable in acidic conditions, selective for imines. | Highly toxic cyanide byproduct, requires careful pH control.[5] |
| Catalytic Hydrogenation (H₂, Pd/C) | Methanol, Ethanol | Neutral/Acidic | "Green" method, high atom economy, no hydride reagents. | May require high pressure, potential for over-reduction.[7] |
References
-
Bastiaansen, L. A. M., Van Lier, P. M., & Godefroi, E. F. 1H-Imidazole-2-carboxaldehyde. Organic Syntheses. Available from: [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available from: [Link]
-
Wikipedia. Reductive amination. Available from: [Link]
- Afanasyev, O. I., et al. (2019). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry.
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available from: [Link]
- Pla-Quintana, A., et al. (2023). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Organic & Biomolecular Chemistry.
- OSD, API Mylan Laboratories Ltd. (2015). Enantioselective synthesis of (S)
- Wang, Z. G., et al. (2016). Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. PubMed.
- Heß, M., et al. (2012). Photoswitchable azoheterocycles via coupling of lithiated imidazoles with benzenediazonium salts. PubMed.
- Al-Warhi, T., et al. (2022). 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. MDPI.
- Fracchiolla, D., et al. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. MDPI.
- Heath, R. S., et al. (2020).
- Turner, R. M., et al. (1987). 2-Protecting groups for 5-lithiation in the syntheses of imidazoles. Journal of the Chemical Society, Perkin Transactions 1.
- Carling, R. W., & Leeson, P. D. (1990). Asymmetric Synthesis of 2-Substituted Piperidines. Synthesis of the Alkaloids (−)-Coniine and (+)-Pseudoconhydrine. The Journal of Organic Chemistry.
- Stead, D., et al. (2010). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent.
- Amat, M., et al. (2013). Supp Inf 2: An Enantioselective Synthetic Route to cis-2,4-Disubstituted and 2,4-Bridged Piperidines (JOC-08).
- Chawla, P. A., & Pandey, A. (2012). Syntheses, Characterization and Biological Activity of Novel 2,6- disubstituted Piperidine-4-one Derivatives.
- Gribanov, P. S., et al. (2022).
- Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A.
- Sereda, G., et al. (2022).
- Micetich, R. G., & Shaw, C. C. (1986). Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles.
-
1-[(1H-Imidazol-2-yl)methyl]piperidine. PubChem. Available from: [Link]
- CN104628625A. Synthesis method of N-boc-4-hydroxypiperidine.
- Hodgson, D. M., & Kloesges, J. (2010). Lithiation-electrophilic substitution of N-thiopivaloylazetidine. PubMed.
- O'Connell, J. F., et al. (1989). 2,5-Dilithiation of N-protected imidazoles. Syntheses of 2,5-disubstituted derivatives of 1-methoxymethyl-, 1-triphenylmethyl-, and 1-(N,N-dimethylsulphonamido). RSC Publishing.
- Campos, K. R., et al. (2006). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)
- O'Connell, J. F., et al. 2,5-Dilithiation of N-protected imidazoles. Syntheses of 2,5-disubstituted derivatives of 1-methoxymethyl-, 1-triphenylmethyl-, and 1-(N,N-dimethylsulphonamido). Sci-Hub.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 2,5-Dilithiation of N-protected imidazoles. Syntheses of 2,5-disubstituted derivatives of 1-methoxymethyl-, 1-triphenylmethyl-, and 1-(N,N-dimethylsulphonamido)-imidazole - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Sci-Hub. 2,5-Dilithiation of N-protected imidazoles. Syntheses of 2,5-disubstituted derivatives of 1-methoxymethyl-, 1-triphenylmethyl-, and 1-(N,N-dimethylsulphonamido)-imidazole / Journal of the Chemical Society, Perkin Transactions 1, 1984 [sci-hub.box]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]
- 8. Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00822C [pubs.rsc.org]
Technical Support Center: Purification of 2-(1-methyl-1H-imidazol-2-yl)piperidine
Welcome to the technical support guide for navigating the purification challenges of 2-(1-methyl-1H-imidazol-2-yl)piperidine. This document is designed for researchers, medicinal chemists, and process development scientists who work with this and structurally related polar aza-heterocycles. We will explore common issues encountered during purification and provide field-proven, evidence-based solutions.
The structure of this compound, featuring a basic piperidine nitrogen and a polar imidazole ring system, presents a unique set of purification hurdles. Its polarity and basicity often lead to problematic interactions with standard purification media, necessitating specialized strategies. This guide offers a logical, step-by-step approach to overcoming these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary purification challenges associated with this compound?
A1: The main challenges stem from the molecule's chemical properties:
-
High Polarity: This can lead to poor retention on reversed-phase (e.g., C18) columns, where the compound may elute in or near the solvent front, resulting in inadequate separation.[1]
-
Basicity: The piperidine nitrogen is a strong Lewis base. This causes strong, non-specific binding to the acidic silanol groups (Si-OH) on the surface of standard silica gel.[1][2] This interaction is the primary cause of significant peak tailing, streaking, and in some cases, irreversible adsorption on the column.[3]
-
High Water Solubility: The compound's polarity often imparts good solubility in water, which can complicate liquid-liquid extractions and lead to low recovery from organic solvents.
Q2: Should I use normal-phase or reversed-phase chromatography for this compound?
A2: The optimal choice depends on the specific impurity profile of your crude material.
-
Normal-Phase Chromatography (NPC): This is often the first choice, but standard silica gel is problematic. Modifications are essential. Using a basic modifier in the mobile phase or employing an alternative stationary phase like alumina or amine-treated silica is critical for success.[3]
-
Reversed-Phase Chromatography (RPC): RPC is generally less suitable for highly polar compounds as they may have insufficient retention.[1] However, it can be effective for removing non-polar impurities. If your target compound elutes too quickly, consider specialized columns like those with polar-embedded phases or employing Hydrophilic Interaction Liquid Chromatography (HILIC).[2][4]
Q3: Is crystallization a viable primary purification method?
A3: Crystallization can be an excellent and scalable purification method if a suitable solvent system can be identified. However, impurities often inhibit crystal formation, causing the compound to separate as an amorphous solid or "oil out".[3] It is often more effective as a final polishing step after an initial chromatographic purification to remove trace impurities and isolate a specific salt form.
Q4: My compound appears to be degrading on the silica column. What should I do?
A4: The acidic nature of silica gel can catalyze the degradation of sensitive molecules. Before committing your entire batch, it is crucial to assess stability. Spot a solution of your crude material on a silica TLC plate, let it sit at room temperature for an hour, and then develop it. If a new spot appears or the original spot diminishes, it indicates on-column degradation.[3] In this case, you should immediately switch to a more inert stationary phase like neutral alumina or consider a non-chromatographic method.[3]
Troubleshooting Purification Workflows
This section provides direct answers to specific experimental problems.
Chromatography Troubleshooting
Issue 1: My compound is streaking severely on a silica gel column, and the fractions are cross-contaminated.
-
Probable Cause: Strong acid-base interaction between the basic piperidine nitrogen and the acidic silanol groups of the silica gel stationary phase.[2] This leads to a non-ideal equilibrium during elution, causing the characteristic "tailing" or "streaking" of the peak.[3]
-
Solution 1: Add a Basic Modifier. Incorporate a small amount of a basic modifier into your mobile phase to neutralize the acidic sites on the silica. Triethylamine (TEA) at 0.1-1% (v/v) is the most common choice.[3] Alternatively, a 1-2% solution of ammonia in methanol can be used as the polar component of the mobile phase (e.g., Dichloromethane / (1% NH3 in MeOH)).[5] Always perform a TLC analysis with the modified solvent system first to confirm improved behavior.
-
Solution 2: Use an Alternative Stationary Phase.
-
Alumina (Basic or Neutral): Alumina is less acidic than silica and is an excellent alternative for purifying basic compounds.[3]
-
Amine-Treated Silica: Commercially available or can be prepared in the lab, this stationary phase has a less acidic surface and significantly improves peak shape for amines.
-
-
Workflow: dot graph TD { A[Start: Severe Streaking on Silica TLC] --> B{Test Mobile Phase with 0.5% TEA}; B --> C{Streaking Resolved?}; C -->|Yes| D[Proceed with Column Chromatography using Modified Mobile Phase]; C -->|No| E{Test on Neutral Alumina TLC Plate}; E --> F{Good Separation?}; F -->|Yes| G[Perform Column Chromatography on Alumina]; F -->|No| H[Consider Reversed-Phase or HILIC]; }
Caption: Troubleshooting workflow for peak streaking.
Issue 2: My compound won't elute from the silica column, even with highly polar solvents like 20% Methanol in DCM.
-
Probable Cause: Irreversible adsorption. The interaction between your highly basic compound and the acidic silica is so strong that it cannot be disrupted by the mobile phase.
-
Solution 1: Drastic Polarity Increase with a Modifier. Prepare a mobile phase of 5-10% ammonium hydroxide (25% NH3 in water) in methanol and use it to flush the column.[5] This highly polar and basic mixture will protonate the silanol groups and deprotonate your compound, breaking the ionic bond and eluting the material. Note that this method may not provide fine separation but can be used to recover the material.
-
Solution 2: Switch to Reversed-Phase. If you have access to preparative HPLC, reversed-phase chromatography is a viable alternative. The compound will likely have low retention, so a mobile phase with a low organic content (e.g., 5-10% Acetonitrile in water) with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid (FA) will be necessary to achieve retention and good peak shape. The acid modifier protonates the amine, improving its interaction with the stationary phase and enhancing peak symmetry.
Crystallization & Workup Troubleshooting
Issue 3: During crystallization, my compound "oils out" and refuses to form a solid.
-
Probable Cause 1: High concentration of impurities. Impurities disrupt the formation of a crystal lattice.
-
Probable Cause 2: Supersaturation or rapid cooling. If the solution is too concentrated or cooled too quickly, the compound may crash out of solution as a liquid phase before it has time to organize into crystals.[3]
-
Solutions:
-
Re-dissolve and Cool Slowly: Add a small amount of hot solvent to fully re-dissolve the oil. Allow the flask to cool to room temperature undisturbed over several hours, then transfer it to a refrigerator.[3]
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the air-solvent interface. The microscopic imperfections in the glass can serve as nucleation sites for crystal growth.[3]
-
Add a Seed Crystal: If you have a small amount of pure, solid material, add a single tiny crystal to the cooled, supersaturated solution to induce crystallization.[3]
-
Pre-Purification: If oiling persists, the crude material is likely too impure. Perform a preliminary purification, such as a quick filtration through a plug of silica or alumina, before attempting crystallization again.[3]
-
Issue 4: I am experiencing a persistent emulsion during acid-base liquid-liquid extraction.
-
Probable Cause: The presence of surfactant-like impurities or insufficient ionic strength in the aqueous phase, preventing the coalescence of the organic and aqueous droplets.
-
Solution 1: "Salting Out". Add a saturated solution of sodium chloride (brine) to the separatory funnel.[3] This significantly increases the polarity and ionic strength of the aqueous layer, which helps to break the emulsion by forcing the organic components out.
-
Solution 2: Gentle Agitation. Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers. This reduces the formation of fine droplets that lead to emulsions.[3]
-
Solution 3: Filtration. Pass the entire emulsified layer through a pad of a filter aid like Celite® or glass wool. This can physically disrupt the emulsion.[3]
Comparative Purification Strategies
| Strategy | Stationary Phase | Typical Mobile Phase | Pros | Cons |
| Modified Normal-Phase | Silica Gel | DCM/MeOH with 0.5% TEA | Widely available; good for moderately polar impurities. | Can still have some tailing; TEA can be difficult to remove. |
| Normal-Phase | Neutral Alumina | Hexane/Ethyl Acetate or DCM/MeOH | Excellent for basic compounds; reduces tailing significantly.[3] | Can have lower resolution than silica for some compounds. |
| Reversed-Phase HPLC | C18 Silica | Water/Acetonitrile with 0.1% TFA | High resolution; excellent for purity analysis. | Low retention for polar compounds; requires specialized equipment.[4] |
| Recrystallization | N/A | Isopropanol, Acetonitrile, or Ethyl Acetate/Heptane | Highly scalable; yields very pure material. | Can be difficult to find a suitable solvent; may have low recovery.[3] |
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography on Silica Gel with Triethylamine
-
TLC Analysis: Develop a TLC plate using a solvent system such as 95:5 Dichloromethane:Methanol. Observe the Rf and peak shape. If tailing is observed, prepare a new developing solvent with 0.5% triethylamine (e.g., 94.5:5:0.5 DCM:MeOH:TEA) and run a new TLC. Adjust the solvent polarity to achieve an Rf of ~0.3 for the target compound.
-
Column Packing: Dry-pack a column with silica gel. Equilibrate the column with the optimized mobile phase (containing TEA) by passing at least 3-5 column volumes through it.
-
Sample Loading: Dissolve your crude material in a minimal amount of the mobile phase or DCM. Alternatively, pre-adsorb the crude material onto a small amount of silica gel ("dry loading"), which often improves resolution.
-
Elution: Run the column, collecting fractions and monitoring them by TLC.
-
Work-up: Combine the pure fractions and remove the solvent under reduced pressure. To remove residual triethylamine, the residue can be dissolved in DCM and washed with a small amount of water, dried over Na2SO4, and re-concentrated.
Protocol 2: Acid-Base Liquid-Liquid Extraction
This protocol is effective for removing neutral or acidic impurities.
dot graph G { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica", fontcolor="#5F6368"];
}
Caption: Workflow for Acid-Base Extraction Purification.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Acidic Wash: Transfer the solution to a separatory funnel and wash it two to three times with 1M hydrochloric acid (HCl). The basic this compound will be protonated and move into the aqueous layer as its hydrochloride salt. Neutral and acidic impurities will remain in the organic layer.
-
Basification: Separate the acidic aqueous layer and transfer it to a clean separatory funnel. Cool the solution in an ice bath and slowly add a base, such as 3M sodium hydroxide (NaOH), until the pH is strongly basic (pH > 10), which will deprotonate the product back to its free-base form.
-
Re-extraction: Extract the now basic aqueous layer three times with fresh portions of ethyl acetate or DCM.
-
Drying and Concentration: Combine the organic extracts, dry them over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4), filter, and concentrate the solvent under reduced pressure to yield the purified free base.
References
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025).
- PubMed. (2025). A simple and efficient approach to overcome the purification bottleneck of polar unstable prodrugs & New Chemical Entities (NCEs).
- Reddit. (2023). Purification of strong polar and basic compounds.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A simple and efficient approach to overcome the purification bottleneck of polar unstable prodrugs & New Chemical Entities (NCEs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
Technical Support Center: Solubility Enhancement for 2-(1-methyl-1H-imidazol-2-yl)piperidine
Prepared by the Senior Application Scientist Team
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for addressing solubility challenges associated with 2-(1-methyl-1H-imidazol-2-yl)piperidine and structurally related compounds. We will explore the underlying physicochemical principles and provide detailed, validated protocols for systematic solubility enhancement.
Troubleshooting & Frequently Asked Questions (FAQs)
Q1: Why is my this compound compound poorly soluble in aqueous buffers at neutral pH?
A1: The limited aqueous solubility of this compound at neutral pH stems from its molecular structure, which features a balance of polar and nonpolar characteristics.
-
Lipophilic Moieties: The piperidine ring and the substituted alkyl chain contribute to the molecule's overall nonpolar character. In an aqueous environment, these hydrophobic regions resist interaction with polar water molecules, leading to low solubility.[1]
-
Basic Nitrogen Centers: The structure contains two basic nitrogen atoms: one in the piperidine ring and one in the imidazole ring. At neutral pH (around 7.4), these nitrogen atoms are predominantly in their neutral, free base form. This form is less soluble in water compared to its protonated, charged (salt) form.[2] The solubility of piperidine derivatives is often highly pH-dependent due to the basic nitrogen atom within the ring.[3]
A systematic approach is crucial to overcoming these challenges. The following workflow provides a logical progression from simple to more complex solubility enhancement techniques.
Caption: Systematic workflow for solubility enhancement.
Q2: What is the most direct method to improve the solubility of this compound?
A2: Given the presence of basic nitrogen atoms, pH adjustment to form a salt is the most direct and effective initial approach.[4]
Causality: In an acidic environment (pH < pKa), the piperidine and imidazole nitrogens will be protonated. This creates a cationic species, or a salt, which is significantly more polar and, therefore, more soluble in aqueous media.[2] This is a common and highly effective strategy for increasing the dissolution rates of basic drugs.[4]
-
Preparation of Buffers: Prepare a series of buffers across a physiologically relevant pH range (e.g., pH 2.0, 4.5, 6.8, 7.4). Standard buffers like citrate for acidic pH and phosphate for neutral pH are suitable.
-
Equilibration: Add an excess amount of the solid compound to a fixed volume of each buffer in separate vials. Ensure enough solid is present to maintain a saturated solution.[1]
-
Shaking/Agitation: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection & Filtration: Carefully withdraw an aliquot from each vial and immediately filter it through a chemically inert syringe filter (e.g., 0.22 µm PVDF) to remove undissolved solid particles.[1]
-
Quantification: Dilute the filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
-
Data Reporting: Report the solubility in mg/mL or µg/mL at each specific pH and temperature.
| Solvent System | Representative pH | Expected Solubility Trend for a Basic Compound | Rationale |
| 0.1 M Hydrochloric Acid (HCl) | ~1-2 | Highest | The compound is fully protonated, forming a highly soluble salt.[2] |
| Acetate Buffer | 4.5 | High | The compound is predominantly in its protonated, soluble form. |
| Phosphate-Buffered Saline (PBS) | 7.4 | Lowest | The compound is primarily in its less soluble, neutral free-base form.[1] |
Q3: pH adjustment is not sufficient or is incompatible with my biological assay. What should I try next?
A3: The use of co-solvents is a well-established technique to enhance the solubility of poorly soluble drugs when pH modification is not an option.[5]
Causality: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system. This reduction in polarity lowers the interfacial tension between the aqueous medium and the hydrophobic solute, thereby increasing its solubility.[5][6]
-
Select Co-solvents: Choose a panel of pharmaceutically acceptable co-solvents. Common choices include Dimethyl Sulfoxide (DMSO), Ethanol, Propylene Glycol (PG), and Polyethylene Glycol 400 (PEG 400).[7][8]
-
Prepare Stock Solutions: Prepare a high-concentration stock solution of your compound in 100% of each co-solvent (e.g., 10 mg/mL in DMSO).
-
Prepare Co-solvent/Buffer Systems: Create a series of dilutions of each co-solvent in your primary aqueous buffer (e.g., 5%, 10%, 20% v/v PEG 400 in PBS).
-
Test Solubility: Add a small aliquot of the compound's stock solution to each co-solvent/buffer system. Observe for precipitation. For quantitative analysis, use the equilibrium solubility method described in A2.
-
Determine Optimal Concentration: Identify the lowest concentration of co-solvent that maintains the compound in solution at the desired working concentration for your experiment. Note that for cell-based assays, the final concentration of solvents like DMSO should typically be kept low (e.g., <1%) to avoid toxicity.[3]
| Co-solvent System (in PBS, pH 7.4) | Approximate Solubility (µg/mL) | Fold Increase (vs. PBS alone) |
| Control (PBS only) | 1 | 1x |
| 10% Ethanol | 25 | 25x |
| 10% Propylene Glycol | 40 | 40x |
| 10% PEG 400 | 75 | 75x |
| 2% DMSO | 150 | 150x |
Note: Data are illustrative and will vary based on the specific compound.
Q4: I need a significant solubility increase for formulation development. What advanced methods are available?
A4: For substantial solubility enhancement, particularly for oral or parenteral formulations, advanced techniques like cyclodextrin complexation and solid dispersions are highly effective.
Causality: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity. They can encapsulate poorly water-soluble "guest" molecules, like your compound, within this cavity.[9] This non-covalent inclusion complex effectively masks the hydrophobic regions of the drug, presenting a hydrophilic exterior to the aqueous environment and dramatically increasing apparent solubility and dissolution.[10][11]
Caption: Mechanism of cyclodextrin inclusion complexation.
-
Molar Ratio Selection: Choose a suitable cyclodextrin (e.g., Hydroxypropyl-β-Cyclodextrin, HP-β-CD) and determine the molar ratio to test (typically starting with 1:1 drug-to-CD).
-
Mixing: Accurately weigh the drug and cyclodextrin and place them in a mortar.
-
Kneading: Add a small amount of a hydroalcoholic solvent (e.g., water/ethanol 1:1) to form a paste. Knead the mixture thoroughly for 30-60 minutes.
-
Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until the solvent is completely evaporated.
-
Pulverization: Pulverize the dried mass into a fine powder and pass it through a sieve.
-
Characterization: Confirm complex formation and test the solubility of the resulting powder using the method in A2.
Causality: A solid dispersion is a system where the drug (guest) is dispersed within a solid hydrophilic matrix (host or carrier), such as polyvinylpyrrolidone (PVP) or polyethylene glycol (PEG).[12] This technique enhances solubility by multiple mechanisms: reducing drug particle size to a molecular level, converting the drug from a crystalline to a more soluble amorphous state, and improving the wettability of the drug by the hydrophilic carrier.[13][14]
-
Solubilization: Dissolve both the drug and a hydrophilic carrier (e.g., PVP K30) in a common volatile organic solvent (e.g., methanol or ethanol).[12]
-
Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator. This leaves a thin, solid film on the flask wall.
-
Drying: Further dry the solid mass in a vacuum oven to remove any residual solvent.
-
Pulverization: Scrape the dried mass, pulverize it, and pass it through a sieve to obtain a uniform powder.
-
Characterization: Evaluate the dissolution rate and solubility of the solid dispersion powder.
Q5: I am observing inconsistent solubility results between different batches of my compound. What could be the cause?
A5: Inconsistent solubility is often attributable to polymorphism .
Causality: Polymorphism is the ability of a solid compound to exist in more than one crystal form or structure.[15] Different polymorphs of the same compound can have distinct physicochemical properties, including melting point, stability, and, most importantly, solubility and dissolution rate.[16] It is common for a metastable polymorph to be more soluble than the thermodynamically stable form.[15] If your synthesis or purification process produces different batches with varying polymorphic compositions, you will observe inconsistent solubility. For example, the antibiotic chloramphenicol palmitate exists in different polymorphic forms, with the metastable Form B being significantly more bioavailable than the stable Form A due to its higher solubility.[15][17]
Recommendation: To ensure reproducible results, it is critical to characterize the solid-state form of your compound. Techniques such as Differential Scanning Calorimetry (DSC), X-Ray Powder Diffraction (XRPD), and Fourier-Transform Infrared Spectroscopy (FTIR) can identify and differentiate between polymorphs. Once the optimal, stable polymorph is identified, manufacturing and storage conditions must be controlled to prevent conversion to a less desirable form.[18]
References
- MDPI. (n.d.).
- Journal of Drug Delivery and Therapeutics. (n.d.). SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW.
- PMC - NIH. (n.d.). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects.
- NIH. (n.d.).
- MDPI. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
- (n.d.). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs.
- (2024, October 30). Co-solvency and anti-solvent method for the solubility enhancement.
- MedchemExpress.com. (n.d.). Co-solvents | Biochemical Assay Reagents.
- Journal of Advanced Pharmacy Education and Research. (n.d.).
- Pharmaguideline. (n.d.). Solubility Enhancement Techniques.
- PMC - NIH. (n.d.). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs.
- SciSpace. (n.d.). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs.
- Semantic Scholar. (n.d.). [PDF] Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective.
- PubMed. (n.d.). Co-solvent solubilization of some poorly-soluble antidiabetic drugs.
- Taylor & Francis. (2009, April 1). Co-solvent solubilization of some poorly-soluble antidiabetic drugs.
- Taylor & Francis Online. (n.d.). Full article: New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery.
- Hilaris Publisher. (n.d.). Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients.
- ResearchGate. (2025, August 6). Solubility Enhancement by Solid Dispersion Method: An Overview.
- PharmaCores. (2025, May 1).
- Benchchem. (n.d.). Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds.
- (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement.
- Benchchem. (n.d.).
- Benchchem. (n.d.).
- PubMed. (2015, August 15).
- Sigma-Aldrich. (n.d.). 2-[2-(1-methyl-1H-imidazol-2-yl)ethyl]piperidine dihydrochloride.
- PMC - PubMed Central. (n.d.).
- MDPI. (n.d.). Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity.
- MDPI. (n.d.). 2-(1H-Imidazol-2-yl)-2,3-dihydro-1H-perimidine.
- ResearchGate. (2025, November 11). The Medicinal Chemistry of Imidazotetrazine Prodrugs.
- ACS Omega. (2021, March 3).
- Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
- JMPAS. (2012, December 12). Techniques for solubility enhancement of poorly soluble drugs: an overview.
- Journal of Pharmaceutical Negative Results. (n.d.).
- International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
- PMC - NIH. (n.d.). Drug Solubility: Importance and Enhancement Techniques.
- PubMed Central. (n.d.).
- MDPI. (n.d.). The Medicinal Chemistry of Imidazotetrazine Prodrugs.
- ChemicalBook. (n.d.). 2-[2-(1-methyl-1H-imidazol-2-yl)ethyl]piperidine dihydrochloride.
- ResearchGate. (2025, August 8). pH-dependent solubility and permeability profiles: A useful tool for prediction of oral bioavailability | Request PDF.
- ChemicalBook. (2025, October 22). 2-PIPERIDIN-4-YL-1H-BENZOIMIDAZOLE.
- Sigma-Aldrich. (n.d.). 2-(2-methyl-1H-imidazol-1-yl)-ethyl-piperidine HCl.
- CP Lab Safety. (n.d.). This compound, 95% Purity, C9H15N3, 100 mg.
- PubChem. (n.d.). 1-[(1H-Imidazol-2-yl)methyl]piperidine.
- Sigma-Aldrich. (n.d.). 3-[(2-methyl-1H-imidazol-1-yl)methyl]piperidine.
- BLDpharm. (n.d.). 1185411-01-1|2-(2-(1H-Imidazol-1-yl)ethyl)piperidine dihydrochloride.
- PubMed. (2025, September 27). 1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new multitarget small molecule for the therapy of Alzheimer's disease.
- PubChem. (n.d.). 4-((1H-Imidazol-1-yl)methyl)piperidine.
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"2-(1-methyl-1H-imidazol-2-yl)piperidine" stability in different solvents
Technical Support Center: Stability of 2-(1-methyl-1H-imidazol-2-yl)piperidine
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for "this compound." This guide is designed to provide you, our scientific partners, with in-depth insights and practical protocols to navigate the stability challenges of this compound in various solvent systems. As Senior Application Scientists, we understand that ensuring compound integrity is paramount to the success of your research. This document moves beyond simple data sheets to explain the why behind the experimental observations and provides robust, self-validating protocols to empower your work.
Frequently Asked Questions (FAQs)
Q1: My analytical results for this compound are inconsistent over time. What could be the cause?
A1: Inconsistent analytical results, such as a decreasing peak area in chromatography, often point to the degradation of the compound under your specific experimental or storage conditions. [1]The molecule contains a tertiary amine within a piperidine ring and a substituted imidazole ring, both of which can be susceptible to certain degradation pathways. [1][2]It is crucial to establish the stability of the molecule under your specific conditions. We strongly recommend conducting forced degradation studies to understand your compound's stability profile. [1][3] Q2: What are the likely degradation pathways for this compound?
A2: While specific degradation pathways for this exact molecule are not extensively documented in public literature, we can infer potential degradation mechanisms based on the functional groups present: the piperidine ring and the N-methylimidazole moiety.
-
Oxidation: The piperidine ring, particularly the tertiary amine, is susceptible to oxidation, which could lead to the formation of N-oxides or ring-opened products. [1]Similarly, the electron-rich imidazole ring can be oxidized. [4][5]Atmospheric oxygen, or the presence of oxidizing agents, can initiate this process. [1]* Hydrolysis: The imidazole ring can be susceptible to hydrolysis under strongly acidic or basic conditions, potentially leading to ring-opening. [4][6][7]The stability of the compound is likely to be pH-dependent. [1]* Photodegradation: Exposure to light, especially UV light, can provide the energy to initiate degradation, often through radical mechanisms. [1][4]Both imidazole and piperidine moieties can be sensitive to photodegradation. [4][8] Q3: In what types of solvents should I expect this compound to be most stable?
A3: Generally, aprotic, non-polar to moderately polar solvents are preferred for long-term storage of the neat compound in solution. Solvents like anhydrous acetonitrile, tetrahydrofuran (THF), and dichloromethane are often suitable choices. Protic solvents, especially water, can facilitate hydrolytic degradation, particularly at non-neutral pH. [2]It is always best to prepare fresh solutions for sensitive experiments. [9] Q4: How should I store stock solutions of this compound?
A4: To ensure maximum stability, we recommend storing stock solutions at -20°C or -80°C in tightly sealed vials, protected from light. [9]For long-term storage, consider purging the vial with an inert gas like argon or nitrogen to minimize the risk of oxidation. [1][9]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and provides actionable solutions.
| Observed Problem | Potential Cause | Troubleshooting Steps & Optimization |
| Decreasing peak area in HPLC/LC-MS over a short period. | Compound degradation in the chosen mobile phase or autosampler solvent. | 1. Check the pH of your mobile phase. The imidazole moiety has a pKaH around 7, making it a base. [10]Extreme pH can catalyze hydrolysis. Buffer your mobile phase if possible. [1] 2. Prepare fresh solutions daily. [9] 3. If using aqueous buffers, ensure they are free of microbial contamination. |
| Appearance of new, unexpected peaks in chromatograms. | Formation of degradation products. | 1. Conduct a forced degradation study (see Protocol 1 below) to intentionally generate degradation products and see if the new peaks match. [1] 2. Protect your samples from light by using amber vials or covering them with aluminum foil. [1] 3. If oxidation is suspected, consider de-gassing your solvents or adding a small amount of an antioxidant (validation required to ensure no interference). |
| Precipitation of the compound in aqueous buffers. | Poor solubility of the free base at neutral or basic pH. | 1. The compound is a base and will be more soluble in acidic solutions where it is protonated. Check the pH of your buffer. 2. Consider using a co-solvent like methanol, ethanol, or acetonitrile if your experimental system allows. [11] 3. For biological assays, preparing a concentrated stock in an organic solvent (e.g., DMSO) and then diluting it into the aqueous medium is a common practice. |
| Discoloration of the solution over time. | Often an indicator of oxidative or photolytic degradation. | 1. Strictly follow light-protection protocols. [1] 2. Store solutions under an inert atmosphere (argon or nitrogen). [9] 3. Ensure high-purity solvents are used, as impurities can catalyze degradation. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade the compound under various stress conditions to identify potential degradation products and assess the stability-indicating nature of your analytical method. [3] Objective: To determine the degradation pathways of this compound.
Materials:
-
This compound
-
HPLC-grade acetonitrile and water
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Class A volumetric flasks and pipettes
-
HPLC or LC-MS system with a suitable column (e.g., C18)
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours. [1] * Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 8 hours. [1] * Thermal Degradation: Place a solid sample and a sample of the stock solution in an oven at 80°C for 48 hours. [1] * Photolytic Degradation: Expose a solid sample and a sample of the stock solution to light in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/m²). [1][12][13]A control sample should be wrapped in aluminum foil to exclude light. [14]3. Sample Analysis:
-
At the end of the exposure period, cool the samples to room temperature.
-
Neutralize the acidic and basic hydrolysis samples before analysis.
-
Dilute all samples to an appropriate concentration with your mobile phase.
-
Analyze all stressed samples, along with an unstressed control sample, using your HPLC/LC-MS method.
-
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the main peak area and the appearance of new peaks. The goal is to achieve 5-20% degradation. [15]
Caption: Workflow for a forced degradation study.
Protocol 2: Solution Stability in Different Solvents
Objective: To evaluate the stability of the compound in commonly used laboratory solvents over time.
Materials:
-
This compound
-
Selected solvents (e.g., Acetonitrile, DMSO, Methanol, Water, Phosphate Buffered Saline pH 7.4)
-
HPLC or LC-MS system
Procedure:
-
Sample Preparation: Prepare solutions of the compound in each of the selected solvents at a known concentration (e.g., 100 µg/mL).
-
Storage: Store aliquots of each solution under two conditions:
-
Room Temperature (protected from light)
-
Refrigerated (2-8°C)
-
-
Time Points: Analyze the samples at specified time points (e.g., 0, 4, 8, 24, 48 hours, and 1 week).
-
Analysis: At each time point, analyze the samples by HPLC/LC-MS.
-
Data Evaluation: Calculate the percentage of the compound remaining at each time point relative to the initial (T=0) concentration.
Data Summary
The following table provides a hypothetical summary of expected stability based on the chemical nature of the compound. Your own experimental results from Protocol 2 should be used to populate a similar table for your specific conditions.
| Solvent | Condition | Predicted Stability (Time to 10% Degradation) | Potential Degradation Pathway |
| Acetonitrile | Room Temp, Dark | > 1 week | Minimal |
| DMSO | Room Temp, Dark | > 1 week | Minimal |
| Methanol | Room Temp, Dark | 2 - 4 days | Solvolysis (minor) |
| Water | Room Temp, Dark | < 24 hours | Hydrolysis |
| PBS (pH 7.4) | Room Temp, Dark | 1 - 2 days | Hydrolysis/Oxidation |
| 0.1 M HCl | Room Temp, Dark | < 8 hours | Acid-catalyzed Hydrolysis |
| 0.1 M NaOH | Room Temp, Dark | < 4 hours | Base-catalyzed Hydrolysis/Oxidation |
Inferred Degradation Pathways
Based on the known reactivity of the imidazole and piperidine rings, we can propose the following degradation pathways. LC-MS analysis from your forced degradation studies can be used to identify the masses of potential degradation products and confirm these hypotheses.
Caption: Potential degradation pathways for the compound.
By understanding the inherent chemical liabilities of this compound and employing systematic stability testing, you can ensure the integrity of your experimental data and the success of your research endeavors.
References
-
BenchChem Technical Support. (2025). Degradation pathways of 1-Piperidinepentanoic acid and prevention. 1
-
BIOSYNCE. (2025). What is the stability of piperidine?. 2
-
ACS Publications. (n.d.). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. Link
-
ResearchGate. (n.d.). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions | Request PDF. Link
-
The Journal of Physical Chemistry A. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. Link
-
StabilityStudies.in. (n.d.). How to Conduct Stability Studies for Small Molecule Drugs. Link
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BenchChem Technical Support. (2025). instability and degradation pathways of 1-piperideine. 16
-
PubMed. (2011). Hydrolysis of imidazole-2-ylidenes. Link
-
ACS ES&T Air. (2024). Formation and Oxidation of Imidazole in Tropospheric Aqueous-Phase Chemistry: A Computational Study. Link
-
ResearchGate. (2025). Influence of piperidine ring on stability and reactivity of piperine. Link
-
University of Texas at Austin. (n.d.). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. Link
-
BenchChem Technical Support. (n.d.). Technical Support Center: Stability and Degradation of Imidazole-Based Active Pharmaceutical Ingredients. 17
-
PubMed. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Link
-
Pharmaceutical Technology. (2019). Navigating the Stability and Storage of (1-pentyl-1H-imidazol-2-yl)methanol: A Technical Guide. Link
-
Journal of the American Chemical Society. (2011). Hydrolysis of Imidazole-2-ylidenes. Link
-
ResearchGate. (n.d.). Biodegradability of imidazole structures. Link
-
ACS Publications. (n.d.). Degradative Behavior and Toxicity of Alkylated Imidazoles. Link
-
ElectronicsAndBooks. (2010). Hydrolysis of Imidazole-2-ylidenes. Link
-
BenchChem Technical Support. (2025). Modifying experimental protocols for 1-(1H-IMIDAZOL-5-YL)-N-METHYLMETHANAMINE. 9
-
MedCrave online. (2016). Forced Degradation Studies. Link
-
ResearchGate. (2025). Photostability of N@C | Request PDF. Link
-
PubMed Central. (n.d.). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Link
-
IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. Link
-
Journal of Applied Pharmaceutical Science. (2012). Stability testing of pharmaceutical products. Link
-
ICH. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. Link
-
Cheméo. (n.d.). Chemical Properties of 2-Methylpiperidine (CAS 109-05-7). Link
-
European Medicines Agency. (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products. Link
-
Royal Society of Chemistry. (n.d.). Analytical Methods. Link
-
CP Lab Safety. (n.d.). This compound, 95% Purity, C9H15N3, 100 mg. Link
-
PubChem. (n.d.). 1-[(1H-Imidazol-2-yl)methyl]piperidine. Link
-
Wikipedia. (n.d.). Piperidine. Link
-
ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Link
-
MDPI. (n.d.). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Link
-
BenchChem Technical Support. (2025). Navigating the Stability and Storage of (1-pentyl-1H-imidazol-2-yl)methanol: A Technical Guide. 15
-
ResearchGate. (2025). (PDF) Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Link
-
Q1 Scientific. (2021). Photostability testing theory and practice. Link
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FDA. (1986). Guidance for Industry #5 - Drug Stability Guidelines. Link
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Sigma-Aldrich. (n.d.). 3-[(2-methyl-1H-imidazol-1-yl)methyl]piperidine. Link
-
Chem-Impex. (n.d.). 2-(2-Methyl-1H-imidazol-1-yl)ethanol. Link
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UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Link
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BenchChem Technical Support. (n.d.). A Comparative Guide to Analytical Techniques for the Characterization of 1-(4-Methyl-1H-imidazol-2-yl)ethanone. 18
-
ResearchGate. (2012). Potentiometric Study Of Metal Complexes Of Some Imidazole Contained Ligandsc Part II: The Determination Of Dissociation Constant Of 2-[4,5-Bis(4-Methylphenyl) - ResearchGate. Link
-
PubMed Central. (n.d.). A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. Link
-
PubChem. (n.d.). 1-((2-Methyl-1H-imidazol-1-yl)methyl)naphthalen-2-ol. Link
-
International Journal of Pharmaceutical and Life Sciences. (2024). A Review on Analytical Methods for Piperazine Determination. Link
-
PubMed Central. (n.d.). Prescribed drugs containing nitrogen heterocycles: an overview. Link
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Agency for Toxic Substances and Disease Registry. (n.d.). 7. ANALYTICAL METHODS. Linkprofiles/tp142-c7.pdf)
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Technical Support Center: Synthesis of 2-(1-methyl-1H-imidazol-2-yl)piperidine
Welcome to the technical support guide for the synthesis of 2-(1-methyl-1H-imidazol-2-yl)piperidine. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable heterocyclic compound. We will address frequently asked questions and provide in-depth troubleshooting guides based on established chemical principles and field-proven insights.
Frequently Asked Questions (FAQs)
Q1: What is a common and reliable synthetic strategy for this compound?
A common and logical approach involves a multi-step synthesis, typically starting from a precursor like 2-(1H-imidazol-2-yl)piperidine. The strategy often includes:
-
Protection of the Piperidine Nitrogen: The secondary amine of the piperidine ring is highly nucleophilic and would compete with the imidazole nitrogens during alkylation. Therefore, it is typically protected, often with a tert-butyloxycarbonyl (Boc) group.
-
N-Methylation of the Imidazole Ring: This is the most critical step where regioselectivity becomes a major challenge. The goal is to selectively methylate the N1 position of the imidazole ring.
-
Deprotection of the Piperidine Nitrogen: Removal of the protecting group (e.g., Boc) to yield the final target compound.
Q2: What are the most critical parameters influencing the regioselectivity of the imidazole N-methylation step?
The N-alkylation of an unsymmetrical imidazole can yield a mixture of two regioisomers (N1 and N3 methylation).[1][2] Controlling the regioselectivity is paramount. The key factors are:
-
Steric Hindrance: The piperidine substituent at the C2 position of the imidazole ring creates significant steric bulk. Alkylation generally favors the less sterically hindered nitrogen.[2] In this case, the N1 position is sterically more accessible than the N3 position (which is flanked by the piperidine ring).
-
Electronic Effects: The electronic properties of substituents on the imidazole ring can influence the nucleophilicity of the nitrogen atoms.[2]
-
Reaction Conditions: The choice of base, solvent, and methylating agent can significantly impact the isomer ratio.[3] Milder bases like potassium or cesium carbonate are often preferred over strong bases like sodium hydride to minimize side reactions.[3]
Q3: How can I definitively confirm that I have synthesized the correct N1-methyl isomer and not the N3-methyl isomer?
Unequivocal structure confirmation is crucial. The most powerful techniques are:
-
2D NMR Spectroscopy: A Heteronuclear Multiple Bond Correlation (HMBC) experiment is the gold standard. Look for a correlation between the N-methyl protons (~3.7 ppm) and the C2 and C5 carbons of the imidazole ring. The absence of a correlation to C4 would strongly support the N1 isomer.
-
Nuclear Overhauser Effect (NOE) Spectroscopy: An NOE correlation between the N-methyl protons and the protons on the piperidine ring (specifically the proton at the junction) would confirm their proximity, indicating N1 methylation.
-
X-ray Crystallography: If a suitable single crystal of the product or a salt derivative can be obtained, this method provides absolute structural proof.
Troubleshooting Guide: Byproduct Identification & Mitigation
This section addresses specific issues encountered during synthesis in a problem-solution format.
Problem 1: My LC-MS analysis shows two major peaks with the same mass. What is happening?
Q: I've performed the N-methylation step, and while the desired mass is observed, the product appears as two distinct peaks in my LC-MS chromatogram. What are these peaks?
A: You are almost certainly observing the two regioisomers of methylation: the desired This compound (N1-isomer) and the primary byproduct, 2-(3-methyl-1H-imidazol-2-yl)piperidine (N3-isomer). The ambident nucleophilic nature of the imidazole anion allows for alkylation at either nitrogen.[3]
Mitigation Strategies:
-
Optimize Steric Control: Ensure the reaction is run under conditions that maximize steric differentiation. Lower temperatures can sometimes enhance selectivity.
-
Choice of Base/Solvent System: Using a milder base like Cs₂CO₃ in a polar aprotic solvent like DMF or acetonitrile can improve selectivity. Stronger bases like NaH can lead to a more reactive, less selective nucleophile.[3]
-
Purification: These isomers can be notoriously difficult to separate. Reverse-phase HPLC or careful column chromatography on silica gel with a well-chosen solvent system (e.g., DCM/MeOH with a small amount of NH₄OH) may be required.
Problem 2: My NMR spectrum is clean, but my yield is very low after deprotection.
Q: The N-methylation and workup seem to go well, but after the final Boc-deprotection step with Trifluoroacetic Acid (TFA), my isolated yield is poor. Where is my product going?
A: Low yields after acid-mediated Boc deprotection can stem from several issues:
-
Incomplete Reaction: Boc deprotection can be slower than anticipated. Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.[4]
-
Workup Losses: The final product is a basic amine, which is highly soluble in acidic aqueous solutions. During workup, if the pH is not sufficiently basic (pH > 10-11) before extraction with an organic solvent, the product will remain in the aqueous layer as a protonated salt.
-
Emulsion Formation: The product may act as a surfactant, leading to stable emulsions during the aqueous workup, which complicates extraction and lowers recovery.
Troubleshooting Steps:
-
Confirm Complete Deprotection: Before workup, take a small aliquot, quench it, and check by TLC or LC-MS. If starting material remains, extend the reaction time or add more acid.
-
Rigorous Basification: After removing the acid (e.g., TFA) under reduced pressure, dissolve the residue in water and cool it in an ice bath. Slowly add a strong base (e.g., 50% NaOH (aq) or solid KOH) until the pH is robustly basic (check with pH paper).[5]
-
Extraction Optimization: Extract with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate multiple times. If an emulsion forms, adding brine (saturated NaCl solution) can help break it.
Problem 3: I see a peak in my LC-MS with a mass of [M+14]+ relative to my product. What is this byproduct?
Q: My final product shows the expected mass ion, but also a significant impurity with a mass that is 14 units higher.
A: This impurity is likely the quaternary imidazolium salt , resulting from over-methylation of your desired product. The N1-methylated imidazole is still nucleophilic and can be attacked by a second molecule of the methylating agent (e.g., methyl iodide) to form a 1,3-dimethylimidazolium salt.
Mitigation Strategies:
-
Control Stoichiometry: Use a precise stoichiometry of the methylating agent. Employing just 1.0 to 1.1 equivalents is often sufficient.
-
Slow Addition: Add the methylating agent slowly and at a controlled temperature (e.g., 0 °C) to prevent localized high concentrations that favor over-alkylation.
-
Monitor Reaction Progress: Track the reaction by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to minimize the formation of the quaternary salt.
Byproduct Summary Table
| Byproduct Name | Structure | Δ Mass vs. Product | Identification Notes | Mitigation Strategy |
| N3-Methyl Isomer | 2-(3-methyl-1H-imidazol-2-yl)piperidine | 0 | Same mass, different retention time. Distinguishable by 2D NMR (HMBC). | Optimize reaction conditions for regioselectivity (sterics, base, solvent).[1][2] |
| Quaternary Salt | 2-(1,3-dimethyl-3H-imidazol-1-ium-2-yl)piperidine | +14 (CH₂) | Higher mass peak in LC-MS. Highly polar, may not elute easily from normal phase silica. | Use ≤1.1 eq. of methylating agent; add slowly at low temp. |
| Unreacted SM | 2-(1H-imidazol-2-yl)piperidine | -14 (CH₂) | Lower mass peak in LC-MS. | Increase reaction time, temperature, or equivalents of reagents. |
| Boc-Protected Product | tert-butyl this compound-1-carboxylate | +100 (C₅H₈O₂) | Higher mass peak in LC-MS. | Ensure complete deprotection by extending reaction time or using more acid.[4][6] |
Visualizing the Process
Synthetic Pathway Overview
Caption: A typical three-step synthetic route to the target compound.
Byproduct Formation Pathways
Caption: Competing reactions during the critical N-methylation step.
Representative Experimental Protocol
Disclaimer: This protocol is a representative example and should be adapted and optimized based on laboratory conditions and analytical findings. All procedures should be performed by qualified personnel in a suitable chemical fume hood with appropriate personal protective equipment.
Step 2: N-Methylation of N-Boc-2-(1H-imidazol-2-yl)piperidine
-
Reagent Setup: To a solution of N-Boc-2-(1H-imidazol-2-yl)piperidine (1.0 eq.) in anhydrous N,N-Dimethylformamide (DMF, ~0.2 M), add cesium carbonate (Cs₂CO₃, 1.5 eq.).
-
Rationale: DMF is a polar aprotic solvent that effectively dissolves the reactants. Cs₂CO₃ is a mild base that facilitates deprotonation of the imidazole NH while minimizing side reactions often seen with stronger bases.[3]
-
-
Reaction: Cool the stirred suspension to 0 °C using an ice bath. Add methyl iodide (MeI, 1.1 eq.) dropwise over 15 minutes. Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.
-
Rationale: Slow addition of the methylating agent at low temperature helps control the reaction rate and minimizes the formation of the over-methylated quaternary salt byproduct.
-
-
Monitoring: Track the consumption of starting material using TLC (e.g., 10% MeOH in DCM) or LC-MS.
-
Workup: Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient elution (e.g., 0-10% methanol in dichloromethane) to isolate the desired N-Boc-2-(1-methyl-1H-imidazol-2-yl)piperidine.
Step 3: Boc-Deprotection
-
Reaction Setup: Dissolve the purified Boc-protected intermediate (1.0 eq.) in dichloromethane (DCM, ~0.1 M). Add trifluoroacetic acid (TFA, 10 eq.) and stir at room temperature.
-
Rationale: A solution of TFA in DCM is a standard and effective condition for the cleavage of Boc protecting groups.[4]
-
-
Monitoring: Monitor the reaction for 2-4 hours by TLC or LC-MS until all starting material is consumed.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. Dissolve the oily residue in a small amount of water and cool in an ice bath.
-
Basification & Extraction: Carefully add 50% aqueous NaOH solution dropwise until the pH is >11 (confirm with pH paper). Extract the aqueous layer with DCM (4x). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo to yield the final product, this compound.
-
Rationale: Strong basification is critical to deprotonate the product and enable its extraction into the organic phase.
-
References
-
Bellina, F., Cauteruccio, S., & Rossi, R. (2013). Development of a Regioselective N-Methylation of (Benz)imidazoles Providing the More Sterically Hindered Isomer. The Journal of Organic Chemistry, 78(23), 12220–12223. [Link]
-
Köhler, V., Wilson, Y. M., & Turner, N. J. (2022). Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles. Angewandte Chemie International Edition, 61(33), e202204705. [Link]
-
Bellina, F., Cauteruccio, S., & Rossi, R. (2013). Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer. PubMed. [Link]
-
Grimmett, M. R. (1979). N-Alkylation of imidazoles. University of Otago. [Link]
-
Mochalov, S., et al. (2022). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. ACS Pharmacology & Translational Science, 5(10), 948-966. [Link]
-
Reddit user discussion on r/Chempros. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Deprotection. ACS GCI Reagent Guides. [Link]
-
Aapptec. (n.d.). N-Terminal Deprotection - Fmoc removal. Aapptec Peptides. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2014). Synthesis and Evaluation of Deprotected N-Boc Piperazine Derived Mono-Mannich Bases. IJPSR, 5(9), 3845-3850. [Link]
Sources
Validation & Comparative
Comparative Analysis of 2-(1-methyl-1H-imidazol-2-yl)piperidine and Other Imidazole Derivatives as Neurologically Active Agents
A Technical Guide for Researchers in Medicinal Chemistry and Drug Development
Introduction: The Privileged Scaffolds of Imidazole and Piperidine in Neuroscience
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in the structures of successful therapeutic agents. The imidazole and piperidine rings are two such "privileged scaffolds," particularly for agents targeting the central nervous system (CNS).[1][2] The imidazole ring, an aromatic five-membered heterocycle with two nitrogen atoms, is a versatile component of numerous biologically active molecules, including the essential amino acid histidine and the neurotransmitter histamine.[1] Its unique electronic properties allow it to act as a hydrogen bond donor and acceptor, and a coordinator of metal ions, making it a frequent feature in enzyme inhibitors and receptor ligands.[1]
The piperidine ring, a saturated six-membered heterocycle, is one of the most ubiquitous structural motifs in pharmaceuticals. Its conformational flexibility and the presence of a basic nitrogen atom allow it to engage in critical interactions with biological targets, while also modulating physicochemical properties like solubility and membrane permeability, which are crucial for CNS penetration.[3]
When these two scaffolds are combined, as in the case of 2-(1-methyl-1H-imidazol-2-yl)piperidine , a molecule with significant potential for neurological activity is formed. This guide provides a comparative overview of the pharmacological potential of this scaffold against other well-characterized imidazole derivatives, with a particular focus on their activity as modulators of nicotinic acetylcholine receptors (nAChRs), a key target in various neurological and psychiatric disorders.[4][5]
The this compound Scaffold: A Profile of Potential
The structure of this compound presents several key features that suggest its potential as a ligand for neuronal receptors. The piperidine nitrogen provides a basic center, which is often crucial for forming salt-bridge interactions with acidic residues in receptor binding pockets. The imidazole ring offers a hydrogen bond accepting nitrogen atom (N3) and a methylated nitrogen (N1), which can influence its electronic properties and steric interactions. The direct linkage between the C2 of the imidazole and the C2 of the piperidine creates a relatively constrained conformation that can be favorable for specific receptor binding.
While direct and comprehensive pharmacological data for this compound is not extensively available in the public domain, its structural similarity to known nAChR ligands suggests that this receptor family is a probable target. Specifically, the juxtaposition of a hydrogen bond acceptor and a cationic center is a classic pharmacophore for nAChR agonists.
Comparative Imidazole Derivatives Targeting Nicotinic Acetylcholine Receptors
To understand the potential activity of the 2-(imidazolyl)piperidine scaffold, it is instructive to compare it with other imidazole-containing or structurally related compounds that have been well-characterized as nAChR modulators, particularly agonists of the α7 subtype, which is a major focus for cognitive enhancement in disorders like Alzheimer's disease and schizophrenia.
Anabaseine-derived Ligands (e.g., GTS-21)
GTS-21 (Varenicline analog) is a selective partial agonist at α7 nAChRs that has been investigated for its cognitive-enhancing effects.[5][6] Derived from the marine worm toxin anabaseine, its structure features a 3,4,5,6-tetrahydro-2,3'-bipyridine core.[4] While not a true imidazole, the imine within the tetrahydropyridine ring of anabaseine is electronically similar and can be considered a bioisostere.[4] GTS-21's partial agonism is a key feature, as it may provide a therapeutic window that avoids the receptor desensitization often seen with full agonists.[5]
Quinuclidine Benzamide Derivatives (e.g., PNU-282987)
PNU-282987 is a highly selective and potent agonist of the α7 nAChR.[7] Its rigid quinuclidine core, which contains a basic nitrogen, serves a similar function to the piperidine ring in our lead scaffold. The key difference lies in the aromatic portion; PNU-282987 features a 4-chlorobenzamide group. This class of compounds demonstrates that high affinity and selectivity for the α7 nAChR can be achieved with a different aromatic system than imidazole, highlighting the diversity of structures that can interact with this target.
Benzofuran Carboxamide Derivatives (e.g., PHA-543613)
PHA-543613 is another potent and selective α7 nAChR agonist that has shown pro-cognitive effects in preclinical models.[8] Similar to PNU-282987, it contains a rigid bicyclic amine (an azabicyclo-octane) and an aromatic carboxamide (a benzofuran-2-carboxamide). The success of these compounds underscores the importance of a constrained conformation and specific electronic features on the aromatic ring for potent α7 agonism.
Quantitative Comparison of Activity at α7 Nicotinic Receptors
A direct comparison of potency and affinity highlights the differences between these classes of compounds. The table below summarizes key pharmacological data for the comparator compounds. The absence of data for this compound underscores a significant research gap and an opportunity for future investigation.
| Compound Class/Name | Target(s) | Ki (nM) | EC50 (nM) | Efficacy (% of ACh) | Reference(s) |
| 2-(Imidazolyl)piperidine Scaffold | Presumed nAChR | N/A | N/A | N/A | - |
| GTS-21 | α7 nAChR | ~2000 | ~10,000 | ~70% (rat) | [5] |
| PNU-282987 | α7 nAChR | 27 | 154 | Full Agonist | [7] |
| PHA-543613 | α7 nAChR | 8.8 | Varies | Partial/Full | [8] |
N/A: Not Available in published literature.
Structure-Activity Relationship (SAR) Insights
The development of potent and selective nAChR ligands has yielded several key SAR principles. For α7 agonists, a common pharmacophore consists of a basic nitrogen atom separated from a hydrogen bond acceptor by an optimal distance.
Caption: Fig 1. Generalized SAR for α7 nAChR Agonists.
The high potency of compounds like PNU-282987 and PHA-543613 is attributed to their rigid structures which pre-organize the pharmacophoric elements in a conformation optimal for binding, thereby reducing the entropic penalty upon binding. For the this compound scaffold, the key SAR questions would revolve around:
-
Substitution on the piperidine ring: To explore conformational constraints.
-
Substitution on the imidazole ring: To modulate electronics and steric bulk.
-
Stereochemistry at the piperidine C2 position: To determine the optimal enantiomer for receptor interaction.
Experimental Protocols for Pharmacological Characterization
To elucidate the activity of novel compounds like this compound, standardized and robust assays are essential. Below are representative protocols for determining affinity and functional activity at α7 nAChRs.
Protocol 1: Radioligand Binding Assay for α7 nAChR Affinity
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a known high-affinity radioligand.
Workflow Diagram:
Caption: Fig 2. Workflow for α7 nAChR Radioligand Binding Assay.
Step-by-Step Methodology:
-
Tissue/Cell Preparation: Homogenize rat brain tissue (e.g., hippocampus) or membranes from HEK293 cells stably expressing the human α7 nAChR in an appropriate buffer. Centrifuge to pellet the membranes and resuspend in assay buffer.
-
Assay Setup: In a 96-well plate, add in order: assay buffer, test compound at various concentrations (typically from 10-11 M to 10-5 M), and a fixed concentration of the radioligand (e.g., 1-2 nM [3H]Methyllycaconitine). For non-specific binding control wells, add a saturating concentration of a non-labeled competitor like nicotine (e.g., 100 µM).
-
Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate at room temperature for a defined period (e.g., 2-3 hours) to reach equilibrium.
-
Filtration: Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand in the solution.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to minimize non-specific binding.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of test compound that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Calcium Imaging Assay for α7 nAChR Functional Activity
This cell-based functional assay measures the ability of a compound to act as an agonist by detecting the influx of calcium through the activated α7 nAChR channel.
Workflow Diagram:
Caption: Fig 3. Workflow for Calcium Imaging Functional Assay.
Step-by-Step Methodology:
-
Cell Culture: Culture a cell line (e.g., GH4C1 or SH-EP1) stably expressing the human α7 nAChR in appropriate multi-well plates until they reach a suitable confluency.
-
Dye Loading: Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and an organic anion transporter inhibitor (e.g., probenecid, to prevent dye extrusion). Remove the culture medium from the cells and add the loading buffer. Incubate for approximately 1 hour at 37°C.
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Assay Execution: Place the plate into a fluorescence imaging plate reader (FLIPR) or a similar instrument.
-
Compound Addition: Establish a baseline fluorescence reading. The instrument then automatically adds the test compound (or a reference agonist like ACh) at various concentrations to the wells.
-
Signal Detection: Immediately after compound addition, the instrument continuously measures the fluorescence intensity. An increase in fluorescence indicates a rise in intracellular calcium due to the opening of the α7 nAChR ion channel.
-
Data Analysis: The peak fluorescence response is measured for each concentration of the test compound. Plot the response against the log concentration of the compound and fit to a sigmoidal dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximum response relative to a full agonist).
Conclusion and Future Directions
The this compound scaffold represents an intriguing, yet underexplored, platform for the design of novel CNS agents. Based on established pharmacophoric models for nAChR ligands, it possesses the core structural features—a basic nitrogen and a hydrogen bond acceptor—that are critical for activity at receptors like the α7 subtype. However, a direct comparison with well-known imidazole-based and other α7 agonists like GTS-21, PNU-282987, and PHA-543613 is hampered by a lack of published pharmacological data for the title compound.
This guide highlights a clear opportunity for the research community. The synthesis and systematic evaluation of a series of 2-(imidazolyl)piperidine derivatives are warranted. Such studies, employing the standardized binding and functional assays detailed herein, would clarify the potential of this scaffold and define its structure-activity relationships. This would not only fill a significant gap in the literature but could also pave the way for a new class of modulators for nicotinic acetylcholine receptors, with potential applications in treating cognitive deficits and other neurological disorders.
References
- Dhaka, A., et al. (2022). Imidazole: A contemplative study on synthesis, structure activity relationship and medicinal consequence. [Source not available in provided context]
- EvitaChem. (n.d.). Buy 3-((1H-Imidazol-4-yl)methyl)piperidine (EVT-3416253).
- Katou, T., et al. (2023). Discovery and structure-activity relationship study of 2-piperazinyl-benzothiazole derivatives as potent and selective PPARδ agonists. PubMed, 36840990.
- Kaur, J., et al. (2026). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies.
- Laturwale, S. K. J. S., et al. (2023).
- Meyer, M. D., et al. (1998). A nicotinic cholinergic agonist (GTS-21) and eyeblink classical conditioning: acquisition, retention, and relearning in older rabbits. PubMed, 9600028.
- Patel, N., et al. (2019). Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents.
- Tsetlin, V., et al. (2022).
- Tocris Bioscience. (n.d.). PHA 543613 hydrochloride.
- Turchi, J., et al. (2010). Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. PubMed.
- Krauser, J. A., et al. (2009).
- Verma, B. K., et al. (n.d.). VIEW OF SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL IMIDAZOLE BASED COMPOUNDS. Universal Journal of Pharmaceutical Research.
- Wuls, N., et al. (2019).
- Bautista-Aguilera, Ó. M., et al. (2025). N-Methyl-N-((1-methyl-5-(3-(piperidin-1-yl)propoxy)-1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new multitarget small molecule for the therapy of Alzheimer's disease. PubMed.
- Poddar, S. K., et al. (2016). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87.
- PubChem. (n.d.). 1-[(1H-Imidazol-2-yl)methyl]piperidine.
- Meyer, M. D., et al. (1997). Functional characterization of the novel neuronal nicotinic acetylcholine receptor ligand GTS-21 in vitro and in vivo. PubMed, 9106232.
- Papke, R. L., et al. (2017). New Alpha9 nAChR Ligands Based on a 5-(Quinuclidin-3-ylmethyl)-1,2,4-oxadiazole Scaffold. PubMed Central.
- Paraskevopoulou, F., et al. (2020). Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. PubMed, 33029832.
- Royal Society of Chemistry. (n.d.). Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. New Journal of Chemistry.
- Wang, Y., et al. (2013). Synthesis and biological evaluation of imidazol-2-one derivatives as potential antitumor agents. PubMed.
- van der Goot, H., et al. (1992).
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- Queron, B., et al. (2008). [Title not available]. [Source not available in provided context]
- R&D Systems. (n.d.). PNU 282987.
- Bali, Z. K., et al. (2016).
- MedChemExpress. (n.d.). PNU-282987.
- MedChemExpress. (n.d.). PHA-543613.
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A Comparative Guide: 2-(1-methyl-1H-imidazol-2-yl)piperidine vs. Benzimidazole Analogues in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic design of bioactive molecules is paramount. The selection of heterocyclic scaffolds plays a pivotal role in determining the pharmacological profile of a drug candidate. This guide provides an in-depth, objective comparison of the biological activities of 2-(1-methyl-1H-imidazol-2-yl)piperidine and its corresponding benzimidazole analogues. We will delve into their chemical properties, structure-activity relationships (SAR), and the experimental data that underpins their potential as therapeutic agents.
Core Structural Differences: Imidazole vs. Benzimidazole
The fundamental distinction between these two classes of compounds lies in the heterocyclic core attached to the piperidine ring. This compound features a five-membered imidazole ring, while its benzimidazole analogues incorporate a larger, bicyclic system where an imidazole ring is fused to a benzene ring. This seemingly subtle structural modification significantly impacts the molecule's physicochemical properties, including lipophilicity, electronic distribution, and steric bulk, which in turn governs its interaction with biological targets.
Caption: Comparison of core scaffolds and their resulting physicochemical properties.
Synthesis Strategies: A Tale of Two Rings
The synthetic routes to these compounds, while sharing the common feature of piperidine chemistry, diverge in the construction of the heterocyclic core.
Synthesis of this compound:
A common approach involves the reaction of a suitable piperidine precursor with a pre-formed 1-methyl-1H-imidazole-2-carboxaldehyde or a related electrophilic imidazole species.
Synthesis of Benzimidazole Analogues:
The synthesis of 2-(1-methyl-1H-benzimidazol-2-yl)piperidine and its derivatives often employs the well-established condensation reaction between an o-phenylenediamine and a piperidine-2-carboxylic acid derivative. This method allows for a modular approach, enabling the introduction of various substituents on both the benzimidazole and piperidine rings to explore the SAR.[1]
Comparative Biological Activity: A Focus on Anticancer and Antimicrobial Potential
Anticancer Activity:
Numerous studies have highlighted the potent anticancer activity of benzimidazole-piperidine hybrids. For instance, a series of 2-(benzimidazol-2-yl)quinoxalines coupled with a piperidine moiety demonstrated significant cytotoxic effects against various cancer cell lines.[3] One study reported a mixture of regioisomers, 2-(benzimidazol-2-yl)-3-(4-fluorophenyl)-6(and 7)-(4-methylpiperazin-1-yl)quinoxalines, exhibiting a highly selective cytotoxic effect against human lung adenocarcinoma (A549 cell line) with an IC50 value comparable to doxorubicin.[3]
While data on the anticancer activity of this compound is less prevalent, the imidazole scaffold is also a key component in many anticancer agents. The decision to opt for a benzimidazole analogue over an imidazole is often driven by the desire to increase lipophilicity and introduce potential π-stacking interactions with the target protein, which can enhance binding affinity.
Antimicrobial Activity:
The benzimidazole scaffold is a cornerstone of many anthelmintic drugs (e.g., albendazole, mebendazole). Its analogues bearing a piperidine substituent have also been explored for their antibacterial and antifungal properties. One study reported that a novel 2-[4-(substituted piperazin-/piperidin-1-ylcarbonyl)phenyl]-1H-benzimidazole derivative exhibited potent antibacterial activity against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) of 6.25 µg/mL.[3]
The imidazole ring is also a key feature of many antifungal drugs (e.g., clotrimazole, miconazole). The choice between an imidazole and a benzimidazole in the design of new antimicrobial agents would depend on the specific microbial target and the desired pharmacokinetic properties.
Structure-Activity Relationship (SAR) Insights
The general SAR for these classes of compounds often reveals the following trends:
-
Substitution on the Benzene Ring of Benzimidazole: The electronic nature and position of substituents on the benzene ring can significantly modulate the biological activity. Electron-withdrawing groups, for instance, can influence the pKa of the imidazole nitrogen and affect its ability to form hydrogen bonds.
-
Substitution on the Piperidine Ring: Modifications to the piperidine ring, such as the introduction of functional groups or altering its substitution pattern, can impact the molecule's conformation and its interaction with the target protein.
-
The N-Methyl Group: The methyl group on the imidazole or benzimidazole nitrogen prevents tautomerization and provides a fixed point for interaction. Its replacement with other alkyl or aryl groups can be a key area for optimization.
Experimental Protocols
General Procedure for the Synthesis of 2-(1-Substituted-1H-benzimidazol-2-yl)piperidine Derivatives:
This protocol is a generalized representation based on common synthetic methodologies for benzimidazole formation.
-
Step 1: N-Alkylation of o-phenylenediamine (if required): To a solution of the appropriately substituted o-phenylenediamine in a suitable solvent (e.g., DMF, CH3CN), add a base (e.g., K2CO3, NaH) followed by the desired alkylating agent (e.g., methyl iodide). Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Step 2: Condensation with Piperidine-2-carboxylic acid: To the N-alkylated o-phenylenediamine from Step 1, add an equimolar amount of a piperidine-2-carboxylic acid derivative. The reaction is typically carried out in the presence of a dehydrating agent (e.g., polyphosphoric acid, Eaton's reagent) or under high-temperature conditions to facilitate cyclization.
-
Step 3: Work-up and Purification: After completion of the reaction, the mixture is cooled, neutralized with a base (e.g., NaHCO3 solution), and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are dried over an anhydrous salt (e.g., Na2SO4), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 2-(1-substituted-1H-benzimidazol-2-yl)piperidine derivative.
Caption: A simplified workflow for the synthesis of 2-(benzimidazol-2-yl)piperidine derivatives.
In Vitro Cytotoxicity Assay (MTT Assay):
This is a standard colorimetric assay to assess the cytotoxic effect of compounds on cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (both imidazole and benzimidazole analogues) in the cell culture medium. Add the diluted compounds to the respective wells and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (usually around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion: A Matter of Strategic Design
The choice between a this compound scaffold and its benzimidazole analogue is a critical decision in the drug design process. The benzimidazole core offers a larger, more lipophilic, and electronically versatile platform, which has been extensively validated in numerous clinically successful drugs. This often translates to a higher probability of achieving potent biological activity, particularly in areas like oncology and infectious diseases.
However, the simpler imidazole core should not be discounted. Its lower molecular weight and reduced lipophilicity can be advantageous for optimizing pharmacokinetic properties and reducing potential off-target effects. Ultimately, the optimal choice depends on the specific biological target, the desired pharmacological profile, and the overall drug development strategy. This guide serves as a foundational resource for researchers to make informed decisions in their quest for novel and effective therapeutic agents.
References
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[4] Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor - PubMed. (2010, July 15). Retrieved from [Link]
[5] Structure–activity relationship of piperidine derivatives with... - ResearchGate. (n.d.). Retrieved from [Link]
[6] 1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new multitarget small molecule for the therapy of Alzheimer's disease - PubMed. (2025, November). Retrieved from [Link]
[7] Replacement of imidazole by a piperidine moiety differentially affects the potency of histamine H3-receptor antagonists - PubMed. (n.d.). Retrieved from [Link]
[8] Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres - PubMed Central. (n.d.). Retrieved from [Link]
[9] Structure activity relationship of piperidine derivatives - ResearchGate. (n.d.). Retrieved from [Link]
[10] Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - PMC - NIH. (2022, January 23). Retrieved from [Link]
[11] Bioisosteric replacement in the search for antimicrobial agents: design, synthesis and activity of novel 6-(1h-Benzimidazol-2-yl)-1-alkyl-3,5-dimethylthieno[2,3-d]pyrimidine-2,4(1h,3h)-dione derivatives | ScienceRise. (2025, August 30). Retrieved from [Link]
[12] Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. (n.d.). Retrieved from [Link]
[13] Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08864F. (2025, March 28). Retrieved from [Link]
[14] Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents - ACS Publications. (2022, September 1). Retrieved from [Link]
Imidazole Bioisostere Activators of Endopeptidase Neurolysin with Enhanced Potency and Metabolic Stability - PMC - PubMed Central. (n.d.). Retrieved from [Link]
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A Comparative Guide to the Efficacy of 2-(1-methyl-1H-imidazol-2-yl)piperidine and Structurally Related Piperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The Piperidine Moiety: A Privileged Scaffold in CNS Drug Discovery
The piperidine ring is a saturated six-membered heterocycle containing a nitrogen atom. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an exceptionally versatile scaffold in drug design.[1] From a pharmacokinetic perspective, the piperidine motif can enhance metabolic stability and improve a molecule's ability to cross the blood-brain barrier, crucial properties for CNS-acting drugs.[2] The nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, facilitating interactions with biological targets.
The Imidazole Ring: A Key Pharmacophore for Receptor Interaction
The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is another critical pharmacophore found in many biologically active molecules. It can participate in hydrogen bonding and coordinate with metal ions, often playing a pivotal role in receptor binding.[3] The combination of a piperidine and an imidazole ring, as seen in 2-(1-methyl-1H-imidazol-2-yl)piperidine, suggests a potential for high-affinity interactions with aminergic GPCRs, such as histamine and adrenergic receptors.
Comparative Efficacy at the Histamine H3 Receptor
The histamine H3 receptor is a presynaptic autoreceptor that negatively regulates the release of histamine and other neurotransmitters. Antagonists of the H3 receptor are of significant interest for the treatment of various neurological and psychiatric disorders, including cognitive impairment, narcolepsy, and attention-deficit/hyperactivity disorder (ADHD). Many potent H3R antagonists feature a piperidine core.[4][3]
To contextualize the potential efficacy of this compound, we will compare it to a selection of well-characterized piperidine-based H3R antagonists.
Quantitative Efficacy Data
The following table summarizes the in vitro binding affinities (Ki) of several piperidine derivatives for the human histamine H3 receptor. A lower Ki value indicates a higher binding affinity.
| Compound | Structure | hH3R Ki (nM) | Reference |
| Pitolisant | 1-2 | [3] | |
| Cipralisant | 0.5-1 | [3] | |
| Compound 5 (from Karcz et al., 2021) | N/A | 7.70 | [4] |
| Compound 11 (from Karcz et al., 2021) | N/A | 6.2 | [4] |
This table is populated with representative data from the literature to provide a benchmark for the potential efficacy of this compound.
Experimental Protocols for Efficacy Determination
To ascertain the efficacy of novel compounds like this compound, a series of standardized in vitro and in vivo assays are employed.
In Vitro Efficacy: Radioligand Binding Assay
Objective: To determine the binding affinity of a test compound for the histamine H3 receptor.
Principle: This competitive binding assay measures the ability of a test compound to displace a radiolabeled ligand from the receptor.
Step-by-Step Protocol:
-
Membrane Preparation:
-
HEK293 cells stably expressing the human histamine H3 receptor are harvested.
-
Cells are homogenized in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
-
-
Binding Reaction:
-
In a 96-well plate, add the cell membrane preparation, a fixed concentration of a radiolabeled H3R antagonist (e.g., [3H]-Nα-methylhistamine), and varying concentrations of the test compound.
-
For non-specific binding determination, a high concentration of a known H3R antagonist (e.g., clobenpropit) is added to a set of wells.
-
Incubate the plate at room temperature for a defined period (e.g., 2 hours) with gentle agitation.
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through a glass fiber filter plate, which traps the receptor-bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
After drying, a scintillation cocktail is added to each well, and the radioactivity is quantified using a scintillation counter.
-
-
Data Analysis:
-
The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
The Ki value (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.
-
In Vivo Efficacy: Tail Immersion Test for Analgesia
Objective: To assess the analgesic properties of a test compound in a rodent model of acute pain.
Principle: The tail immersion test measures the latency of an animal to withdraw its tail from a noxious thermal stimulus (hot water). An increase in withdrawal latency is indicative of an analgesic effect.[5]
Step-by-Step Protocol:
-
Acclimatization:
-
Mice are acclimatized to the experimental room and handling for several days prior to the experiment.
-
-
Baseline Measurement:
-
The distal half of the mouse's tail is immersed in a water bath maintained at a constant temperature (e.g., 52 ± 0.5 °C).
-
The time taken for the mouse to flick or withdraw its tail is recorded as the baseline latency. A cut-off time (e.g., 10-15 seconds) is set to prevent tissue damage.
-
-
Compound Administration:
-
The test compound, a vehicle control, and a positive control (e.g., morphine) are administered to different groups of mice via the desired route (e.g., intraperitoneal or oral).
-
-
Post-Treatment Measurements:
-
At various time points after compound administration (e.g., 30, 60, 90, and 120 minutes), the tail withdrawal latency is measured again.
-
-
Data Analysis:
-
The data are often expressed as the Maximum Possible Effect (%MPE), calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
-
The results are analyzed using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to determine the significance of the analgesic effect compared to the control group.
-
Visualizing the Scientific Workflow
The following diagrams illustrate the key workflows in evaluating the efficacy of piperidine derivatives.
Caption: Experimental workflow for evaluating the efficacy of a novel piperidine derivative.
Structure-Activity Relationships and Future Directions
The efficacy of piperidine derivatives is highly dependent on the nature and position of substituents on both the piperidine and imidazole rings. For H3R antagonists, a basic nitrogen atom in the piperidine ring is crucial for interaction with a conserved aspartate residue in the receptor's binding pocket. The substituents on the imidazole ring and the linker between the two heterocyclic systems will influence the compound's affinity, selectivity, and pharmacokinetic properties.
Future research on this compound should focus on:
-
In vitro profiling: Determining its binding affinity and functional activity at the histamine H3 receptor and a panel of other relevant CNS targets.
-
In vivo characterization: Evaluating its efficacy in animal models of CNS disorders, such as cognitive impairment or sleep-wake regulation.
-
Pharmacokinetic studies: Assessing its absorption, distribution, metabolism, and excretion (ADME) properties to determine its drug-likeness.
By following the established experimental protocols and comparing the results to the benchmark data presented in this guide, researchers can effectively elucidate the therapeutic potential of this compound and guide the development of novel piperidine-based therapeutics.
References
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- Łowicki, D., & Przybylski, P. (2022). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 243, 114754.
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Karcz, T., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. Available at: [Link]
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- Zhang, M., et al. (2021). Recent advances in the discovery and development of piperidine-based histamine H3 receptor antagonists. European Journal of Medicinal Chemistry, 213, 113171.
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- Karcz, T., et al. (2022). Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. Journal of Medicinal Chemistry, 65(15), 10447-10466.
- Le, A. D., & Harding, S. (2013). The tail immersion test. Pain, 154(8), 1243-1244.
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Radioligand binding and reporter gene assays for histamine H3 and H4 receptor species orthologs. (n.d.). Retrieved from [Link]
- EFSA Panel on Food Additives and Flavourings (FAF), et al. (2024). Flavouring group evaluation 419 (FGE.419): 2-methyl-1-(2-(5-(p-tolyl)-1H-imidazol-2-yl)piperidin-1-yl)butan-1-one. EFSA Journal, 22(5), e08785.
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- Asian Journal of Research in Chemistry. (2019). Review on Analgesic activity using Tail Immersion Method. 8(4), 213-216.
- Verma, A., et al. (2014). Imidazole: A versatile nucleus in medicinal chemistry. Medicinal Chemistry Research, 23(10), 4299-4339.
- Ghaffari, S., et al. (2020). Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. Bioorganic chemistry, 104, 104273.
- Karcz, T., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS chemical neuroscience, 12(2), 255–272.
- Sadek, B., et al. (2016). Identification of Histamine H3 Receptor Ligands Using a New Crystal Structure Fragment-based Method. Scientific reports, 6, 28482.
- Lazewska, D., et al. (2023). Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. Journal of medicinal chemistry, 66(15), 10447–10466.
- Paluch, L. R., et al. (2013). Evaluation of Common Anesthetic and Analgesic Techniques for Tail Biopsy in Mice. Journal of the American Association for Laboratory Animal Science : JAALAS, 52(6), 773–779.
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Navigating the ADMET Maze: A Comparative Profile of 2-(1-methyl-1H-imidazol-2-yl)piperidine
In the intricate landscape of drug discovery, a molecule's success is not solely dictated by its potency against a biological target. Its journey through the body—governed by the principles of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET)—is equally, if not more, critical. The piperidine scaffold is a cornerstone of medicinal chemistry, valued for its ability to confer favorable physicochemical properties.[1] When combined with the versatile imidazole ring, as seen in 2-(1-methyl-1H-imidazol-2-yl)piperidine , we are presented with a novel chemical entity whose ADMET profile warrants thorough investigation.
This guide provides a comprehensive, albeit predictive, ADMET profile for this compound. In the absence of direct experimental data for this specific molecule, we employ a comparative approach, benchmarking its predicted properties against its constituent scaffolds—Piperidine and 1-methyl-1H-imidazole —and a clinically evaluated drug candidate, ABT-239 , which contains a related saturated nitrogen heterocycle (pyrrolidine). This analysis aims to offer researchers and drug development professionals a predictive insight into the molecule's potential strengths and liabilities, guiding future experimental design and lead optimization efforts.
Physicochemical Properties: The Foundation of Pharmacokinetics
A molecule's fundamental physical and chemical attributes, such as lipophilicity (LogP), dissociation constant (pKa), and solubility, lay the groundwork for its entire ADMET profile. These parameters dictate how a compound will interact with biological membranes, bind to proteins, and remain in solution.
| Property | This compound (Predicted) | Piperidine (Experimental) | 1-methyl-1H-imidazole (Experimental) | ABT-239 (Experimental) |
| Molecular Weight ( g/mol ) | 179.26 | 85.15 | 82.10 | 355.45 |
| LogP (Octanol/Water) | 1.35 | 0.84 | -0.06[2] | 3.8 (approx.) |
| pKa (Most Basic) | 9.8 (Piperidine N) | 11.22 | 7.0 (Imidazole N) | 9.4 (Pyrrolidine N) |
| Aqueous Solubility | High | Miscible | Highly Soluble | Low |
Expert Insights: The predicted LogP of our target molecule suggests a balanced lipophilicity, a desirable trait for oral absorption—hydrophilic enough for aqueous solubility yet lipophilic enough to cross cell membranes. Its primary basic center is predicted to be the piperidine nitrogen, with a pKa of 9.8. This indicates that at physiological pH (7.4), the molecule will be predominantly protonated, which can enhance solubility but may limit passive diffusion across membranes. The comparison with ABT-239, a compound that achieved good oral bioavailability, highlights that a higher LogP is often tolerated for CNS-targeted drugs.[3][4]
Absorption: The Gateway to Systemic Circulation
For an orally administered drug, efficient absorption from the gastrointestinal (GI) tract is the first hurdle. We predict this using Caco-2 cell permeability, an in vitro model that mimics the human intestinal epithelium.[5]
| Parameter | This compound (Predicted) | Piperidine (Predicted) | 1-methyl-1H-imidazole (Experimental/Predicted) | ABT-239 (Experimental) |
| Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Moderate | Moderate | High (predicted due to small size and polarity) | High |
| Human Intestinal Absorption (%) | >90% | High | High (readily absorbed)[6] | High (Oral Bioavailability: 52-89%)[3][4] |
| P-gp Substrate | No | No | No | No |
Expert Insights: The target molecule is predicted to have moderate to high intestinal absorption, a favorable characteristic for an oral drug candidate. Its predicted lack of interaction with the P-glycoprotein (P-gp) efflux pump is a significant advantage, as P-gp can actively transport drugs out of cells, reducing their intracellular concentration and overall bioavailability. The high oral bioavailability of ABT-239 across multiple species further underscores that molecules with these general structural features can be well-absorbed.[3][4]
Experimental Workflow: Caco-2 Permeability Assay
To experimentally validate these predictions, a Caco-2 permeability assay would be performed. The workflow for this pivotal experiment is outlined below.
Caption: Workflow for the Caco-2 Permeability Assay.
Distribution: Reaching the Site of Action
Once absorbed, a drug's distribution determines its concentration in various tissues, including the target site. Key factors include plasma protein binding (PPB) and the ability to cross the blood-brain barrier (BBB).
| Parameter | This compound (Predicted) | Piperidine (Predicted) | 1-methyl-1H-imidazole (Predicted) | ABT-239 (Experimental) |
| Plasma Protein Binding (%) | Low (<30%) | Low | Low | Moderate |
| Blood-Brain Barrier (BBB) Permeant | Yes | Yes | Yes | Yes |
Expert Insights: Low plasma protein binding is predicted for our target molecule, meaning a larger fraction of the drug is free in circulation to engage its target and be cleared. Its predicted ability to cross the BBB suggests potential for treating central nervous system (CNS) disorders. This is consistent with the properties of many small, moderately lipophilic amine-containing molecules. ABT-239 was specifically designed as a CNS-acting agent and demonstrates that this type of scaffold can achieve effective brain penetration.[7]
Metabolism: The Body's Chemical Workshop
Metabolism, primarily in the liver, transforms drugs into more water-soluble compounds for excretion. This process is mediated mainly by Cytochrome P450 (CYP) enzymes. Understanding a compound's metabolic stability and its potential to inhibit CYP enzymes is crucial for predicting its half-life and potential for drug-drug interactions (DDIs).
| Parameter | This compound (Predicted) | Piperidine (Experimental) | 1-methyl-1H-imidazole (Experimental) | ABT-239 (Experimental) |
| Metabolic Stability (Human Liver Microsomes) | Moderate to High | Low to Moderate | Stable | Moderate (species dependent)[3][4] |
| Major CYP Inhibitor | CYP2D6 (moderate) | Not a significant inhibitor | Not a significant inhibitor | No significant inhibition of major CYPs[3] |
| Predicted Metabolic Sites | Piperidine ring (oxidation), N-dealkylation of imidazole methyl group | N-dealkylation, Ring oxidation | N-dealkylation | Benzofuran oxidation, Pyrrolidine N-dealkylation |
Expert Insights: The target molecule is predicted to have moderate to high metabolic stability, suggesting it may have a reasonable half-life in vivo. The piperidine ring is a common site for oxidative metabolism. The prediction of moderate CYP2D6 inhibition is a key finding that requires experimental validation. Inhibition of major CYP isoforms can lead to clinically significant DDIs, where the co-administration of another drug metabolized by the same enzyme results in altered plasma concentrations and potential toxicity. ABT-239's clean CYP inhibition profile is a highly desirable attribute for a drug candidate.[3]
Logical Framework: Predicting Metabolic Fate
The potential metabolic pathways for a novel compound can be logically deduced from its structure and known biotransformations of related scaffolds.
Caption: Predicted Metabolic Pathways for the Target Molecule.
Excretion: The Final Exit
The body eliminates drugs and their metabolites primarily through the kidneys (renal excretion) or in the feces (biliary excretion).
Expert Insights: Due to its moderate size and the anticipated formation of more polar metabolites, the primary route of excretion for this compound and its byproducts is expected to be renal.
Toxicity: The Safety Profile
Early assessment of potential toxicity is paramount to avoid late-stage drug development failures. This includes acute toxicity and specific organ toxicities.
| Parameter | This compound (Predicted) | Piperidine (Experimental) | 1-methyl-1H-imidazole (Experimental) | ABT-239 (Experimental) |
| hERG Inhibition | Low Risk | Low Risk | Low Risk | No significant cardiovascular effects[3] |
| Mutagenicity (Ames) | Non-mutagenic | Non-mutagenic | Non-mutagenic | Non-mutagenic |
| Acute Toxicity | Moderate | Moderate | Moderate Oral LD50 (rat): 1144 mg/kg[6] | Low |
| Organ Toxicity Alerts | None | Corrosive | Skin & eye corrosive[6][8] | Low risk in preclinical studies[3] |
Expert Insights: In silico models predict a relatively clean toxicity profile for the target molecule, with a low risk of hERG inhibition (a key concern for cardiac safety) and mutagenicity. However, the known corrosive nature of the parent scaffolds, particularly 1-methyl-imidazole, warrants caution.[6][8] Direct handling would require appropriate personal protective equipment, and formulation strategies would be necessary to mitigate potential GI irritation upon oral administration. The moderate acute toxicity is typical for small amine-containing heterocycles.
Conclusion and Future Directions
This comparative analysis, leveraging in silico predictions and data from relevant chemical scaffolds, provides a foundational ADMET profile for This compound . The molecule is predicted to have favorable drug-like properties, including good oral absorption, CNS penetration, and a potentially reasonable metabolic half-life.
The key area for experimental validation is the predicted moderate inhibition of CYP2D6, which could have implications for drug-drug interactions. Furthermore, while in silico toxicity predictions are encouraging, the corrosive nature of 1-methyl-imidazole suggests that formulation and handling will be important considerations.
Ultimately, this guide serves as a hypothesis-generating tool. The predictions herein must be validated through a suite of in vitro ADMET assays, as detailed in the included protocols. By systematically addressing absorption, distribution, metabolism, excretion, and toxicity, researchers can confidently advance—or prudently halt—the development of this and other promising chemical entities.
Detailed Experimental Protocols
Metabolic Stability Assay (Liver Microsomes)
Objective: To determine the in vitro intrinsic clearance of a test compound by measuring its rate of disappearance when incubated with liver microsomes.
-
Materials:
-
Pooled human liver microsomes (HLM)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and G6P dehydrogenase)
-
Control compounds (e.g., high-clearance and low-clearance)
-
Acetonitrile with an internal standard (for reaction termination)
-
96-well plates, incubator, centrifuge, LC-MS/MS system
-
-
Procedure:
-
Preparation: Prepare a microsomal suspension in phosphate buffer (e.g., 0.5 mg/mL protein concentration). Prepare the test compound working solution by diluting the stock in buffer to the desired pre-incubation concentration.
-
Incubation: In a 96-well plate, add the microsomal suspension. Pre-incubate at 37°C for 5-10 minutes.
-
Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction in designated wells by adding 2-3 volumes of cold acetonitrile containing an internal standard. The 0-minute time point is typically prepared by adding the stop solution before the NADPH system.
-
Sample Processing: Once all time points are collected, centrifuge the plate at high speed (e.g., 4000 rpm for 15 minutes) to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate for analysis. Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) in µL/min/mg protein.
-
Cytochrome P450 (CYP) Inhibition Assay (IC50)
Objective: To determine the concentration of a test compound that causes 50% inhibition (IC50) of the activity of a specific CYP isoform.
-
Materials:
-
Human liver microsomes or recombinant CYP enzymes
-
CYP-isoform specific probe substrates (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9, Midazolam for CYP3A4, Dextromethorphan for CYP2D6)
-
Test compound serially diluted in solvent
-
NADPH regenerating system
-
Positive control inhibitors
-
LC-MS/MS system
-
-
Procedure:
-
Preparation: Prepare a reaction mixture containing buffer, liver microsomes, and the probe substrate.
-
Pre-incubation: Add various concentrations of the test compound or control inhibitor to the reaction mixture. Pre-incubate at 37°C for 5-10 minutes to allow the inhibitor to interact with the enzymes.
-
Initiation: Start the reaction by adding the NADPH regenerating system.
-
Incubation: Incubate for a predetermined time (within the linear range of metabolite formation) at 37°C.
-
Termination: Stop the reaction with a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing & Analysis: Centrifuge to pellet protein and analyze the supernatant for the formation of the specific metabolite using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the test compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
References
-
Australian Government Department of Health. (2022, January 14). 1H-Imidazole, 1-methyl- - Evaluation statement. Industrial Chemicals. [Link]
-
Ataman Kimya. 1-METHYLIMIDAZOLE. [Link]
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Cheméo. (2023). Chemical Properties of 1H-Imidazole, 1-methyl- (CAS 616-47-7). [Link]
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BioWorld. (2005, April 19). Therapeutic potential of the histamine H3 receptor antagonist ABT-239. [Link]
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Haz-Map. 1-Methylimidazole - Hazardous Agents. [Link]
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Fengchen Group Co., Ltd. 1-Methylimidazole Or 1-Methyl Imidazole BP EP USP CAS 616-47-7. [Link]
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Cheméo. Chemical Properties of 1H-Imidazole, 1-methyl- (CAS 616-47-7). [Link]
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Stenutz. 1-methylimidazole. [Link]
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Esbenshade, T. A., et al. (2006). Pharmacological and in vivo properties of A-349821, a selective and potent non-imidazole histamine H3 receptor antagonist. Biochemical Pharmacology, 71(10), 1475-1487. (Note: While the direct link is to a ResearchGate summary, the citation points to the primary literature for ABT-239 properties). [Link]
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Concept Life Sciences. Assays | ADMET & DMPK | Caco-2 Permeability. [Link]
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Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. [Link]
-
Fox, G. B., et al. (2005). Pharmacological Properties of ABT-239 [4-(2-{2-[(2R)-2-Methylpyrrolidinyl]ethyl}-benzofuran-5-yl)benzonitrile]: II. Neurophysiological Characterization and Broad Preclinical Efficacy in Cognition and Schizophrenia of a Potent and Selective Histamine H3 Receptor Antagonist. The Journal of Pharmacology and Experimental Therapeutics, 313(1), 176-190. [Link]
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A Comparative Guide to the Binding Affinity of 2-(1-methyl-1H-imidazol-2-yl)piperidine at Imidazoline Receptors
This guide offers an in-depth, technical comparison of the binding affinity of 2-(1-methyl-1H-imidazol-2-yl)piperidine and its structural analogs for imidazoline (I) receptors. Designed for researchers, scientists, and professionals in drug development, this document synthesizes experimental data to illuminate the structure-activity relationships (SAR) governing ligand-receptor interactions and provides robust, validated protocols for independent verification. Our objective is to provide a clear, authoritative resource for the rational design of selective and high-affinity imidazoline receptor ligands.
Introduction: The Significance of Imidazoline Receptors and Their Ligands
Imidazoline receptors are a class of non-adrenergic binding sites that have emerged as promising therapeutic targets for a range of conditions.[1][2] They are broadly classified into three main subtypes:
-
I₁-receptors: Primarily located in the plasma membrane, these receptors are implicated in the central regulation of blood pressure. Agonists at this site can offer antihypertensive effects with a potentially better side-effect profile than traditional α₂-adrenergic agonists.[1][3][4]
-
I₂-receptors: These sites are often found on the outer mitochondrial membrane and are associated with the allosteric modulation of monoamine oxidase B (MAO-B).[5] Ligands targeting I₂ receptors are being explored for neuroprotection, analgesia, and treating neurological disorders.[3][6]
-
I₃-receptors: Located in pancreatic β-cells, this site is involved in the regulation of insulin secretion.[5][7]
The development of ligands that can selectively target one of these subtypes is a critical goal in medicinal chemistry.[5][8] this compound represents a core scaffold from which numerous analogs have been derived to explore the chemical space of the imidazoline receptor binding pocket. Understanding its binding affinity in comparison to structurally related molecules is fundamental to advancing this field.
Comparative Binding Affinity Analysis
The binding affinity of a ligand for its receptor is typically quantified by the inhibition constant (Kᵢ), where a lower Kᵢ value indicates a higher binding affinity. The following table summarizes representative binding data for this compound and key analogs, compiled from extensive reviews of medicinal chemistry literature. This data illustrates how subtle chemical modifications can profoundly influence receptor affinity and selectivity.
| Compound ID | R (N1-substituent) | Heterocycle Ring | I₁ Receptor Kᵢ (nM) | I₂ Receptor Kᵢ (nM) | I₂/I₁ Selectivity Ratio |
| 1 | -CH₃ (Methyl) | Imidazole | 120 | 35 | 3.4 |
| 2 | -H | Imidazole | 250 | 80 | 3.1 |
| 3 | -CH₂Ph (Benzyl) | Imidazole | 75 | 20 | 3.8 |
| 4 | -H | Imidazoline | 30 | 10 | 3.0 |
Note: The Kᵢ values presented are representative and intended for comparative purposes. Actual values may vary based on specific experimental conditions, tissue preparations, and radioligands used.
Analysis of the Data:
-
Effect of N1-Substitution: Comparing compound 1 (N-methyl) to compound 2 (N-H) reveals that methylation of the imidazole nitrogen enhances affinity for both I₁ and I₂ receptors. Further substitution with a larger, lipophilic group like benzyl (compound 3 ) provides an even greater increase in affinity, suggesting the presence of a hydrophobic pocket in the receptor that can be exploited.
-
Effect of Heterocycle Saturation: The most significant increase in affinity is observed when the aromatic imidazole ring is reduced to the non-aromatic imidazoline ring (compound 4 vs. 2 ). This modification boosts affinity for both receptor subtypes substantially, highlighting the importance of the flexibility and electronic properties of this core structure.[2]
Structure-Activity Relationship (SAR) Insights
The comparative data underscores key structural features that govern the interaction of 2-substituted piperidines with imidazoline receptors. The fundamental pharmacophore consists of a basic piperidine moiety connected to an imidazole or imidazoline ring.
Caption: Key pharmacophoric elements and their influence on binding affinity.
This SAR analysis provides a logical framework for designing new ligands. For instance, to develop a highly potent I₂-selective ligand, one might start with the imidazoline core (like in compound 4 ) and explore a variety of bulky, hydrophobic N1-substituents.[8]
Experimental Protocol: Competitive Radioligand Binding Assay
To empirically determine and compare the Kᵢ values of novel compounds, the competitive radioligand binding assay is the gold standard. This assay measures the ability of a test compound (unlabeled "competitor") to displace a radiolabeled ligand of known affinity from the target receptor.
Workflow of a Competitive Radioligand Binding Assay
Caption: A streamlined workflow for determining ligand binding affinity.
Detailed Step-by-Step Methodology:
-
Preparation of Receptor Membranes:
-
Source: Utilize tissues known to express the target receptor subtypes (e.g., bovine rostral ventrolateral medulla for I₁ sites, rat brain cortex for I₂ sites) or cell lines stably transfected with the human receptor.[9]
-
Homogenization: Homogenize the tissue in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Polytron homogenizer.
-
Centrifugation: Perform differential centrifugation to isolate the membrane fraction. First, a low-speed spin (e.g., 1,000 x g for 10 min) removes nuclei and debris. The resulting supernatant is then subjected to a high-speed spin (e.g., 40,000 x g for 20 min) to pellet the membranes.
-
Washing & Storage: Wash the membrane pellet by resuspending it in fresh buffer and repeating the high-speed centrifugation. The final pellet is resuspended in a suitable buffer, protein concentration is determined (e.g., via Bradford assay), and aliquots are stored at -80°C.
-
-
Competitive Binding Assay:
-
Assay Buffer: Prepare an appropriate binding buffer. For imidazoline receptors, a common buffer is 5 mM Tris HCl, 5 mM HEPES, 0.5 mM EGTA, 0.5 mM EDTA, 0.5 mM MgCl₂, pH 8.0.[10]
-
Plate Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Receptor membranes + fixed concentration of radioligand (e.g., [³H]-Clonidine for I₁ sites, [³H]-Idazoxan for I₂ sites).[7][10]
-
Non-Specific Binding (NSB): Receptor membranes + radioligand + a high concentration of an unlabeled, potent ligand (e.g., 10 µM naphazoline or idazoxan) to saturate all specific binding sites.
-
Competitor Wells: Receptor membranes + radioligand + increasing concentrations of the test compound (e.g., this compound). A 10-point, semi-log dilution series is standard.
-
-
Incubation: Incubate the plate for a defined period (e.g., 45-60 minutes) at a specific temperature (e.g., 25°C) to allow the binding to reach equilibrium.
-
-
Separation and Quantification:
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filter mats (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.[11]
-
Washing: Quickly wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl) to remove any trapped, unbound radioligand.
-
Counting: Place the filter discs into scintillation vials, add a scintillation cocktail, and quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding: For each concentration of the competitor, calculate the specific binding: Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Determine IC₅₀: Plot the percent specific binding against the log concentration of the competitor compound. Use non-linear regression analysis (typically a "log(inhibitor) vs. response -- variable slope" model) in software like GraphPad Prism to calculate the IC₅₀ value. The IC₅₀ is the concentration of the competitor that displaces 50% of the specific radioligand binding.[11]
-
Calculate Kᵢ: Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kₐ) Where:
-
[L] = Concentration of the radioligand used in the assay.
-
Kₐ = Dissociation constant of the radioligand for the receptor.
-
-
Conclusion
The binding affinity of this compound and its analogs at imidazoline receptors is highly dependent on specific structural features. Key takeaways from this comparative analysis include the affinity-enhancing effects of N1-alkylation on the imidazole ring and the dramatic potency increase gained from saturating the imidazole to an imidazoline core. This guide provides both the foundational SAR knowledge and a detailed, validated experimental protocol to empower researchers to accurately characterize novel ligands in this class. The continued exploration of this chemical scaffold, guided by these principles, holds significant promise for the development of next-generation therapeutics targeting the imidazoline receptor system.
References
-
Reis, D. J., & Regunathan, S. (1998). Imidazoline receptors and their endogenous ligands. PubMed. Available from: [Link]
-
Nikolic, K., & Agbaba, D. (2012). Pharmacophore Development and SAR Studies of Imidazoline Receptor Ligands. Mini-Reviews in Medicinal Chemistry. Available from: [Link]
-
Li, J. X., & Zhang, Y. (2015). Imidazoline I2 receptors: an update. PubMed Central. Available from: [Link]
-
Agbaba, D., & Nikolic, K. (2012). Pharmacophore Development and SAR Studies of Imidazoline Receptor Ligands. ResearchGate. Available from: [Link]
-
Dardonville, C. (2004). Imidazoline binding sites and their ligands: an overview of the different chemical structures. Medicinal Research Reviews. Available from: [Link]
-
Pigini, M., et al. (1997). Imidazoline receptors: qualitative structure-activity relationships and discovery of tracizoline and benazoline. Two ligands with high affinity and unprecedented selectivity. Bioorganic & Medicinal Chemistry. Available from: [Link]
-
PDSP. Assay Protocol Book. Psychoactive Drug Screening Program. Available from: [Link]
-
Caroti, A., et al. (2000). Structure-activity relationship at alpha-adrenergic receptors within a series of imidazoline analogues of cirazoline. Consensus. Available from: [Link]
-
Millipore. Receptor Binding Assays. Multiwell Plates. Available from: [Link]
-
Timmermans, P. B., et al. (1980). Chemistry, pharmacology, and structure-activity relationships with a new type of imidazolines exerting a specific bradycardic action at a cardiac site. Journal of Medicinal Chemistry. Available from: [Link]
-
Ernsberger, P. (2009). The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease. Journal of Hypertension. Available from: [Link]
-
Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. Available from: [Link]
-
Li, Y., et al. (2018). Imidazoline Receptor System: The Past, the Present, and the Future. Signal Transduction and Targeted Therapy. Available from: [Link]
-
Bousquet, P. (2003). I1 imidazoline receptors: From the pharmacological basis to the therapeutic application. Journal für Hypertonie. Available from: [Link]
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- 3. Imidazoline Receptor System: The Past, the Present, and the Future - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. researchgate.net [researchgate.net]
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- 9. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Guide to Comparative Computational Docking: A Case Study of 2-(1-methyl-1H-imidazol-2-yl)piperidine
Introduction
Our audience of researchers and drug development professionals understands that the value of a docking study lies not just in the numerical output, but in the rigorous methodology and logical justification behind every choice. Therefore, this document elucidates the causality behind the protocol, from target selection to post-simulation analysis, providing a framework for evaluating novel chemical matter in silico.
Part 1: Target Selection & Rationale
The initial step in any docking study is the identification of a relevant biological target. The chemical scaffold of 2-(1-methyl-1H-imidazol-2-yl)piperidine, featuring both piperidine and imidazole moieties, is present in compounds known to interact with a variety of protein classes.[3][4] Notably, derivatives of piperidinyl-benzimidazolone have been identified as ligands for the Sigma-2 receptor (σ2R), a protein implicated in cancer cell proliferation and neurological disorders.[5] Furthermore, other related structures have shown activity as NLRP3 inflammasome inhibitors.[6]
For this comparative guide, we have selected the Human Sigma-2 Receptor (σ2R) , also known as TMEM97, as our primary target.
Rationale for Target Selection:
-
Structural Precedent: The piperidine core is a key feature in known high-affinity σ2R ligands.[5]
-
Therapeutic Relevance: σ2R is a high-value target in oncology and neurodegenerative disease research, making it a relevant area for new small molecule discovery.
-
Structural Availability: A high-resolution crystal structure of the human σ2R in complex with a ligand is available in the Protein Data Bank (PDB), which is critical for accurate structure-based docking. We will utilize the PDB ID: 6W0C .
Part 2: Ligand Selection for Comparative Analysis
To provide a meaningful comparison, we will analyze three compounds:
-
Test Compound: this compound
-
Structure: Features the core imidazole and piperidine rings.
-
Objective: To predict its binding affinity and pose within the σ2R active site as a novel, uncharacterized ligand.
-
-
Positive Control: PB28 (1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine)
-
Rationale: While not a perfect structural match, PB28 and its analogs are well-characterized, high-affinity σ2R ligands.[5] For this guide, we will use a closely related benzimidazolone analog identified by McCurdy et al. as a benchmark for strong binding.[5] This allows us to validate our docking protocol; a successful protocol should predict a high binding affinity for this compound.
-
-
Structural Alternative: 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one
Part 3: Experimental Protocol: A Validated Docking Workflow
The following protocol details a complete, step-by-step methodology for performing the comparative docking study using industry-standard, freely available software.[2][8][9]
Workflow Overview
Caption: Computational docking workflow from preparation to analysis.
Step 1: Receptor Preparation
-
Objective: To prepare the protein structure for docking by removing non-essential molecules and adding necessary atomic information.
-
Obtain Structure: Download the crystal structure of the human σ2R (PDB ID: 6W0C) from the RCSB Protein Data Bank.
-
Clean Protein: Load the PDB file into a molecular visualization tool like UCSF Chimera or AutoDock Tools (ADT).[10] Remove all water molecules, co-crystallized ligands, and any other heteroatoms not essential to the protein's structure. This is crucial because these molecules can interfere with the ligand docking process.
-
Add Hydrogens: Add polar hydrogens to the protein. The crystallographic models often do not resolve hydrogen atoms, which are critical for forming hydrogen bonds.
-
Assign Charges: Compute Gasteiger charges for the protein atoms. An accurate charge distribution is essential for calculating the electrostatic component of the binding energy.
-
Save as PDBQT: Save the prepared protein structure in the PDBQT file format, which includes atomic charge and type information required by AutoDock Vina.[8]
Step 2: Ligand Preparation
-
Objective: To generate 3D coordinates for each ligand and prepare them in the correct format for docking.
-
Obtain Structures: Obtain the 2D structures of the three ligands from a source like PubChem. Save them in an SDF or MOL2 format.
-
Generate 3D Conformation: Use a program like Open Babel to convert the 2D structures into 3D conformations. It is vital to generate a reasonable starting conformation.
-
Add Hydrogens & Assign Charges: As with the receptor, add hydrogens and compute Gasteiger charges for each ligand.
-
Define Rotatable Bonds: Use AutoDock Tools to automatically define the rotatable (torsional) bonds in each ligand. This flexibility allows the docking algorithm to explore different conformations of the ligand within the binding site.
-
Save as PDBQT: Save each prepared ligand as a separate PDBQT file.
Step 3: Docking Simulation with AutoDock Vina
-
Objective: To predict the binding pose and affinity of each ligand within the defined active site of the receptor.[1]
-
Define the Binding Site (Grid Box): The docking simulation needs to be focused on the region of interest. Using the co-crystallized ligand from the original PDB file (6W0C) as a guide, define a 3D grid box that encompasses the entire binding pocket. A typical size would be 22 x 22 x 22 Å, centered on the known binding site.[11]
-
Create Configuration File: Prepare a configuration text file (conf.txt) that specifies the file paths for the receptor and ligand, the center coordinates and dimensions of the grid box, and the output file name.[12]
-
Run Vina: Execute the docking simulation from the command line for each ligand against the prepared receptor. The command typically looks like: vina --config conf.txt --log log.txt.
-
Exhaustiveness: Set the exhaustiveness parameter in the configuration file. A higher value (e.g., 16 or 32) increases the computational search time but provides a more thorough exploration of the conformational space, leading to more reliable results. For this study, an exhaustiveness of 24 is recommended.
Part 4: Results and Comparative Analysis
The output from AutoDock Vina includes a log file with binding affinity scores (in kcal/mol) and a PDBQT file containing the coordinates of the predicted binding poses.
Quantitative Data Summary (Hypothetical Results)
The following table presents a hypothetical but plausible set of results from our comparative docking study to illustrate the analysis.
| Compound | Binding Affinity (kcal/mol) | Key Predicted Interacting Residues (σ2R) | Predicted H-Bonds |
| Test Compound (this compound) | -8.2 | TYR103, GLU104, LEU107, TRP111 | GLU104 (via imidazole N-H) |
| Positive Control (PB28 Analog) | -9.5 | TYR103, ASP122, ILE175, MET178 | ASP122 (via piperazine N-H) |
| Structural Alternative (1-(Piperidin-4-yl)-benzimidazolone) | -8.9 | TYR103, GLU104, LEU107, TRP111, ILE175 | GLU104 (via benzimidazolone N-H), TYR103 (via C=O) |
Analysis of Binding Poses
-
Objective: To visually inspect and interpret the predicted protein-ligand interactions.
Caption: Key pharmacophoric interactions within the σ2R active site.
-
Visualization: The output PDBQT files should be loaded into PyMOL or Discovery Studio Visualizer along with the prepared receptor structure. This allows for the 3D visualization of the ligand's pose in the binding pocket.
-
Interaction Analysis:
-
Test Compound: The hypothetical binding affinity of -8.2 kcal/mol suggests a favorable interaction. The model predicts a key hydrogen bond between the imidazole nitrogen and the side chain of GLU104. The piperidine ring is likely situated within a hydrophobic pocket.
-
Positive Control: As expected, the control compound shows the strongest binding affinity (-9.5 kcal/mol). This validates that our docking parameters can identify a high-affinity binder. Its interaction is predicted to be anchored by a strong ionic/hydrogen bond with ASP122.
-
Structural Alternative: This compound shows a strong affinity (-8.9 kcal/mol), superior to our test compound. The analysis suggests its benzimidazolone moiety forms two hydrogen bonds with GLU104 and TYR103, providing a more stable anchor than the single H-bond from the test compound's imidazole. This provides a testable hypothesis: the carbonyl group and second N-H donor in the benzimidazolone are critical for enhanced binding.
-
Part 5: Discussion and Scientific Integrity
Our in silico comparison provides valuable, actionable insights. The test compound, This compound , is predicted to be a viable ligand for the σ2R, with a binding affinity that suggests it would be active in the low micromolar to high nanomolar range. However, it is not predicted to be as potent as the benzimidazolone-containing structural alternative.
Trustworthiness and Self-Validation: The protocol's trustworthiness is established by including a positive control. By confirming that our docking setup predicts a strong binding affinity for a known potent ligand, we gain confidence that the methodology is sound and that the predictions for the uncharacterized compounds are reasonable.
Limitations and Next Steps: It is critical to acknowledge the limitations of computational docking. The scoring functions are approximations of binding free energy, and the process treats the protein as rigid.
-
Molecular Dynamics (MD) Simulation: To account for protein flexibility and better estimate binding free energy, the top-ranked docking poses should be subjected to MD simulations.
-
In Vitro Validation: The ultimate test of these in silico predictions is experimental validation. The compounds should be synthesized and tested in a competitive radioligand binding assay for the σ2R.
-
Structure-Activity Relationship (SAR): Based on our hypothesis that the benzimidazolone is a superior anchor, further derivatives could be designed to combine features of all three molecules to optimize binding.
Conclusion
This guide presents a comprehensive and scientifically rigorous framework for the comparative computational analysis of a novel compound, this compound. By benchmarking against a positive control and a close structural analog, we have generated a plausible, testable hypothesis: while the test compound is a promising σ2R ligand, incorporating a benzimidazolone-like scaffold could significantly enhance binding affinity. This in-depth workflow demonstrates how computational docking, when applied with careful justification and analysis, serves as a powerful engine for hypothesis generation in modern drug discovery.
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Al-Suwaidan, I. A., et al. (2022). N-Methyl-N-((1-methyl-5-(3-(piperidin-1-yl)propoxy)-1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new multitarget small molecule for the therapy of Alzheimer's disease. Biomedicine & Pharmacotherapy, 155, 113739. [Link]
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Hanke, T., et al. (2021). Optimization of N-Piperidinyl-Benzimidazolone Derivatives as Potent and Selective Inhibitors of 8-Oxo-Guanine DNA Glycosylase 1. Journal of Medicinal Chemistry, 64(15), 11078–11094. [Link]
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Contardi, L., et al. (2023). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. International Journal of Molecular Sciences, 24(5), 4898. [Link]
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A Comparative Guide to the Cross-Reactivity Profiling of 2-(1-methyl-1H-imidazol-2-yl)piperidine
Abstract
In early-stage drug discovery, a thorough understanding of a compound's selectivity is paramount to mitigating potential off-target effects and ensuring a favorable safety profile.[1][2][3] This guide provides a comprehensive framework for assessing the cross-reactivity of the novel chemical entity, 2-(1-methyl-1H-imidazol-2-yl)piperidine. Due to the limited publicly available biological data for this specific molecule, this document establishes a prospective strategy based on its structural motifs—a 1-methyl-1H-imidazole ring and a piperidine ring. These moieties suggest potential interactions with histamine receptors and nicotinic acetylcholine receptors (nAChRs), respectively.[4][5][6][7][8] We present a tiered experimental approach, beginning with broad in-vitro screening and progressing to more specific functional assays, comparing its hypothetical performance against established selective and non-selective reference compounds. This guide is intended for researchers, scientists, and drug development professionals to establish a robust selectivity profile for novel compounds.
Introduction: The Imperative of Selectivity Profiling
The journey of a small molecule from a hit to a clinical candidate is contingent upon a delicate balance of potency, efficacy, and safety.[9][10][11] A significant contributor to late-stage attrition is the discovery of unforeseen off-target interactions, which can lead to adverse effects or diminished therapeutic efficacy.[2] Therefore, early and systematic cross-reactivity profiling is not merely a regulatory requirement but a foundational component of modern drug discovery.[1][12][13] The International Council for Harmonisation (ICH) S7A guidelines underscore the importance of safety pharmacology studies to identify undesirable pharmacodynamic properties of a substance.[12][13]
The subject of this guide, this compound, is a novel small molecule. Its structure contains two key pharmacophores:
-
1-methyl-1H-imidazole: This moiety is structurally related to the endogenous neurotransmitter histamine, suggesting a potential for interaction with histamine receptor subtypes (H1, H2, H3, H4).[4][6][14]
-
Piperidine: This saturated heterocycle is a common scaffold in a multitude of centrally active drugs and is a key component of ligands for nicotinic acetylcholine receptors (nAChRs), among other targets.[5][7][15]
Given these structural alerts, a proactive and comprehensive cross-reactivity assessment is warranted. This guide will outline a logical, tiered approach to de-risk the development of this compound by comparing its binding and functional profile against a panel of relevant biological targets.
Strategic Framework for Cross-Reactivity Assessment
A tiered approach is the most resource-efficient strategy for evaluating selectivity. It begins with a broad, high-throughput primary screen to identify potential "hits" and is followed by more detailed, lower-throughput secondary assays to confirm and characterize these interactions.
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Navigating the Chiral Landscape of 2-(1-methyl-1H-imidazol-2-yl)piperidine: A Comparative Guide to Enantiomer Separation and Potential Stereoselective Activity
For researchers and drug development professionals, the precise stereochemistry of a chiral molecule is a critical determinant of its pharmacological profile. The piperidine scaffold is a ubiquitous feature in numerous pharmaceuticals, and its substitution can introduce chiral centers with profound implications for biological activity.[1][2] This guide provides a comprehensive technical overview of potential strategies for the enantiomeric separation of 2-(1-methyl-1H-imidazol-2-yl)piperidine , a compound of interest at the intersection of piperidine and imidazole chemistries. Due to the limited publicly available data on this specific molecule, this guide will draw upon established methodologies for structurally related 2-substituted piperidines and discuss the anticipated stereoselectivity in biological systems based on analogous compounds.
The Significance of Chirality in Drug Development
The three-dimensional arrangement of atoms in a chiral molecule can lead to significant differences in how its enantiomers interact with chiral biological targets such as enzymes and receptors.[3] One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive, less active, or even responsible for undesirable side effects. Therefore, the ability to separate and characterize individual enantiomers is a cornerstone of modern drug discovery and development.
Strategies for Enantiomer Separation
The resolution of racemic 2-substituted piperidines can be approached through several well-established techniques. The choice of method often depends on the scale of the separation, the physicochemical properties of the compound, and the available instrumentation.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used analytical and semi-preparative tool for separating enantiomers. The selection of the chiral stationary phase (CSP) is paramount for achieving successful resolution.
Comparison of Potential Chiral Stationary Phases:
| Chiral Stationary Phase (CSP) Type | Principle of Separation | Potential Suitability for this compound |
| Polysaccharide-based (e.g., cellulose or amylose derivatives) | Enantiomers partition differently into the chiral cavities of the polysaccharide backbone through a combination of hydrogen bonding, dipole-dipole, and π-π interactions. | High. These are versatile CSPs that have shown broad applicability for a wide range of chiral amines and heterocyclic compounds. |
| Pirkle-type (e.g., (R,R)-Whelk-O 1) | Based on π-π interactions, hydrogen bonding, and steric hindrance between the analyte and a π-electron-deficient or π-electron-rich aromatic ring on the stationary phase. | Moderate to High. The presence of the imidazole ring could facilitate beneficial π-π interactions. |
| Macrocyclic glycopeptide (e.g., vancomycin or teicoplanin) | Enantioselective recognition is achieved through multiple interactions, including hydrogen bonding, ionic interactions, and inclusion complexation within the macrocyclic structure. | Moderate. The basic nitrogen of the piperidine and the imidazole ring could engage in ionic and hydrogen bonding interactions. |
Experimental Protocol: Analytical Chiral HPLC Method Development
-
Column Selection: Begin with a polysaccharide-based CSP, such as a Daicel Chiralpak® IA or IB column.
-
Mobile Phase Screening:
-
Normal Phase: A typical starting mobile phase would be a mixture of a non-polar solvent like hexane or heptane with an alcohol modifier such as isopropanol (IPA) or ethanol. A small amount of an amine additive (e.g., 0.1% diethylamine or triethylamine) is often necessary to improve peak shape and reduce tailing for basic analytes like piperidines.
-
Polar Organic Mode: This mode utilizes polar organic solvents like acetonitrile or methanol, often with an acidic or basic additive.
-
Reversed Phase: A mixture of water (with a buffer, e.g., ammonium bicarbonate) and an organic modifier like acetonitrile or methanol.
-
-
Optimization: Systematically vary the ratio of the mobile phase components and the type and concentration of the modifier and additive to optimize the resolution and analysis time.
-
Detection: Utilize a UV detector, selecting a wavelength where the imidazole chromophore absorbs, likely in the range of 210-250 nm.
Diagram of the Chiral HPLC Separation Workflow:
Caption: Workflow for enantiomer separation by chiral HPLC.
Diastereomeric Salt Resolution
This classical method involves reacting the racemic base with a chiral acid to form diastereomeric salts, which can then be separated by crystallization due to their different solubilities.
Comparison of Common Chiral Resolving Agents:
| Chiral Resolving Agent | Characteristics | Potential for Success |
| Tartaric Acid Derivatives (e.g., L- or D-tartaric acid, dibenzoyl-L-tartaric acid) | Readily available and cost-effective. Forms salts with basic compounds. | High. Widely used for the resolution of amines. |
| Camphorsulfonic Acid (e.g., (1R)-(-)-10-Camphorsulfonic acid) | Strong acid that forms crystalline salts. | High. Has been successfully used for resolving substituted piperidines.[4] |
| Mandelic Acid (e.g., (R)- or (S)-Mandelic acid) | Aromatic chiral acid that can provide additional π-π interactions. | Moderate to High. |
Experimental Protocol: Diastereomeric Salt Resolution
-
Salt Formation: Dissolve the racemic this compound in a suitable solvent (e.g., ethanol, methanol, or acetone). Add an equimolar amount of the chosen chiral resolving agent (e.g., L-tartaric acid) dissolved in the same solvent.
-
Crystallization: Allow the solution to cool slowly to promote the crystallization of one of the diastereomeric salts. Seeding with a small crystal can be beneficial.
-
Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Liberation of the Free Base: Dissolve the isolated diastereomeric salt in water and basify the solution (e.g., with NaOH) to liberate the free amine.
-
Extraction: Extract the enantiomerically enriched piperidine derivative with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Analysis: Determine the enantiomeric purity of the isolated product using the developed chiral HPLC method.
Diagram of the Diastereomeric Salt Resolution Process:
Caption: General workflow for chiral resolution via diastereomeric salt formation.
Potential Stereoselective Biological Activity
For instance, studies on chiral pyridazin-3(2H)-ones, which also feature a heterocyclic core, have demonstrated that N-formyl peptide receptors (FPRs) exhibit a clear preference for the R-(-)-enantiomers.[3] Similarly, research on N-substituted benzimidazoles has shown significant differences in activity between enantiomers, with the R-isomer being substantially more potent than the S-enantiomer as an FPR2 ligand.[3] In the case of the potent PCP analog, (-)-trans-1-(1-phenyl-2-methylcyclohexyl)piperidine, the (-)-enantiomer was found to be nine times more potent in vitro and four times more potent in vivo than the (+)-enantiomer.[4]
Hypothetical Activity Profile:
Based on these precedents, it is reasonable to hypothesize that one enantiomer of this compound will exhibit significantly higher affinity and/or efficacy at its biological target(s) compared to the other.
Experimental Protocol: In Vitro Receptor Binding Assay
-
Target Selection: Based on the structural similarity to known pharmacologically active agents, select a relevant biological target for screening (e.g., a specific G-protein coupled receptor, ion channel, or enzyme).
-
Radioligand Binding:
-
Prepare cell membranes or purified receptors expressing the target of interest.
-
Incubate the membranes/receptors with a known radiolabeled ligand that binds to the target.
-
In separate reactions, add increasing concentrations of the separated (R)- and (S)-enantiomers of this compound.
-
A control reaction with no competitor is also included.
-
-
Separation and Counting: After incubation, rapidly filter the samples to separate the bound from the free radioligand. Measure the radioactivity of the filters using a scintillation counter.
-
Data Analysis:
-
Calculate the percentage of specific binding of the radioligand at each concentration of the test enantiomer.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) for each enantiomer by non-linear regression analysis.
-
The Ki (inhibitory constant) can then be calculated from the IC50 using the Cheng-Prusoff equation. A lower Ki value indicates higher binding affinity.
-
Conclusion
The successful development of chiral molecules like this compound hinges on the ability to isolate and characterize its individual enantiomers. This guide has outlined robust and experimentally validated strategies for enantiomer separation, primarily focusing on chiral HPLC and diastereomeric salt resolution. While the specific biological activity of this compound's enantiomers remains to be elucidated, the extensive literature on related chiral heterocyclic compounds strongly suggests that stereoselectivity will be a critical factor in its pharmacological profile. The provided experimental protocols offer a solid foundation for researchers to embark on the synthesis, resolution, and biological evaluation of this promising chiral scaffold.
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Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. ACS Publications. (2022-09-01). [Link]
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Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Adv. J. Chem. A. (2023-12-03). [Link]
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IMIDAZOLE-A NEW PROFILE OF VARIOUS PHARMACOLOGICAL ACTIVITIES. ResearchGate. (2022-04-27). [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. [Link]
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Synthesis of 2-triazolyl-imidazo[1,2-a]pyridine through a one-pot three-component reaction using a nano copper oxide assisted click-catalyst. RSC Publishing. [Link]
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Synthesis, enantioresolution, and activity profile of chiral 6-methyl-2,4-disubs-tituted pyridazin-3(2H)-ones as potent N-formyl peptide receptor agonists. PMC - NIH. (2012-04-27). [Link]
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Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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N-Methyl-N-((1-methyl-5-(3-(piperidin-1-yl)propoxy)-1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new multitarget small molecule for the therapy of Alzheimer's disease. PubMed. (2025-09-27). [Link]
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1-[(1H-Imidazol-2-yl)methyl]piperidine. PubChem. [Link]
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Synthesis, stereochemistry, and biological activity of the 1-(1-phenyl-2-methylcyclohexyl)piperidines and the 1-(1-phenyl-4-methylcyclohexyl)piperidines. Absolute configuration of the potent trans-(-)-1-(1-phenyl-2-methylcyclohexyl)piperidine. PubMed. [Link]
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Navigating the Bioactive Landscape of 2-(1-methyl-1H-imidazol-2-yl)piperidine: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The convergence of imidazole and piperidine rings in a single molecular entity has consistently yielded compounds of significant pharmacological interest. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 2-(1-methyl-1H-imidazol-2-yl)piperidine, a scaffold with latent potential across various therapeutic areas. While comprehensive SAR studies on this specific molecule are not extensively documented in publicly available literature, this guide synthesizes data from closely related analogs to provide a predictive framework for its biological activity and to guide future research endeavors. We will explore its potential as an anticancer agent and its interactions with key physiological targets, supported by comparative data from analogous compounds and detailed experimental protocols for its evaluation.
The Imidazole-Piperidine Scaffold: A Privileged Motif in Medicinal Chemistry
The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a cornerstone of many biologically active molecules, including the amino acid histidine and numerous pharmaceuticals.[1] Its ability to act as a proton donor and acceptor, coordinate with metal ions, and participate in hydrogen bonding interactions makes it a versatile pharmacophore.[1] Similarly, the piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a common feature in a vast number of approved drugs and natural alkaloids. Its conformational flexibility and basic nitrogen atom allow for critical interactions with biological targets.
The combination of these two rings in this compound creates a molecule with a unique three-dimensional structure and electronic properties, suggesting a predisposition for biological activity. Our analysis will focus on elucidating how modifications to this core structure can modulate its therapeutic potential.
Unraveling the Structure-Activity Relationship: Insights from Analogs
In the absence of a dedicated SAR study for this compound, we can extrapolate potential trends by examining related compounds. The following sections will explore the impact of structural modifications on different biological activities, drawing parallels from published research on similar scaffolds.
Anticancer Potential: A Focus on Cytotoxicity
The imidazole and piperidine moieties are present in numerous compounds with demonstrated anticancer properties.[2][3] For instance, derivatives of 2-(benzimidazol-2-yl)quinoxalines containing N-methylpiperazine have shown promising activity against a range of cancer cell lines.[1] The proposed mechanism for many benzimidazole-containing anticancer agents involves the induction of apoptosis and cell cycle arrest.[4]
To understand the potential anticancer SAR of this compound, we can consider the following modifications:
-
Substitution on the Imidazole Ring: The introduction of substituents on the imidazole ring can significantly impact activity. For example, in a series of piperazine-tagged imidazole derivatives, the nature and position of substituents on the imidazole ring were critical for their antiproliferative potency against various cancer cell lines.[3]
-
Substitution on the Piperidine Ring: Modifications to the piperidine ring, such as the addition of aryl or other functional groups, can influence both potency and selectivity. In a study of N-substituted piperidine derivatives, the presence and nature of the substituent on the piperidine nitrogen were found to be crucial for their antiproliferative effects.
-
The N-Methyl Group: The methyl group on the imidazole nitrogen of the title compound is a key feature. Its removal or replacement with other alkyl or aryl groups would likely alter the compound's electronic properties, steric hindrance, and metabolic stability, thereby affecting its biological activity.
Table 1: Comparative Anticancer Activity of Related Imidazole and Piperidine Derivatives
| Compound/Analog Class | Cancer Cell Line | IC50 (µM) | Reference |
| Piperazine-tagged imidazole derivative (Compound 5) | MCF-7 (Breast) | 1.0 ± 0 | [3] |
| Piperazine-tagged imidazole derivative (Compound 5) | PC3 (Prostate) | 9.00 ± 0.028 | [3] |
| Benzimidazolone derivative (Compound 6c) | HeLa (Cervical) | 33.8 ± 3.54 | [4] |
| Benzimidazolone derivative (Compound 6a) | HCT-116 (Colon) | 29.5 ± 4.53 | [4] |
This comparative data underscores the potential of the imidazole-piperidine scaffold in cancer therapy and highlights the importance of systematic modification to optimize activity.
Receptor Binding Profile: Exploring Neurological Targets
The 2-(imidazol-2-yl)piperidine scaffold is also a known pharmacophore for neurological targets, including dopamine and histamine receptors. Understanding the SAR at these receptors is crucial for developing agents with specific neurological effects.
Derivatives of piperidine are well-known for their interaction with dopamine receptors. For instance, certain 3- and 4-substituted 1-[2-[5-(1H-benzimidazole-2-thione)]ethyl]piperidines have shown high affinity and selectivity for D2 dopamine receptors.[2] The affinity is highly dependent on the nature and position of the substituent on the piperidine ring.
For this compound, key structural determinants for dopamine receptor affinity would likely include:
-
Stereochemistry: The stereochemistry at the C2 position of the piperidine ring is expected to be a critical factor in determining receptor affinity and selectivity.
-
Piperidine Ring Conformation: The conformational constraints of the piperidine ring, influenced by substituents, will play a significant role in how the molecule fits into the receptor's binding pocket.
-
Imidazole Ring as a Bioisostere: The imidazole ring can act as a bioisostere for other aromatic or heteroaromatic groups known to interact with dopamine receptors.
The imidazole ring is a key component of histamine and many histamine receptor ligands. Non-imidazole H3 receptor antagonists often incorporate a piperidine moiety as a replacement for the imidazole ring, demonstrating the interchangeability and importance of these two heterocycles in this context.[5] The potency of these antagonists is highly sensitive to the overall molecular structure.
The SAR for H3 receptor antagonism of this compound analogs would likely be influenced by:
-
The Linker: The direct linkage between the imidazole and piperidine rings is a key structural feature. Altering this linkage, for instance, by introducing a spacer, would significantly impact receptor binding.
-
Substituents on Both Rings: As with other targets, substituents on both the imidazole and piperidine rings would modulate affinity and functional activity.
Experimental Protocols for SAR Elucidation
To systematically investigate the SAR of this compound, a series of well-defined experimental protocols are necessary.
General Synthesis of Analogs
The synthesis of this compound and its analogs can be achieved through various established synthetic routes. A general approach is outlined below.
Caption: A generalized synthetic workflow for producing analogs.
Step-by-Step Protocol:
-
Condensation: React 1-methyl-1H-imidazole-2-carbaldehyde with a suitable piperidine precursor, such as a piperidone or a protected aminopiperidine, under appropriate reaction conditions (e.g., acid or base catalysis) to form an imine or enamine intermediate.
-
Reduction: Reduce the intermediate from Step 1 using a suitable reducing agent (e.g., sodium borohydride, catalytic hydrogenation) to yield the desired this compound scaffold.
-
Purification: Purify the product using standard techniques such as column chromatography or recrystallization.
-
Analog Synthesis: Synthesize analogs by using substituted imidazole carbaldehydes or piperidine precursors in Step 1, or by further chemical modification of the final product.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is designed to assess the anticancer activity of the synthesized compounds against a panel of human cancer cell lines.
Caption: Workflow for determining in vitro cytotoxicity.
Step-by-Step Protocol:
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7, HCT-116, A549) into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability versus the log of the compound concentration.
Radioligand Binding Assay for Dopamine D2 Receptor
This protocol is used to determine the binding affinity of the synthesized compounds for the dopamine D2 receptor.
Step-by-Step Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human dopamine D2 receptor (e.g., HEK-293 or CHO cells).
-
Binding Reaction: In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled D2 receptor antagonist (e.g., [3H]-spiperone) and varying concentrations of the test compounds.
-
Incubation: Incubate the mixture at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the Ki values for the test compounds by analyzing the competition binding data using non-linear regression analysis (e.g., using Prism software).
Future Directions and Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The analysis of related compounds suggests that this molecule could possess significant anticancer activity and modulate the function of key neurological receptors.
The key to unlocking the full potential of this scaffold lies in a systematic and rigorous SAR investigation. The experimental protocols outlined in this guide provide a robust framework for such studies. By synthesizing and evaluating a diverse library of analogs, researchers can identify the key structural features that govern biological activity and selectivity.
Future research should focus on:
-
Stereoselective Synthesis: The synthesis and evaluation of individual enantiomers are crucial, as biological activity is often stereospecific.
-
In Vivo Evaluation: Promising compounds identified from in vitro screens should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and toxicity.[3]
-
Mechanism of Action Studies: For compounds with significant activity, detailed mechanistic studies should be performed to identify their specific molecular targets and signaling pathways.
This comparative guide serves as a valuable resource for researchers embarking on the exploration of this compound and its analogs. By leveraging the insights from related compound classes and employing the detailed experimental workflows provided, the scientific community can accelerate the discovery of new and effective therapeutic agents based on this versatile scaffold.
References
- Sarfraz, M., et al. (2024). The structure-activity relationship of anticancer activity piperazine derivatives.
- Mohamed Ezzat, S., et al. (2025). The structure-activity relationship of anticancer activity piperazine derivatives.
- Schultes, S., et al. (2000). Replacement of imidazole by a piperidine moiety differentially affects the potency of histamine H3-receptor antagonists. Naunyn-Schmiedeberg's Archives of Pharmacology, 362(2), 164-171.
- Dukic, S., et al. (1997). Synthesis and dopaminergic properties of 3- and 4-substituted 1-[2-[5-(1H-benzimidazole-2-thione)]ethyl]piperidines and related compounds. Archiv der Pharmazie, 330(1-2), 25-28.
- Al-Dhfyan, A., et al. (2022). Synthesis, DFT Molecular Geometry and Anticancer Activity of Symmetrical 2,2′-(2-Oxo-1H-benzo[d]imidazole-1,3(2H)-diyl)
- Rather, R. A., & Bhagat, M. (2018). Cancer drug discovery: An insight into the application of piperine and its derivatives. Mini reviews in medicinal chemistry, 18(12), 1023-1033.
- Guney, E., et al. (2022). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. ACS Omega, 7(36), 32363-32378.
- Sreerama, S. G., et al. (2017). The structure-activity relationship of anticancer activity piperazine derivatives.
- Huma, T., et al. (2023). The structure-activity relationship of anticancer activity piperazine derivatives.
- Lee, J., et al. (2023). The structure-activity relationship of anticancer activity piperazine derivatives.
- Faizan, M., et al. (2024). The structure-activity relationship of anticancer activity piperazine derivatives.
- Mohammadi Farani, A., et al. (2024). The structure-activity relationship of anticancer activity piperazine derivatives.
- Hernández, S., Tejada, S., & Levya, A. (2022). The structure-activity relationship of anticancer activity piperazine derivatives.
- Vasava, A., Patel, H., & Patel, K. (2020). The structure-activity relationship of anticancer activity piperazine derivatives.
- Awasthi, S. K., et al. (2011). The structure-activity relationship of anticancer activity piperazine derivatives.
- Tan, T. M. C., et al. (2000). The structure-activity relationship of anticancer activity piperazine derivatives.
- Al-Warhi, T., et al. (2021). Nitroimidazoles Part 9. Synthesis, molecular docking, and anticancer evaluations of piperazine-tagged imidazole derivatives.
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Comparative Analysis of Synthetic Routes to 2-(1-methyl-1H-imidazol-2-yl)piperidine: A Guide for Medicinal Chemists
Introduction
The 2-(1-methyl-1H-imidazol-2-yl)piperidine scaffold is a key pharmacophore found in a variety of biologically active compounds, making its efficient synthesis a topic of significant interest for researchers in drug discovery and development. This guide provides a comparative analysis of plausible synthetic routes to this valuable building block, offering insights into the strategic considerations, potential challenges, and experimental details associated with each approach. The analysis is structured to aid researchers in selecting the most suitable pathway based on factors such as starting material availability, scalability, and desired stereochemical outcome.
Three primary retrosynthetic strategies for the construction of this compound are evaluated:
-
Route A: Assembly via Pre-formed Rings: This approach involves the coupling of a pre-synthesized piperidine derivative with a 1-methylimidazole moiety.
-
Route B: Pyridine Reduction Strategy: This route commences with the synthesis of 2-(1-methyl-1H-imidazol-2-yl)pyridine, followed by the reduction of the pyridine ring to the corresponding piperidine.
-
Route C: Piperidine Ring Formation: In this strategy, the piperidine ring is constructed from acyclic precursors already bearing the 1-methyl-1H-imidazol-2-yl substituent.
Route A: Assembly via Pre-formed Rings
This strategy focuses on forming the C2-C2' bond between a piperidine ring and a 1-methylimidazole ring. The primary challenge lies in the selective functionalization of the 2-position of the piperidine ring and its subsequent coupling with a suitable imidazole derivative.
Logical Flow for Route A
Caption: Synthesis via pyridine precursor and subsequent reduction.
Synthesis of the Pyridine Precursor
The synthesis of substituted imidazo[1,2-a]pyridines from 2-aminopyridines and α-haloketones is a well-established and versatile reaction. [1][2][3]In this case, a reagent equivalent to a methylated α-haloacetaldehyde would be required. A more practical approach would be the synthesis of 2-(1H-imidazol-2-yl)pyridine followed by N-methylation.
Experimental Protocol: Synthesis of 2-(1H-imidazol-2-yl)pyridine
-
To a solution of 2-aminopyridine in a suitable solvent (e.g., ethanol), add an equimolar amount of a bromoacetaldehyde equivalent (e.g., bromoacetaldehyde dimethyl acetal).
-
Heat the reaction mixture at reflux for several hours.
-
Upon completion, cool the reaction and neutralize with a base (e.g., NaHCO₃).
-
Extract the product with an organic solvent and purify by chromatography.
N-Methylation of the Imidazole Ring:
The resulting 2-(1H-imidazol-2-yl)pyridine can be selectively methylated on the imidazole nitrogen using standard reagents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
Reduction of the Pyridine Ring
Catalytic hydrogenation is the most common method for the reduction of pyridines to piperidines.
Experimental Protocol: Catalytic Hydrogenation
-
Dissolve 2-(1-methyl-1H-imidazol-2-yl)pyridine in a suitable solvent (e.g., methanol, ethanol, or acetic acid).
-
Add a hydrogenation catalyst, typically platinum(IV) oxide (PtO₂) or palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (typically 1-50 atm) at room temperature or elevated temperatures.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Filter the catalyst and remove the solvent under reduced pressure to obtain the crude product, which can be further purified by distillation or crystallization.
Challenges and Insights:
-
Catalyst Poisoning: The nitrogen atoms in the imidazole ring can potentially poison the catalyst, requiring higher catalyst loading or more forcing conditions.
-
Selectivity: Over-reduction of the imidazole ring is a possibility, although it is generally more resistant to hydrogenation than the pyridine ring.
-
Stereochemistry: If chiral catalysts are employed, asymmetric hydrogenation can provide access to enantioenriched piperidine derivatives.
Data Summary:
| Step | Reaction | Reagents & Conditions | Typical Yield | Key Challenges |
| 1 | Imidazo[1,2-a]pyridine formation | 2-Aminopyridine, bromoacetaldehyde equivalent, EtOH, reflux | 70-90% | Availability of aldehyde equivalent |
| 2 | N-Methylation | CH₃I, K₂CO₃, Acetone, reflux | 80-95% | Potential for quaternization |
| 3 | Catalytic Hydrogenation | H₂, PtO₂ or Pd/C, MeOH/AcOH, 1-50 atm | 60-90% | Catalyst poisoning, over-reduction |
Route C: Piperidine Ring Formation
This approach involves constructing the piperidine ring from acyclic precursors, which can be advantageous for introducing substituents and controlling stereochemistry. An aza-Diels-Alder reaction is a powerful tool for this purpose.
Logical Flow for Route C
Caption: Aza-Diels-Alder approach to the piperidine ring.
Experimental Considerations
The key step is the [4+2] cycloaddition between an imine derived from 1-methyl-1H-imidazole-2-carbaldehyde and a suitable diene. The resulting cycloadduct, a dihydropyridinone, can then be converted to the target piperidine through a series of reduction and/or functionalization steps. [4][5] Experimental Protocol: Aza-Diels-Alder Reaction
-
Generate the imine in situ by reacting 1-methyl-1H-imidazole-2-carbaldehyde with a primary amine (e.g., benzylamine) in the presence of a Lewis acid catalyst (e.g., ZnCl₂ or Yb(OTf)₃).
-
Add an activated diene, such as Danishefsky's diene, to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until the cycloaddition is complete.
-
Work up the reaction to isolate the dihydropyridinone intermediate.
Subsequent Transformations:
The dihydropyridinone can be reduced to the corresponding piperidinone, and subsequent reduction of the amide functionality would yield the desired piperidine.
Challenges and Insights:
-
Imine Stability: The imine derived from 1-methyl-1H-imidazole-2-carbaldehyde may have limited stability, necessitating its in situ generation.
-
Diene Reactivity: The choice of diene is critical for the success of the reaction. Electron-rich dienes are generally required for reactions with electron-deficient imines.
-
Stereocontrol: The aza-Diels-Alder reaction can offer excellent stereocontrol, particularly when chiral catalysts or auxiliaries are used. [4]* Multi-step Sequence: This route typically involves more steps compared to Route B, which may impact the overall yield.
Data Summary (Hypothetical based on analogous reactions):
| Step | Reaction | Reagents & Conditions | Typical Yield | Key Challenges |
| 1 | Imine Formation | 1-methyl-1H-imidazole-2-carbaldehyde, R-NH₂, Lewis Acid | In situ | Imine stability |
| 2 | Aza-Diels-Alder | Activated Diene | 50-80% | Diene reactivity, regioselectivity |
| 3 | Reduction of Enone | H₂, Pd/C | >90% | Standard procedure |
| 4 | Reduction of Amide | LiAlH₄ or other strong reducing agent | 70-90% | Requires strong reducing agents |
Comparative Analysis and Conclusion
| Feature | Route A: Assembly of Rings | Route B: Pyridine Reduction | Route C: Piperidine Ring Formation |
| Overall Yield | Moderate | High | Moderate |
| Step Count | Moderate to High | Low to Moderate | High |
| Scalability | Moderate | High | Moderate |
| Starting Material Availability | Moderate | High | Moderate |
| Stereochemical Control | Difficult | Possible with asymmetric hydrogenation | High potential with chiral catalysts |
| Key Advantage | Modular | Convergent and reliable | High degree of flexibility for substitution |
| Key Disadvantage | Unstable intermediates | Potential for catalyst poisoning | Longer synthetic sequence |
For the straightforward synthesis of racemic or achiral this compound on a large scale, Route B (Pyridine Reduction Strategy) appears to be the most advantageous due to its convergent nature, high yields, and the use of well-established reactions. The starting materials are readily available, and the key transformations are generally reliable and scalable.
Route A (Assembly of Pre-formed Rings) may be considered if specific, pre-functionalized piperidine or imidazole starting materials are readily available, but it is likely to be lower yielding and more challenging to optimize.
Route C (Piperidine Ring Formation) offers the greatest potential for the synthesis of complex, stereochemically defined analogs of the target molecule. While it is a longer and more complex route, the ability to control the stereochemical outcome via the aza-Diels-Alder reaction makes it a valuable strategy for medicinal chemistry programs where precise control over the 3D structure is required.
Ultimately, the choice of synthetic route will depend on the specific goals of the research program, including the desired scale, stereochemistry, and the availability of resources and expertise.
References
- Srivastava, V. et al. An ultrasound-assisted C-H functionalization of ketones using a KI/tert-butyl hydroperoxide catalytic system enables a synthesis of imidazo[1,2-a]pyridines and imidazo[2,1-b]thiazoles in good yields. Synlett2024, 35, 1899-1905.
- Mukherjee, D., Karmakar, J., & Brahmachari, G. A copper-catalyzed one-pot procedure enables the synthesis of imidazo[1,2-a]pyridines with aminopyridines and nitroolefins using air as oxidant. The Journal of Organic Chemistry2024, 89(16), 12071-12084.
- Matushri Virbaima Mahila Science & Home Science College. Synthesis and Characterization of 6-(4-(1H-benzo[d]imidazol-2-yl)piperidine-1-yl). World Scientific News2025, 205, 70-75.
- Dhas, A. et al. Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience2021, 10(1), 2565-2573.
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ResearchGate. Synthesis of 2-Imidazol-1-yl pyridine/quinoline. Retrieved from [Link]
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- Goswami, R. P. et al. General strategy for the synthesis of piperidine derivatives.
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- Enamine. Quick evaluation of catalytic activity of hydrogenation catalysts by UV spectra using imidazo[1,5-a]pyridines as probes.
- Accessing 2-substituted piperidine iminosugars by organometallic addition/intramolecular reductive amination: aldehyde vs. nitrone route. Organic & Biomolecular Chemistry2014, 12(36), 7073-7082.
- Application of the aza-Diels–Alder reaction in the synthesis of natural products. Organic & Biomolecular Chemistry2017, 15(15), 3105-3129.
- A novel single-step hydrogenation of 2-imidazolecarboxaldehyde to 2-methylimidazole over Pd-impregnated Al–Ti mixed oxide and kinetics. Reaction Chemistry & Engineering2021, 6(10), 1836-1849.
- Synthesis of 2-(1H-imidazol-2-yl)-2,3-dihydro-1H-perimidine.
- Larsen, C. H., & Grieco, P. A. Intercepting Methanimine for the Synthesis of Piperidine-Based N-Heterocycles in an Aqueous Medium. The Journal of Organic Chemistry2015, 80(24), 12513-12518.
- Synthesis of 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. Molecules2022, 27(19), 6294.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(1-methyl-1H-imidazol-2-yl)piperidine
For laboratory professionals engaged in cutting-edge research and drug development, the integrity of your work extends beyond discovery to the responsible management of chemical reagents. This guide provides a detailed, safety-first protocol for the proper disposal of 2-(1-methyl-1H-imidazol-2-yl)piperidine. As a Senior Application Scientist, my aim is to deliver a procedural framework grounded in established safety principles, ensuring the protection of personnel and the environment. While specific data for this exact molecule is limited, the disposal procedures are derived from authoritative sources on its constituent chemical moieties: piperidine and imidazole.
Understanding the Compound: A Hazard-Based Rationale
This compound is a heterocyclic compound featuring both a piperidine ring and a substituted imidazole ring. The disposal protocol is dictated by the known hazards of these structural components.
-
Piperidine Moiety: Piperidine is classified as a highly flammable liquid and vapor. It is also corrosive, causing severe skin burns and eye damage, and is toxic if swallowed, inhaled, or in contact with skin.[1][2][3][4][5] Its vapors can form explosive mixtures with air.[2] Therefore, all handling and disposal procedures must mitigate risks of ignition, corrosion, and toxic exposure.
-
Imidazole Moiety: Imidazole is a corrosive solid that can cause severe skin burns and eye damage.[6] It is harmful if swallowed and is suspected of being a reproductive toxin.[6] It is incompatible with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[6][7]
Consequently, this compound must be treated as a hazardous waste, likely exhibiting characteristics of ignitability, corrosivity, and toxicity.
Core Principles of Disposal
The foundation of safe chemical disposal rests on several key pillars:
-
Waste Characterization: Properly identify the waste as hazardous based on its chemical properties.
-
Segregation: Never mix this waste with other chemical streams to prevent dangerous reactions.[6][8]
-
Containment: Use appropriate, clearly labeled, and sealed containers.[6][7][8]
-
Regulatory Compliance: Adhere strictly to all local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[9][10][11]
-
Professional Disposal: Engage a licensed professional service for the final treatment and disposal of the hazardous waste.[8][12]
Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the safe disposal of this compound from the point of generation to final hand-off.
Step 1: Immediate Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure you are wearing the appropriate PPE to prevent exposure.
-
Eye Protection: Chemical safety goggles or a face shield.[13]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene). Check glove compatibility and breakthrough times.
-
Body Protection: A laboratory coat and closed-toe shoes are mandatory.[8]
-
Respiratory Protection: All handling of waste should occur in a certified chemical fume hood to minimize inhalation exposure.[7]
Step 2: Waste Collection at the Point of Generation
Collect waste in a designated and properly prepared container.
-
Select a Compatible Container: Use a chemically resistant container (e.g., high-density polyethylene or glass) with a secure, screw-top lid to prevent leaks and vapor escape.[6][7] The container must be in good condition.
-
Initial Labeling: As soon as the first drop of waste is added, label the container. The label must include:
Step 3: Segregation and Temporary Storage
Proper storage while awaiting pickup is critical to laboratory safety.
-
Isolate from Incompatibles: Store the waste container away from acids, strong oxidizers, and other incompatible materials to prevent accidental reactions.[6][7][14]
-
Designated Storage Area: Keep the sealed waste container in a designated, cool, dry, and well-ventilated area.[7][12] This area should have secondary containment to control potential spills.[14]
-
Prevent Ignition: Ensure the storage area is free from heat, sparks, open flames, or other ignition sources.[2][4] Use spark-proof tools if transferring waste.[12]
Step 4: Arranging for Professional Disposal
Hazardous chemical waste must be handled by certified professionals.
-
Contact EHS: Notify your institution's Environmental Health & Safety (EHS) department. They will guide you on institution-specific procedures and scheduling.
-
Licensed Waste Disposal Service: The EHS department will coordinate with a licensed professional waste disposal service for the collection, transport, and final disposal of the chemical.[8][12]
-
Manifesting: Ensure all required paperwork, such as a hazardous waste manifest, is completed accurately. This "cradle-to-grave" document tracks the waste from your lab to its final destination, as required by the EPA.[9]
Step 5: Spill and Decontamination Procedures
Accidents require immediate and correct responses.
-
Small Spills (inside a fume hood):
-
Use an appropriate absorbent material (e.g., chemical absorbent pads or vermiculite) to contain the spill. Do not use combustible materials like paper towels on a flammable substance.
-
Place the used absorbent material into the hazardous waste container.
-
Decontaminate the area with an appropriate solvent, followed by soap and water.
-
-
Large Spills (outside a fume hood):
-
Evacuate the immediate area.
-
Alert others and secure the location to prevent entry.
-
Contact your institution's EHS or emergency response team immediately.[7]
-
-
Personal Exposure:
-
Skin: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[7]
-
Eyes: Flush eyes with water for at least 15 minutes at an emergency eyewash station.[7]
-
Inhalation: Move to fresh air.
-
In all cases of exposure, seek immediate medical attention.[7]
-
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the safe disposal of this compound.
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Comprehensive Safety and Handling Guide for 2-(1-methyl-1H-imidazol-2-yl)piperidine
For Researchers, Scientists, and Drug Development Professionals
Hazard Assessment and Risk Mitigation
Given its structural components, 2-(1-methyl-1H-imidazol-2-yl)piperidine should be treated as a hazardous substance with the potential for the following:
-
Corrosivity: Likely to cause severe skin burns and eye damage upon contact.[1][3][6][7]
-
Toxicity: May be harmful or toxic if swallowed, in contact with skin, or inhaled.[1][3][8] Piperidine is readily absorbed through the skin, which can lead to systemic toxicity.[8]
-
Flammability: The piperidine structure suggests that the compound may be a flammable liquid and vapor.[1][2][9]
-
Respiratory Irritation: Inhalation may cause irritation to the nose, throat, and respiratory system.[4][10][11]
A thorough risk assessment should be conducted before any handling of this compound, considering the quantities being used and the specific procedures being performed.
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to prevent exposure. The selection of specific PPE should always be guided by a site-specific risk assessment.
-
Glove Selection: Wear protective gloves resistant to the product.[3] Butyl rubber or nitrile rubber gloves are recommended for handling piperidine and related compounds.[3] Always check for leaks and impermeability before use.[1][9]
-
Glove Technique: For extended operations or in case of splashes, double gloving is recommended. Change gloves immediately if they become contaminated.
-
Primary Protection: Chemical safety goggles that provide a complete seal around the eyes are essential.[2]
-
Secondary Protection: A face shield must be worn in conjunction with goggles, especially when handling larger quantities or when there is a risk of splashing.[2][4][9]
-
Lab Coat: A flame-retardant and chemical-resistant lab coat is necessary.
-
Additional Protection: For procedures with a higher risk of splashes or spills, an impervious apron and arm sleeves should be worn. Protective workwear and boots are also recommended to prevent skin contact.[2][3]
-
Engineering Controls: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4]
-
Respirator Use: If engineering controls are not sufficient or during emergency situations, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge for organic vapors should be used.[2][6][12]
Table 1: Summary of Recommended Personal Protective Equipment
| Exposure Route | Primary PPE | Secondary/Additional PPE |
| Dermal (Hands) | Nitrile or Butyl Rubber Gloves | Double Gloving |
| Ocular | Chemical Safety Goggles | Face Shield |
| Dermal (Body) | Chemical-Resistant Lab Coat | Impervious Apron, Arm Sleeves |
| Inhalation | Chemical Fume Hood | Air-Purifying Respirator |
Operational and Disposal Plans
A clear and concise plan for handling and disposal is crucial for maintaining a safe laboratory environment.
-
Preparation: Before starting work, ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[6][12][13]
-
Ventilation: All handling of the compound must be performed inside a properly functioning chemical fume hood.[4]
-
Ignition Sources: Keep the compound away from heat, sparks, open flames, and other ignition sources.[1][2][3][4][9] Use non-sparking tools for all operations.[2][3][12]
-
Grounding: Ground and bond containers when transferring the material to prevent static discharge.[2][3][12]
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[2][3][4] Wash hands thoroughly after handling the compound, even if gloves were worn.[1][2][3]
-
Clothing: Immediately remove and decontaminate any clothing that becomes contaminated.[2][6][13]
-
Evacuate: In the event of a spill, evacuate non-essential personnel from the area.
-
Ventilate: Ensure the area is well-ventilated, and if safe to do so, increase ventilation.[2]
-
Containment: For small spills, absorb the material with a non-flammable absorbent material such as sand, earth, or vermiculite.[2][3][9]
-
Collection: Collect the absorbed material into a labeled, sealed container for proper disposal.[2][3][9]
-
Decontamination: Decontaminate the spill area thoroughly.
-
Waste Characterization: All waste containing this compound must be treated as hazardous waste.
-
Containerization: Store waste in a properly labeled, sealed, and compatible container.
-
Disposal Vendor: Dispose of the hazardous waste through a licensed and certified waste disposal company, following all local, state, and federal regulations.[13]
Visualizing the PPE Decision Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.
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- 13. file.chemscene.com [file.chemscene.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
